molecular formula C21H22BrOP B151203 (2-Methoxyethyl)triphenylphosphonium bromide CAS No. 55894-16-1

(2-Methoxyethyl)triphenylphosphonium bromide

Cat. No.: B151203
CAS No.: 55894-16-1
M. Wt: 401.3 g/mol
InChI Key: TZSFISGIOFHBOJ-UHFFFAOYSA-M
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Description

(2-Methoxyethyl)triphenylphosphonium bromide is a useful research compound. Its molecular formula is C21H22BrOP and its molecular weight is 401.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 280056. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxyethyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H22OP.BrH/c1-22-17-18-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17-18H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSFISGIOFHBOJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625263
Record name (2-Methoxyethyl)(triphenyl)phosphanium bromide
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Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55894-16-1
Record name 55894-16-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Methoxyethyl)(triphenyl)phosphanium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-METHOXY-ETHYL)-TRIPHENYL-PHOSPHONIUM, BROMIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2-Methoxyethyl)triphenylphosphonium bromide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Methoxyethyl)triphenylphosphonium bromide: Properties, Synthesis, and Application

Introduction

This compound is a quaternary phosphonium salt that serves as a pivotal reagent in modern organic synthesis.[1] Its primary utility lies in its role as a precursor to a non-stabilized phosphorus ylide, a key component in the Wittig reaction for the synthesis of methoxy-substituted alkenes. These products are valuable intermediates in the creation of more complex molecular architectures. Beyond its role in olefination reactions, this compound also finds application as a phase-transfer catalyst, enhancing reaction efficiency between immiscible phases.[1] Its stability and relative ease of handling make it a valuable tool for researchers in pharmaceutical development, agrochemicals, and material science.[1] This guide provides a comprehensive overview of its chemical properties, detailed protocols for its synthesis and application, and essential safety information for laboratory professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. Proper storage is critical to maintain its integrity.

Physical and Chemical Data
PropertyValueSource(s)
CAS Number 55894-16-1[1][2]
Molecular Formula C₂₁H₂₂BrOP[1][2]
Molecular Weight 401.28 g/mol [1][2]
Appearance White to yellow crystalline powder[1]
Storage Conditions Store at 2-8°C, under inert atmosphere[1][2]
Purity Typically ≥ 97%[3]
Spectroscopic Data Analysis

Predicted ¹H NMR Signals (CDCl₃):

  • δ 7.70-7.95 ppm (m, 15H): The fifteen protons on the three phenyl groups attached to the phosphorus atom would appear as a complex multiplet in the aromatic region.

  • δ 4.10-4.25 ppm (m, 2H): The methylene protons adjacent to the phosphorus atom (-P⁺-CH₂ -). The signal is expected to be a multiplet due to coupling with both the phosphorus atom and the adjacent methylene group.

  • δ 3.70-3.85 ppm (t, 2H): The methylene protons adjacent to the methoxy group (-CH₂ -OCH₃). This signal would likely appear as a triplet due to coupling with the adjacent P⁺-CH₂ group.

  • δ 3.35-3.45 ppm (s, 3H): The three protons of the methyl group (-OCH₃) would appear as a sharp singlet as they have no adjacent protons to couple with.

Predicted ¹³C NMR Signals (CDCl₃):

  • δ 135.0, 134.2, 130.5, 118.5 ppm: A series of signals corresponding to the carbons of the phenyl rings. The carbon directly attached to phosphorus (ipso-carbon) would appear as a doublet due to C-P coupling and would be shifted further downfield.

  • δ ~68 ppm: The carbon of the methylene group adjacent to the oxygen (-C H₂-OCH₃).

  • δ ~59 ppm: The carbon of the methyl group (-OC H₃).

  • δ ~25 ppm: The carbon of the methylene group adjacent to the phosphorus atom (-P⁺-C H₂-). This signal would appear as a doublet with a large C-P coupling constant.

Synthesis of this compound

The synthesis of phosphonium salts is a foundational procedure in organophosphorus chemistry. The most direct method involves the Sₙ2 reaction between triphenylphosphine and a suitable alkyl halide.[4] Triphenylphosphine acts as a potent nucleophile, displacing the bromide from 2-bromoethyl methyl ether.

Synthesis Workflow

The following diagram illustrates the straightforward synthesis via nucleophilic substitution.

G cluster_reactants Reactants cluster_conditions Conditions TPP Triphenylphosphine (PPh₃) Product This compound TPP->Product Sₙ2 Attack BEME 2-Bromoethyl methyl ether BEME->Product Solvent Toluene (Solvent) Heat Reflux (Δ)

Caption: Synthesis of the target phosphonium salt.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of phosphonium salts.[5]

Materials:

  • Triphenylphosphine (PPh₃)

  • 2-Bromoethyl methyl ether

  • Anhydrous Toluene

  • Petroleum Ether or Hexanes

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas line (Nitrogen or Argon)

  • Buchner funnel and filter flask

Procedure:

  • Setup: Assemble the flame-dried three-neck flask with a reflux condenser, a magnetic stir bar, and a stopper. Purge the entire apparatus with an inert gas (e.g., Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of triphenylphosphine at elevated temperatures.

  • Charging the Flask: To the flask, add triphenylphosphine (1.0 eq) and anhydrous toluene (approx. 0.3 M concentration relative to PPh₃). Stir the mixture until the solid is fully dissolved.

  • Addition of Alkyl Halide: Add 2-bromoethyl methyl ether (1.1 eq) to the solution at room temperature. A slight excess of the alkylating agent ensures complete consumption of the more valuable triphenylphosphine.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C for toluene) under the inert atmosphere. The product, being a salt, is insoluble in toluene and will begin to precipitate as a white solid as the reaction progresses.

  • Monitoring: Allow the reaction to proceed overnight (16-24 hours) with vigorous stirring to ensure complete conversion.

  • Isolation: After cooling the mixture to room temperature, collect the precipitated white solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with fresh toluene followed by a non-polar solvent like petroleum ether or hexanes. This step removes any unreacted starting materials and the triphenylphosphine oxide byproduct, which are soluble in these solvents.

  • Drying: Dry the resulting white crystalline powder under vacuum for several hours to remove residual solvents. The final product should be stored in a desiccator under an inert atmosphere.

Core Application: The Wittig Reaction

The primary application of this compound is as a precursor for the Wittig reaction, a powerful method for synthesizing alkenes from aldehydes or ketones.[6] The phosphonium salt is first deprotonated with a strong base to form a phosphorus ylide (or phosphorane). This ylide then reacts with a carbonyl compound to yield an alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in the byproduct provides the thermodynamic driving force for the reaction.[4]

Wittig Reaction Mechanism

The mechanism proceeds through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then collapses to form the products.

G Salt Phosphonium Salt [Ph₃P⁺-CH₂CH₂OCH₃]Br⁻ Ylide Phosphorus Ylide Ph₃P=CHCH₂OCH₃ Salt->Ylide + Strong Base - HBr Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl Aldehyde/Ketone R¹(C=O)R² Carbonyl->Oxaphosphetane Alkene Alkene Product R¹R²C=CHCH₂OCH₃ Oxaphosphetane->Alkene Collapse TPO Triphenylphosphine Oxide Ph₃P=O Oxaphosphetane->TPO

Caption: The Wittig reaction mechanism.

Experimental Protocol: Ylide Generation and Olefination

This protocol describes the in-situ generation of the ylide followed by its reaction with an aldehyde.[7]

Materials:

  • This compound (1.25 eq)

  • Potassium tert-butoxide (t-BuOK), 1.0 M solution in THF

  • An aldehyde (e.g., benzaldehyde, 1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Formation: To a flame-dried, inert-gas-purged round-bottom flask containing this compound (1.25 eq), add anhydrous THF (to achieve approx. 0.2 M concentration).

  • Deprotonation: Cool the resulting suspension to 0°C in an ice bath. Add the 1.0 M solution of potassium tert-butoxide in THF (1.2 eq) dropwise via syringe. Causality: A strong, non-nucleophilic base like t-BuOK is required to deprotonate the acidic α-proton of the phosphonium salt without competing in other side reactions. The reaction is performed at 0°C to control the exothermic deprotonation.

  • Ylide Stirring: Remove the ice bath and stir the mixture at room temperature for 30-60 minutes. The formation of the non-stabilized ylide is often indicated by a color change (typically to orange or red).

  • Carbonyl Addition: Add a solution of the aldehyde (1.0 eq) in a small amount of anhydrous THF to the ylide mixture.

  • Wittig Reaction: Stir the reaction at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the aldehyde.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined.

  • Purification: Wash the combined organic extracts with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel to isolate the desired alkene product. The triphenylphosphine oxide byproduct can also be separated during this step.

Safety and Handling

This compound is an irritant and must be handled with appropriate personal protective equipment (PPE).

Hazard ClassGHS StatementPrecautionary MeasuresSource(s)
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[8][9]
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[8][9]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[8][9]

Handling: Always handle this chemical in a well-ventilated fume hood. Avoid formation of dust. Ensure that an eyewash station and safety shower are readily accessible. Store the container tightly closed in a dry, cool place (2-8°C) under an inert atmosphere.[1][2]

Conclusion

This compound is a versatile and effective reagent for the synthesis of methoxy-functionalized alkenes via the Wittig reaction. Its reliable preparation from readily available starting materials and its utility in constructing complex molecules underscore its importance in synthetic chemistry. Understanding its properties, synthesis, and reaction mechanisms, coupled with stringent adherence to safety protocols, enables researchers and drug development professionals to leverage this compound to its full potential in advancing chemical innovation.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733211, Phosphonium, (2-methoxy-2-oxoethyl)triphenyl-, bromide (1:1). Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 494138, (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide. Retrieved from PubChem. [Link]

  • Sigma-Aldrich. (2022, April 2). (2-METHOXY-ETHYL)-TRIPHENYL- PHOSPHONIUM, BROMIDE SDS. Retrieved from SDS Manager. [Link]

  • SpectraBase. (n.d.). (2-keto-2-methoxy-ethyl)-triphenyl-phosphonium bromide [13C NMR]. Retrieved from SpectraBase. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide. Retrieved from The Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from Chemistry LibreTexts. [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from NROChemistry. [Link]

  • ACS Publications. (n.d.). Bifunctional Organoboron-Phosphonium Catalysts for Copolymerization of CO2 and Epoxides Materials and Methods - Supporting Information. Retrieved from ACS Publications. [Link]

  • BDMAEE. (2025, June 20). The role of triphenylphosphine in wittig reaction synthesis. Retrieved from BDMAEE. [Link]

  • Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from Lumen Learning. [Link]

  • Google Patents. (n.d.). CN102320984B - Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine.
  • National Institutes of Health. (n.d.). A Three-Step Route to a Tricyclic Steroid Precursor. Retrieved from PMC - NIH. [Link]

Sources

Introduction: The Strategic Role of Phosphonium Salts in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Methoxyethyl)triphenylphosphonium bromide (CAS: 55894-16-1)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, phosphonium salts are indispensable reagents, primarily serving as precursors to phosphorus ylides for the Wittig reaction. This Nobel Prize-winning olefination reaction provides a powerful and reliable method for constructing carbon-carbon double bonds from carbonyl compounds. Among these crucial reagents, this compound has emerged as a specialized tool for the synthesis of vinyl ethers, which are valuable intermediates in the production of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its application facilitates the creation of key structural motifs, notably in the synthesis of antihistaminic agents like (Z)-Triprolidine.[2] This guide offers a comprehensive overview of its properties, synthesis, mechanism of action, and practical application, grounded in established chemical principles.

Physicochemical Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. The key specifications for this compound are summarized below.

PropertyValueReference
CAS Number 55894-16-1[1][2][3]
Molecular Formula C₂₁H₂₂BrOP[1][2]
Molecular Weight 401.28 g/mol [1]
Appearance White to yellow crystalline powder[1]
Purity ≥ 97-98%[1][2]
Storage Conditions Store at 0-8°C under an inert, dry atmosphere[1][4]

Synthesis of the Reagent

The preparation of phosphonium salts is typically achieved through the quaternization of triphenylphosphine with a suitable alkyl halide via an Sₙ2 reaction.[5][6] For this compound, the synthesis involves the reaction of triphenylphosphine with 2-bromoethyl methyl ether. The lone pair of electrons on the phosphorus atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl bromide and displacing the bromide ion to form the stable phosphonium salt.

Synthesis TPP P(Ph)₃ PhosphoniumSalt [(Ph)₃P⁺-CH₂-CH₂-O-CH₃] Br⁻ TPP->PhosphoniumSalt Sₙ2 Reaction (e.g., in THF or Benzene) AlkylHalide Br-CH₂-CH₂-O-CH₃ AlkylHalide->PhosphoniumSalt Plus +

Caption: Synthesis of this compound.

Core Application: The Wittig Reaction for Vinyl Ether Synthesis

The primary utility of this compound lies in its role as a precursor for the Wittig reagent, (2-methoxyethylidene)triphenylphosphorane.[7] This ylide reacts with aldehydes and ketones to generate vinyl ethers, a class of compounds that are otherwise challenging to synthesize with high stereoselectivity.[8][9]

Mechanism of Action

The Wittig reaction proceeds through a well-established multi-step mechanism:[6][10]

  • Ylide Formation: The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom using a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide). This removes an acidic proton to form the nucleophilic phosphorus ylide.[5][6]

  • Nucleophilic Attack & Cycloaddition: The ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. Mechanistic studies suggest this proceeds via a [2+2] cycloaddition to directly form a four-membered ring intermediate known as an oxaphosphetane.[6][10]

  • Decomposition: The oxaphosphetane intermediate is unstable and rapidly collapses. The formation of the extremely stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[10] This decomposition occurs via a reverse [2+2] cycloaddition, yielding the desired alkene (in this case, a vinyl ether) and triphenylphosphine oxide as a byproduct.[6][11]

The ylide derived from this compound is considered non-stabilized, which generally favors the formation of the Z-isomer of the resulting alkene.[10] This stereochemical preference arises from the kinetic control of the reaction pathway.

Wittig_Mechanism cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Reaction with Carbonyl cluster_step3 Step 3: Decomposition to Products Phosphonium [(Ph)₃P⁺-CH₂CH₂OCH₃]Br⁻ (Phosphonium Salt) Ylide (Ph)₃P=CHCH₂OCH₃ (Phosphorus Ylide) Phosphonium->Ylide + Strong Base (e.g., n-BuLi) - Base-H⁺ - LiBr Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl R-C(=O)-R' (Aldehyde or Ketone) Carbonyl->Oxaphosphetane Alkene R(R')C=CHCH₂OCH₃ (Vinyl Ether) Oxaphosphetane->Alkene Reverse [2+2] Decomposition TPO (Ph)₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->TPO Workflow start Start: Assemble Dry Glassware Under Inert Atmosphere add_salt 1. Add this compound and anhydrous THF to the reaction flask. start->add_salt cool 2. Cool the suspension to -78°C or 0°C (depending on base). add_salt->cool add_base 3. Add strong base (e.g., n-BuLi) dropwise. Observe color change to deep red/orange, indicating ylide formation. cool->add_base stir_ylide 4. Stir for 30-60 minutes to ensure complete ylide generation. add_base->stir_ylide add_carbonyl 5. Add aldehyde or ketone solution in THF dropwise. stir_ylide->add_carbonyl warm_rt 6. Allow the reaction to warm to room temperature and stir for several hours or overnight. add_carbonyl->warm_rt quench 7. Quench the reaction by adding saturated NH₄Cl solution. warm_rt->quench extract 8. Perform aqueous work-up. Extract with an organic solvent (e.g., Ethyl Acetate). quench->extract dry_concentrate 9. Dry the organic layer (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. extract->dry_concentrate purify 10. Purify the crude product via flash column chromatography to separate the vinyl ether from triphenylphosphine oxide. dry_concentrate->purify end End: Characterize Pure Vinyl Ether purify->end

Caption: Experimental workflow for a typical Wittig olefination.

Step-by-Step Methodology:

  • Ylide Generation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.1 equivalents).

    • Add anhydrous tetrahydrofuran (THF) to create a suspension.

    • Cool the flask to the appropriate temperature (e.g., 0°C for NaH or t-BuOK; -78°C for n-BuLi).

    • Slowly add a strong base (1.05 equivalents) dropwise via syringe. A distinct color change (typically to orange or deep red) indicates the formation of the ylide. [11] * Stir the resulting mixture for 30-60 minutes at this temperature to ensure complete deprotonation. [12]

  • Reaction with Carbonyl Compound:

    • Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the carbonyl solution dropwise to the stirred ylide solution.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting material is consumed. [12]The disappearance of the ylide's color often signals reaction completion.

  • Work-up and Purification:

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3x). [13] * Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The primary byproduct, triphenylphosphine oxide, can be challenging to separate. [14]Purification is typically achieved by flash column chromatography on silica gel.

Application in Pharmaceutical Intermediate Synthesis

The strategic application of this compound is exemplified in its use as a key intermediate for the synthesis of (Z)-Triprolidine Oxalate Salt. [2]Triprolidine is an antihistaminic agent with anticholinergic properties used to treat allergy symptoms. [2]This application underscores the reagent's value in constructing specific E/Z isomeric structures that are often critical for biological activity in drug development.

Safety and Handling

As with all chemical reagents, proper handling and safety precautions are paramount. This compound is classified as an irritant.

Hazard TypeGHS Information
Hazard Statements H315: Causes skin irritation. [15][16] H319: Causes serious eye irritation. [15][16] H335: May cause respiratory irritation. [15][16]
Precautionary Statements P261: Avoid breathing dust. [15][16][17] P264: Wash skin thoroughly after handling. [15][16] P280: Wear protective gloves/eye protection/face protection. [15][16] P302 + P352: IF ON SKIN: Wash with plenty of water. [15][17] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [17]

Handling Recommendations:

  • Use only in a well-ventilated area, preferably a chemical fume hood. [16][17]* Avoid formation of dust and aerosols. [16]* Keep the container tightly closed in a dry place. [17]The compound is hygroscopic. [4]* Ensure appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat, is worn at all times. [16]

Conclusion

This compound is a highly effective and specialized phosphonium salt for the synthesis of vinyl ethers via the Wittig reaction. Its ability to generate a non-stabilized ylide provides a reliable pathway to these valuable synthetic intermediates, often with predictable (Z)-stereoselectivity. For researchers in organic synthesis and drug development, this reagent represents a key tool for the construction of complex molecular architectures, bridging the gap between simple carbonyl precursors and functionalized alkene products. A firm grasp of its properties, reaction mechanism, and handling requirements enables its powerful capabilities to be harnessed efficiently and safely.

References

  • Earnshaw, C., Wallis, C. J., & Warren, S. (1977). Stereo- and regio-specific vinyl ether synthesis by the Horner-Wittig reaction. Journal of the Chemical Society, Chemical Communications, (9), 314-315. [Link]

  • Preparation of Vinyl Ethers Using a Wittig Approach, and Their Subsequent Hydrogenation Employing Continuous-Flow Processing. ResearchGate. [Link]

  • Stereo- and Regio-specific Vinyl Ether Synthesis by the Horner - Wittig Reaction. RSC Publishing. [Link]

  • Earnshaw, C., Kocienski, P. J., & Wallis, C. J. (1979). Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction. Journal of the Chemical Society, Perkin Transactions 1, 1511-1517. [Link]

  • (2-METHOXY-ETHYL)-TRIPHENYL- PHOSPHONIUM, BROMIDE SDS. SDS Manager. [Link]

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  • Methoxymethylenetriphenylphosphorane. Wikipedia. [Link]

  • Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide. The Royal Society of Chemistry. [Link]

  • (Methoxymethyl)triphenylphosphonium bromide. PubChem, National Center for Biotechnology Information. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Schweizer, E. E., & Bach, R. D. (1968). VINYLTRIPHENYLPHOSPHONIUM BROMIDE. Organic Syntheses, 48, 129. [Link]

  • Wittig Reaction. Chemistry LibreTexts. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. University of Evansville Handout. [Link]

  • Wittig Reaction - Wittig Reagents (in situ). Common Organic Chemistry. [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. [Link]

  • Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine.
  • What Are The Main Uses Of Methyl Triphenyl Phosphonium Bromide? KOYON. [Link]

  • Triphenylphosphonium Bromide Manufacturer in Ahmedabad,Gujarat. IndiaMART. [Link]

  • Microwave-assisted Wittig reaction of aldehydes and ketones with methoxymethyl(triphenyl)phosphonium chloride. ResearchGate. [Link]

  • Preparation of Alkyltriphenylphosphonium Bromides. Sciencemadness Discussion Board. [Link]

  • Wittig, G., & Schoellkopf, U. (1960). METHYLENECYCLOHEXANE. Organic Syntheses, 40, 66. [Link]

  • Process for preparing (methoxymethylene) triphenyl phosphonium chloride.
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An In-depth Technical Guide to (2-Methoxyethyl)triphenylphosphonium bromide: Structure, Synthesis, and Application in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxyethyl)triphenylphosphonium bromide is a quaternary phosphonium salt that serves as a cornerstone reagent in synthetic organic chemistry.[1] Its primary utility lies in its role as a precursor to a specific phosphonium ylide, a critical component in the Wittig reaction for the synthesis of alkenes from carbonyl compounds.[2] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and detailed mechanistic insights into its application. Particular emphasis is placed on its relevance in the development of pharmaceuticals and other complex bioactive molecules, offering field-proven insights for laboratory application.

Molecular Identity and Structural Elucidation

At its core, this compound is an ionic compound consisting of a bulky organic cation, (2-methoxyethyl)triphenylphosphonium, and a bromide anion. This structure imparts the specific reactivity and physical properties that make it a valuable synthetic tool.

Chemical and Physical Properties

A summary of the key identification and physical properties is provided below.

PropertyValueSource(s)
CAS Number 55894-16-1[1][3]
Molecular Formula C₂₁H₂₂BrOP[1]
Molecular Weight 401.28 g/mol [1]
Appearance White to yellow crystalline powder[1]
Purity ≥ 98%[1]
Storage Conditions Store at 0-8°C, keep container tightly closed in a dry, well-ventilated place.[1][4]
Structural Breakdown

The molecule's reactivity is dictated by the arrangement of its constituent parts:

  • Phosphonium Center: A positively charged phosphorus atom (P⁺) is bonded to four carbon atoms. This quaternary structure is stable but renders the protons on the alpha-carbon (the CH₂ group adjacent to the phosphorus) acidic.

  • Triphenyl Groups: Three phenyl rings are attached to the phosphorus atom. These bulky, electron-withdrawing groups help to stabilize the positive charge on the phosphorus and contribute to the acidity of the alpha-protons.

  • 2-Methoxyethyl Group: This is the "active" part of the reagent in the context of the Wittig reaction. The methoxy group (-OCH₃) influences the reactivity of the resulting ylide.

  • Bromide Anion: A counter-ion (Br⁻) that balances the positive charge of the phosphonium cation.

P P+ C_ethyl1 CH₂ P->C_ethyl1 C_phenyl1_1 C P->C_phenyl1_1 Ph C_phenyl2_1 C P->C_phenyl2_1 Ph C_phenyl3_1 C P->C_phenyl3_1 Ph Br Br- C_ethyl2 CH₂ C_ethyl1->C_ethyl2 O_methoxy O C_ethyl2->O_methoxy C_methyl CH₃ O_methoxy->C_methyl

Simplified connectivity of the (2-Methoxyethyl)triphenylphosphonium cation.

Synthesis Protocol

Phosphonium salts are typically synthesized via the nucleophilic substitution reaction between a phosphine and an alkyl halide. In this case, triphenylphosphine acts as the nucleophile.

General Synthesis Workflow

The synthesis involves the direct P-alkylation of triphenylphosphine with a suitable 2-methoxyethyl halide, typically 2-bromoethyl methyl ether.[5] This is an SN2 reaction where the phosphorus atom's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the bromide ion.

SynthesisWorkflow Triphenylphosphine Triphenylphosphine (Nucleophile) Reaction SN2 Reaction (Heating) Triphenylphosphine->Reaction AlkylHalide 2-Bromoethyl methyl ether (Electrophile) AlkylHalide->Reaction Solvent Solvent (e.g., Benzene, Toluene) Solvent->Reaction Product (2-Methoxyethyl)triphenyl- phosphonium bromide Reaction->Product

General workflow for the synthesis of the target phosphonium salt.
Experimental Procedure

Causality: A non-polar, aprotic solvent like benzene or toluene is chosen to dissolve the triphenylphosphine and facilitate the reaction without interfering with the nucleophilic attack. Heating is required to overcome the activation energy of the reaction. The product, being an ionic salt, is typically insoluble in the non-polar reaction solvent and precipitates out upon formation, allowing for easy isolation.

  • Setup: A round-bottomed flask is charged with triphenylphosphine and a suitable solvent (e.g., dry benzene).[6] The flask is equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: An equimolar amount of 2-bromoethyl methyl ether is added to the solution.

  • Reaction: The mixture is heated to reflux and stirred for several hours to days until a precipitate forms.[6] The progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: After cooling to room temperature, the solid product is collected by suction filtration.

  • Purification: The collected solid is washed with a cold, non-polar solvent (like benzene or pentane) to remove any unreacted starting materials and then dried under vacuum.[7]

Core Application: The Wittig Reaction

The paramount application of this compound is as a precursor for the Wittig reaction, a powerful and reliable method for forming carbon-carbon double bonds.[2][5] This reaction transforms aldehydes and ketones into alkenes.

Mechanism of Action

The Wittig reaction proceeds in two distinct stages: ylide formation and the reaction with a carbonyl compound.

Stage 1: Ylide Formation The phosphonium salt is deprotonated at the carbon alpha to the phosphorus atom using a strong base. This is the critical step where the acidic nature of these protons is exploited. The resulting neutral, zwitterionic species is a phosphonium ylide (or phosphorane).

Causality: Strong bases like n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) are required because the pKa of the alpha-protons is typically in the range of 20-35.[8] The choice of base and solvent can influence the stereochemical outcome of the reaction.

Stage 2: Reaction with a Carbonyl The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane. This intermediate is unstable and spontaneously collapses to form the final products: an alkene and triphenylphosphine oxide.

Causality: The driving force for the collapse of the oxaphosphetane is the formation of the very strong and thermodynamically stable phosphorus-oxygen double bond in triphenylphosphine oxide.

WittigMechanism cluster_0 Stage 1: Ylide Formation cluster_1 Stage 2: Reaction with Carbonyl Phosphonium (Ph)₃P⁺-CH₂(CH₂OCH₃) Br⁻ (2-Methoxyethyl)triphenyl- phosphonium bromide Ylide (Ph)₃P=CH(CH₂OCH₃) Phosphonium Ylide (Nucleophile) Phosphonium->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Phosphonium Oxaphosphetane { Oxaphosphetane Intermediate } Ylide->Oxaphosphetane Nucleophilic Attack Carbonyl R-C(=O)-R' Aldehyde or Ketone (Electrophile) Carbonyl->Oxaphosphetane Alkene R-C(R')=CH(CH₂OCH₃) Alkene Product Oxaphosphetane->Alkene Collapse TPO (Ph)₃P=O Triphenylphosphine Oxide Oxaphosphetane->TPO

The two-stage mechanism of the Wittig Reaction.
Protocol: Synthesis of an Enol Ether via Wittig Reaction

The use of this compound in a Wittig reaction generates a methoxy-substituted alkene, which is an enol ether. Enol ethers are valuable intermediates that can be hydrolyzed under acidic conditions to yield an aldehyde, effectively achieving a one-carbon homologation of the starting carbonyl compound.[5]

  • Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in anhydrous THF.[8]

  • Deprotonation: Cool the suspension to 0°C or below and add a solution of a strong base (e.g., 1.0 M potassium tert-butoxide in THF) dropwise.[8] Allow the mixture to stir for 1-2 hours, during which a characteristic color change (often to deep red or orange) indicates ylide formation.[5]

  • Carbonyl Addition: Add a solution of the desired aldehyde or ketone in anhydrous THF dropwise to the ylide solution at low temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to isolate the desired enol ether.

Applications in Drug Development and Agrochemicals

The Wittig reaction is a foundational C-C bond-forming reaction in the synthesis of complex organic molecules. The use of this compound is particularly relevant in:

  • Pharmaceutical Intermediates: It is used to construct key molecular scaffolds in active pharmaceutical ingredients (APIs).[1] The ability to stereoselectively form double bonds is crucial for creating molecules with specific biological activities.

  • Bioactive Compounds: Many natural products and agrochemicals contain alkene functionalities. This reagent provides a reliable method for introducing these groups during a synthetic campaign.[1]

  • Homologation: As mentioned, the resulting enol ether can be hydrolyzed to an aldehyde, providing a method to extend a carbon chain by one aldehyde unit, a common requirement in multi-step syntheses.[5]

Safety, Handling, and Disposal

As a laboratory chemical, this compound requires careful handling.

GHS Hazard Information
Hazard ClassHazard StatementSource(s)
Skin Irritation (Category 2)H315: Causes skin irritation.[4][9]
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[4][9]
STOT - Single Exposure (Category 3)H335: May cause respiratory irritation.[4][9]
Precautionary Measures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[3][4]

  • Handling: Avoid breathing dust.[4][9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]

  • Storage: Store in a cool, dry place away from moisture in a tightly sealed container.[1][4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4]

Conclusion

This compound is more than a simple chemical; it is a precision tool for molecular construction. Its value is rooted in its reliable conversion to a nucleophilic ylide, enabling the highly efficient and predictable synthesis of alkenes via the Wittig reaction. For researchers in drug discovery and process development, a thorough understanding of its properties, mechanism, and handling is essential for leveraging its full synthetic potential to build the complex molecules that drive scientific innovation.

References

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  • Phosphonium, (2-methoxy-2-oxoethyl)triphenyl-, bromide (1:1) | C21H20BrO2P - PubChem . National Center for Biotechnology Information. Available at: [Link]

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Sources

An In-depth Technical Guide to the Synthesis of (2-Methoxyethyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxyethyl)triphenylphosphonium bromide is a crucial phosphonium salt that serves as a stable precursor to a versatile Wittig reagent.[1][2] This guide provides a comprehensive overview of its synthesis, detailing the underlying reaction mechanism, a step-by-step experimental protocol, purification techniques, and critical safety considerations. By elucidating the causality behind experimental choices, this document aims to equip researchers with the practical knowledge and theoretical understanding necessary for the successful preparation and application of this valuable synthetic tool. Its subsequent conversion to an ylide allows for the homologation of aldehydes and ketones, a key transformation in the synthesis of complex organic molecules.[3]

Introduction: The Synthetic Value of Phosphonium Salts

Phosphonium salts are tetra-substituted phosphorus compounds with a positive charge on the phosphorus atom, which are pivotal intermediates in organic synthesis.[4] Their primary importance lies in their role as precursors to phosphonium ylides, the reactive species in the Nobel Prize-winning Wittig reaction.[5][6][7] The Wittig reaction offers a powerful and reliable method for the synthesis of alkenes from aldehydes or ketones, where the location of the newly formed double bond is precisely controlled.[6][8]

This compound is a specialized reagent within this class. Upon deprotonation, it forms (2-methoxyethylidene)triphenylphosphorane.[2] This ylide reacts with carbonyl compounds to generate enol ethers, which can be readily hydrolyzed to yield aldehydes containing an additional carbon atom. This two-step sequence, known as aldehyde homologation, makes the parent phosphonium salt an invaluable tool in multi-step synthetic campaigns, particularly in pharmaceutical and agrochemical development where precise molecular modifications are paramount.[1][3]

Synthesis: From Phosphine to Phosphonium Salt

The preparation of this compound is achieved through the quaternization of triphenylphosphine with 2-bromoethyl methyl ether. This process is a classic example of a bimolecular nucleophilic substitution (Sɴ2) reaction.[5][9][10][11]

Overall Reaction Scheme:

Reagents and Materials

Proper preparation and selection of reagents are critical for a successful and safe synthesis.

Reagent/MaterialFormulaM.W. ( g/mol )Key Properties & Hazards
Triphenylphosphine C₁₈H₁₅P262.29Solid. Harmful if swallowed, may cause skin sensitization and organ damage through prolonged exposure.[12]
2-Bromoethyl methyl ether C₃H₇BrO138.99Liquid. Flammable, toxic, causes skin and eye irritation.
Toluene (Solvent)C₇H₈92.14Liquid. Flammable, skin and respiratory irritant, neurotoxin.
Diethyl Ether (Washing)(C₂H₅)₂O74.12Liquid. Extremely flammable, forms explosive peroxides.
Round-bottom flask--Must be flame-dried to remove moisture.
Reflux condenser--For heating the reaction mixture without solvent loss.
Magnetic stirrer & stir bar--To ensure homogeneous mixing.
Heating mantle--For controlled heating of the reaction.
Büchner funnel & flask--For vacuum filtration of the product.
Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis process, from initial setup to the isolation of the final product.

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Product Isolation setup 1. Assemble flame-dried round-bottom flask with condenser and stir bar charge 2. Charge flask with Triphenylphosphine and Toluene setup->charge add_reagent 3. Add 2-Bromoethyl methyl ether charge->add_reagent reflux 4. Heat mixture to reflux (e.g., 110°C for 24h) add_reagent->reflux cool 5. Cool reaction mixture to room temperature, then in an ice bath reflux->cool filter 6. Collect precipitate by vacuum filtration cool->filter wash 7. Wash solid with cold diethyl ether filter->wash dry 8. Dry product under high vacuum wash->dry

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol must be performed in a well-ventilated chemical fume hood.

  • Apparatus Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is free of moisture.

  • Reagent Addition: Charge the flask with triphenylphosphine (1.0 eq) and a suitable solvent such as toluene (approx. 2-3 mL per gram of triphenylphosphine). Begin stirring to dissolve the solid.[10]

  • Initiation: To the stirring solution, add 2-bromoethyl methyl ether (1.0-1.1 eq) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-115°C for toluene) and maintain for 12-24 hours.[13] The formation of a white precipitate is typically observed as the reaction progresses.

  • Crystallization: After the heating period, allow the mixture to cool to room temperature. To maximize precipitation, further cool the flask in an ice-water bath for 30-60 minutes.

  • Filtration: Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials and solvent residue.[10]

  • Drying: Transfer the purified white solid to a clean, pre-weighed container and dry under high vacuum to a constant weight.

Reaction Mechanism: A Nucleophilic Attack

The formation of the phosphonium salt proceeds via a classic Sɴ2 mechanism.[9][10]

  • Nucleophilic Attack: The phosphorus atom in triphenylphosphine possesses a lone pair of electrons, making it an effective nucleophile.[10] It attacks the electrophilic carbon atom bonded to the bromine in 2-bromoethyl methyl ether.

  • Transition State: A trigonal bipyramidal transition state is formed where the P-C bond is partially formed and the C-Br bond is partially broken.

  • Leaving Group Departure: The bromide ion is displaced as a leaving group, and a new, stable phosphorus-carbon covalent bond is formed. The phosphorus atom now bears a formal positive charge, and the bromide ion serves as the counter-ion, completing the formation of the salt.[10]

Causality Behind Choices:

  • Nucleophile: Triphenylphosphine is an excellent nucleophile for Sɴ2 reactions. The phosphorus atom is relatively large and polarizable, which enhances its nucleophilicity.[10]

  • Substrate: 2-bromoethyl methyl ether is a primary alkyl halide. This structure is ideal for Sɴ2 reactions as it minimizes steric hindrance and disfavors competing E2 elimination reactions.[10][11]

  • Solvent: A moderately polar aprotic solvent like toluene is often used to dissolve the non-polar reactants. As the highly polar phosphonium salt product forms, it is often insoluble in the hot solvent and precipitates upon cooling, which drives the reaction to completion and simplifies purification.[10]

Mechanism Visualization

Caption: The Sɴ2 mechanism for the formation of a phosphonium salt.

Purification and Characterization

While the precipitation and washing steps yield a product of reasonable purity, recrystallization can be employed for obtaining analytically pure material.[11][14] A common solvent system for recrystallization is dichloromethane/diethyl ether.

Characterization Methods:

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation by showing characteristic signals for the aromatic protons of the phenyl groups, the methylene protons adjacent to the phosphorus and oxygen atoms, and the methoxy group protons.[15][16]

  • ³¹P NMR Spectroscopy: A definitive technique for phosphorus-containing compounds, showing a single characteristic resonance for the phosphonium species.

  • Melting Point Analysis: A sharp and consistent melting point is a strong indicator of high purity.

  • High-Resolution Mass Spectrometry (HRMS): Used to confirm the exact mass and elemental composition of the (2-Methoxyethyl)triphenylphosphonium cation.[15]

Safety and Handling Precautions

Adherence to safety protocols is mandatory when handling the reagents involved in this synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.[17][18]

  • Ventilation: Conduct the entire procedure within a certified chemical fume hood to avoid inhalation of volatile and harmful vapors.[19][18]

  • Reagent Handling:

    • Triphenylphosphine: Is harmful if swallowed and can cause allergic skin reactions. Avoid creating dust.[17][12]

    • 2-Bromoethyl methyl ether: Is a flammable and toxic liquid. Prevent contact with skin and eyes and keep away from ignition sources.[19]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion and Outlook

The synthesis of this compound is a straightforward yet essential procedure that provides access to a valuable Wittig reagent. The reaction proceeds reliably via an Sɴ2 mechanism, yielding a stable, crystalline solid that can be easily purified. Understanding the principles behind the reaction, from the choice of reagents to the work-up procedure, allows for consistent and high-yielding preparations. This phosphonium salt is a gateway to the formation of enol ethers and subsequent aldehyde homologation, securing its place as a fundamental tool in the arsenal of the modern synthetic chemist.[2][3]

References

  • Exploring the Mechanism and Applications of Phosphonium Ylides. Google AI Test Kitchen.
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  • First ever observation of the intermediate of phosphonium salt and ylide hydrolysis: P-hydroxytetraorganophosphorane. RSC Publishing. [Link]

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  • SAFETY DATA SHEET - TRIPHENYLPHOSPHINE. Gelest. [Link]

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An In-Depth Technical Guide to the Mechanism of (2-Methoxyethyl)triphenylphosphonium bromide in the Wittig Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and reliable method for the synthesis of alkenes from carbonyl compounds. The stereochemical outcome of this transformation is profoundly influenced by the nature of the phosphonium ylide employed. This guide delves into the specific mechanism of action of (2-Methoxyethyl)triphenylphosphonium bromide, a reagent that generates a non-stabilized ylide. We will dissect the mechanistic pathway from ylide generation to the kinetically controlled formation of the oxaphosphetane intermediate, ultimately explaining the high propensity for (Z)-alkene formation. Furthermore, this whitepaper will explore the subtle, yet potentially significant, influence of the terminal methoxy group on the reaction's stereoselectivity and provide detailed experimental protocols for its practical application.

Introduction: The Wittig Reaction Landscape

The Wittig olefination is a chemical reaction that converts an aldehyde or a ketone to an alkene by reacting it with a triphenyl phosphonium ylide, commonly referred to as a Wittig reagent.[1][2] The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3]

A critical determinant of the reaction's outcome is the electronic nature of the substituent (R group) on the ylidic carbon. This leads to a classification of ylides that dictates the resulting alkene geometry:

  • Stabilized Ylides: These possess an electron-withdrawing group (e.g., ester, ketone) adjacent to the carbanion. The negative charge is delocalized, making the ylide more stable and less reactive. These ylides typically undergo thermodynamically controlled reactions to yield predominantly (E)-alkenes.[1][4][5][6]

  • Non-stabilized Ylides: Bearing electron-donating or neutral groups (e.g., alkyl chains), these ylides have a localized, highly reactive carbanion.[5] Their reactions are kinetically controlled and result in the formation of (Z)-alkenes with moderate to high selectivity.[1][6]

  • Semi-stabilized Ylides: With substituents like aryl or vinyl groups, the stereoselectivity is often poor, leading to mixtures of (E) and (Z)-isomers.[1]

The ylide generated from this compound falls squarely into the non-stabilized category, as the methoxyethyl group does not provide resonance stabilization for the carbanion. Therefore, its mechanism and stereochemical outcome are governed by the principles of kinetic control.

Core Mechanism of Action

The journey from the phosphonium salt to the final alkene product involves several distinct, well-elucidated steps. For non-stabilized ylides under common salt-free conditions, the mechanism proceeds through a concerted cycloaddition, bypassing the historically proposed betaine intermediate.[1][7]

Step 1: Generation of the (2-methoxyethylidene)triphenylphosphorane Ylide

The Wittig reagent is not typically isolated and is generated in situ from its corresponding phosphonium salt.[6] this compound possesses an acidic proton on the carbon adjacent to the phosphorus atom. Treatment with a strong, non-nucleophilic base abstracts this proton to form the reactive ylide.[2][8]

Common bases for this deprotonation include:

  • n-Butyllithium (n-BuLi)

  • Sodium hydride (NaH)

  • Sodium amide (NaNH₂)

  • Potassium tert-butoxide (t-BuOK)

The choice of base is critical; strong bases are required to deprotonate the phosphonium salt efficiently. Because non-stabilized ylides are sensitive to air and moisture, this step must be performed under an inert atmosphere (e.g., nitrogen or argon) in an anhydrous solvent, typically tetrahydrofuran (THF) or diethyl ether.[6]

Caption: Deprotonation of the phosphonium salt to form the reactive ylide.

Step 2: Kinetically Controlled [2+2] Cycloaddition

The modern understanding of the Wittig reaction, particularly for non-stabilized ylides in the absence of lithium salts, favors a direct [2+2] cycloaddition mechanism.[1][4] The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This process is believed to proceed through a puckered, four-centered transition state.

The stereochemistry of the final alkene is determined at this irreversible, kinetically controlled step.[1][3] According to the Vedejs model, the reactants approach each other in a geometry that minimizes steric repulsion. The bulky triphenylphosphine group orients itself away from the aldehyde's R-group. This preferential alignment leads to the formation of a syn-oxaphosphetane intermediate.

Step 3: Decomposition of the Oxaphosphetane

The four-membered oxaphosphetane ring is transient and rapidly collapses in a concerted syn-elimination. This retro-[2+2] cycloaddition yields the final products: the alkene and triphenylphosphine oxide. The stereochemistry established during the initial cycloaddition is retained, meaning the syn-oxaphosphetane exclusively decomposes to the (Z)-alkene.

G reactants Ph₃P=CHCH₂OCH₃ R-CHO ts Puckered Transition State reactants->ts [2+2] Cycloaddition (Kinetic Control) intermediate syn-Oxaphosphetane ts->intermediate Irreversible products R-CH=CHCH₂OCH₃ Ph₃P=O intermediate->products Retro-[2+2] (Syn-Elimination)

Caption: The mechanistic pathway for (Z)-alkene synthesis.

The Role of the Methoxyethyl Substituent

While the alkyl nature of the methoxyethyl chain dictates the non-stabilized character and thus the (Z)-selectivity, the terminal ether oxygen can introduce subtle complexities. In reactions where lithium-containing bases (like n-BuLi) are used, the resulting lithium bromide salt is present in the reaction mixture. The Lewis acidic Li⁺ cation can coordinate with the carbonyl oxygen and the ylide. The ether oxygen of the (2-methoxyethyl) group offers an additional intramolecular chelation site for the lithium ion. This chelation can influence the geometry of the transition state, potentially altering the Z/E ratio compared to a simple alkyl ylide. However, in salt-free conditions, this effect is negligible, and the primary determinant of stereoselectivity remains the kinetic control of the cycloaddition.

Comparative Data and Expected Outcomes

The reaction of (2-methoxyethylidene)triphenylphosphorane with various aldehydes is expected to show high (Z)-selectivity. The following table provides a generalized summary of expected outcomes based on the principles of non-stabilized ylides.

Carbonyl SubstrateExpected Major ProductTypical (Z:E) RatioExpected YieldNotes
Aliphatic Aldehyde (e.g., Hexanal)(Z)-1-Methoxyoct-3-ene>95:5Good to ExcellentNon-stabilized ylides react efficiently with unhindered aldehydes.
Aromatic Aldehyde (e.g., Benzaldehyde)(Z)-1-Methoxy-3-phenylprop-1-ene>90:10GoodThe aromatic ring offers minimal steric hindrance.
α-Branched Aldehyde (e.g., Isobutyraldehyde)(Z)-1-Methoxy-4-methylpent-2-ene>95:5GoodHigh Z-selectivity is generally maintained.
Ketone (e.g., Cyclohexanone)(2-Methoxyethylidene)cyclohexaneN/AModerate to GoodReaction with ketones is possible but often slower than with aldehydes.[1]

Experimental Protocol: Synthesis of (Z)-1-Methoxy-3-phenylprop-1-ene

This protocol details a representative Wittig reaction using this compound and benzaldehyde.

CAUTION: This procedure involves pyrophoric reagents (n-BuLi) and should only be performed by trained personnel in a fume hood under an inert atmosphere.

Materials and Equipment
  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringes, needles, septum, and a nitrogen/argon gas line

  • Thin-layer chromatography (TLC) plate and appropriate eluent (e.g., 9:1 Hexanes:Ethyl Acetate)

Step-by-Step Procedure
  • Preparation: Add this compound (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a septum. Purge the flask with nitrogen or argon.

  • Solvent Addition: Add anhydrous THF via syringe to create a suspension (approx. 0.2 M concentration).

  • Ylide Generation: Cool the suspension to 0 °C in an ice bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe. A deep red or orange color, characteristic of the ylide, should develop. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Carbonyl Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF via syringe.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Quenching: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.

  • Characterization: Confirm the structure and determine the Z:E ratio of the product using ¹H NMR and ¹³C NMR spectroscopy.

Conclusion

This compound is a valuable reagent for the stereoselective synthesis of (Z)-alkenes via the Wittig reaction. Its mechanism of action is characteristic of a non-stabilized ylide, proceeding through a kinetically controlled, concerted [2+2] cycloaddition to form a syn-oxaphosphetane intermediate, which subsequently decomposes to the (Z)-alkene. While the terminal methoxy group does not alter its fundamental classification, it may offer a site for cation chelation in salt-containing media, a factor to consider during reaction optimization. The provided protocol serves as a robust starting point for researchers aiming to leverage this reagent's capabilities for the efficient and selective construction of carbon-carbon double bonds in complex molecule synthesis.

References

The Role and Application of (2-Methoxyethyl)triphenylphosphonium Bromide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Methoxyethyl)triphenylphosphonium bromide is a versatile and highly valued phosphonium salt in the synthetic organic chemist's toolkit. Its primary and most powerful application lies in its role as a precursor to a specific phosphorus ylide for the Wittig reaction.[1] This guide provides an in-depth exploration of this reagent, moving beyond simple reaction schemes to elucidate the underlying mechanisms, strategic considerations, and practical methodologies. The core utility of this compound is the stereoselective conversion of aldehydes and ketones into 2-methoxyvinyl ethers, which serve as stable and readily accessible masked aldehyde functionalities.[2][3] Subsequent acidic hydrolysis of these vinyl ethers reveals a new aldehyde, effectively achieving a one-carbon homologation of the initial carbonyl compound. This two-step sequence is a cornerstone transformation in the construction of complex molecular architectures, finding significant use in pharmaceutical development and natural product synthesis.[1]

Core Principles: From Phosphonium Salt to Synthetic Transformation

This compound itself is an air-stable solid, but its synthetic utility is unlocked upon deprotonation to form the corresponding phosphorus ylide, (2-methoxyethylidene)triphenylphosphorane. This transformation is the first critical step in the widely utilized Wittig reaction, a Nobel Prize-winning method for alkene synthesis discovered by Georg Wittig.[4][5]

Generation of the Key Intermediate: The Phosphorus Ylide

The journey from the phosphonium salt to the reactive ylide requires the removal of a proton from the carbon atom adjacent (alpha) to the positively charged phosphorus atom. The phosphonium cation significantly increases the acidity of these protons, yet a strong, non-nucleophilic base is essential for complete and efficient ylide generation.[6]

Causality Behind Base Selection: The choice of base is critical. Strong bases such as n-butyllithium (n-BuLi), sodium bis(trimethylsilyl)amide (NaHMDS), or potassium tert-butoxide (t-BuOK) are commonly employed.[7] The rationale for using these powerful bases is twofold:

  • Acidity (pKa): The pKa of the α-protons in an alkyltriphenylphosphonium salt is typically in the range of 25-35, necessitating a base strong enough to ensure rapid and quantitative deprotonation.[8]

  • Non-Nucleophilicity: The base must be non-nucleophilic to avoid unwanted side reactions, such as attack at the phosphorus center or reaction with the carbonyl substrate in subsequent steps.

The ylide is typically generated in situ and used immediately due to its reactivity, particularly its sensitivity to water and oxygen.[8][9]

Figure 1: Generation of the reactive phosphorus ylide.

The Wittig Reaction Mechanism: A Stepwise View

Once formed, the ylide acts as a potent carbon nucleophile. The reaction with an aldehyde or ketone proceeds through a well-established mechanistic pathway, driven by the formation of the exceptionally stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[4]

  • Nucleophilic Attack: The negatively charged carbon of the ylide attacks the electrophilic carbonyl carbon, forming a C-C bond and leading to a zwitterionic intermediate known as a betaine.[6][7]

  • Cycloaddition: The betaine rapidly undergoes intramolecular cyclization, where the oxygen anion attacks the positively charged phosphorus atom to form a four-membered ring intermediate, the oxaphosphetane.[4][5]

  • Decomposition: The oxaphosphetane intermediate is unstable and spontaneously collapses. The ring fragments in a concerted manner to yield the final products: the desired alkene (in this case, a vinyl ether) and triphenylphosphine oxide.[4]

G start Ylide + Carbonyl (R1, R2 = H, Alkyl, Aryl) betaine Betaine Intermediate (Zwitterion) start->betaine [1] Nucleophilic Attack oxaphosphetane Oxaphosphetane (4-membered ring) betaine->oxaphosphetane [2] Ring Closure products Vinyl Ether + Ph3P=O oxaphosphetane->products [3] Decomposition

Figure 2: The core mechanism of the Wittig reaction.

Key Synthetic Application: One-Carbon Homologation

The most powerful application of this compound is not merely the formation of an alkene, but the synthesis of a vinyl ether which serves as a precursor to an aldehyde. This two-stage process effectively adds a single carbon atom to the original carbonyl compound, a transformation known as homologation.[10]

Workflow: Carbonyl → Vinyl Ether → Aldehyde
  • Wittig Olefination: An aldehyde or ketone is reacted with the in situ-generated (2-methoxyethylidene)triphenylphosphorane ylide to produce a 1-alkoxy-1-alkene (a vinyl ether).

  • Acidic Hydrolysis: The resulting vinyl ether is then treated with aqueous acid. The vinyl ether is rapidly protonated, followed by the addition of water and subsequent collapse to release the homologated aldehyde and methanol.

This sequence provides a mild and reliable method for chain extension, which is a frequent requirement in multi-step syntheses.[10][11]

G carbonyl Starting Carbonyl (Aldehyde or Ketone) wittig Wittig Reaction + (2-Methoxyethyl)Ph3P+Br- + Strong Base carbonyl->wittig vinyl_ether Intermediate Vinyl Ether wittig->vinyl_ether hydrolysis Acidic Hydrolysis (e.g., aq. HCl, H2SO4) vinyl_ether->hydrolysis aldehyde Final Product Homologated Aldehyde hydrolysis->aldehyde

Figure 3: Workflow for one-carbon homologation.

This strategy has been successfully employed in the total synthesis of complex natural products. For instance, an analogous reagent, (methoxymethyl)triphenylphosphonium chloride, was a key component in the Wender total synthesis of Taxol and the Stork synthesis of quinine, highlighting the strategic importance of this homologation method.[10]

Experimental Protocols and Practical Guidance

Executing a successful Wittig reaction requires careful attention to anhydrous conditions and proper handling of reagents. The removal of the triphenylphosphine oxide byproduct is a common purification challenge.

Protocol 3.1: In-situ Generation of Ylide and Wittig Reaction with Cyclohexanone

This protocol details the conversion of cyclohexanone to 1-methoxy-1-(cyclohexylidene)ethane, which can be subsequently hydrolyzed.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
This compound415.295.0 g12.0Dry thoroughly before use.
Anhydrous Tetrahydrofuran (THF)-100 mL-Use a freshly distilled or inhibitor-free, dry solvent.
n-Butyllithium (n-BuLi)-4.8 mL12.02.5 M solution in hexanes. Handle under inert gas.
Cyclohexanone98.140.98 g (1.0 mL)10.0Distill before use for best results.

Step-by-Step Methodology:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (5.0 g, 12.0 mmol) to a dry 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a septum. Add 80 mL of anhydrous THF to create a suspension.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Ylide Formation: Slowly add n-butyllithium (4.8 mL of a 2.5 M solution, 12.0 mmol) dropwise to the stirred suspension over 15 minutes. A characteristic deep red or orange color should develop, indicating the formation of the ylide.[10] Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Carbonyl Addition: Recool the reaction mixture to 0 °C. Add a solution of cyclohexanone (0.98 g, 10.0 mmol) in 20 mL of anhydrous THF dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours (or monitor by TLC until the starting material is consumed).

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The primary byproduct is triphenylphosphine oxide (TPPO). TPPO has low solubility in nonpolar solvents. The crude product can often be purified by flash column chromatography on silica gel. Alternatively, TPPO can sometimes be precipitated by concentrating the crude mixture and triturating with a solvent like hexanes or a hexanes/ether mixture, after which the solid TPPO is filtered off.[12]

Protocol 3.2: Acidic Hydrolysis of the Vinyl Ether
  • Setup: Dissolve the crude vinyl ether from the previous step in a mixture of THF (50 mL) and 2 M aqueous HCl (25 mL).

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the disappearance of the vinyl ether by TLC.

  • Work-up: Neutralize the mixture carefully with saturated aqueous sodium bicarbonate (NaHCO₃). Extract the product with diethyl ether (3 x 40 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting aldehyde by flash column chromatography.

Summary and Outlook

This compound is a powerful reagent for the one-carbon homologation of aldehydes and ketones via a Wittig olefination/hydrolysis sequence. Its reliability and the mild conditions for the final hydrolysis step make it a valuable tool in synthetic chemistry.

Key Advantages:

  • Reliable C-C Bond Formation: The Wittig reaction provides an unambiguous placement of the new double bond.[4]

  • Masked Aldehyde Functionality: The intermediate vinyl ether is stable to many reaction conditions, allowing for further transformations before the aldehyde is unmasked.[3]

  • Mild Homologation: The overall transformation avoids harsh reagents often associated with other homologation protocols.

For researchers in drug development, this reagent provides a strategic pathway to access novel aldehydes, which are themselves versatile intermediates for further functionalization, such as reductive amination, oxidation to carboxylic acids, or further olefination reactions. The continued application of this and related Wittig reagents is certain to remain a key strategy in the efficient and elegant synthesis of complex, biologically active molecules.[13][14]

References

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  • Buss, A. D., & Warren, S. (1981). Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction. Journal of the Chemical Society, Perkin Transactions 1.

  • Schweizer, E. E., & Bach, R. D. (1968). VINYLTRIPHENYLPHOSPHONIUM BROMIDE. Organic Syntheses.

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  • Ates, B., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Polymer Bulletin.

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  • ResearchGate. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers.

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  • IndiaMART. Triphenylphosphonium Bromide Manufacturer.

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  • Schobert, R., & Siegfried, S. (2002). PREPARATION OF (TRIPHENYLPHOSPHORANYLIDENE)-KETENE FROM (METHOXYCARBONYLMETHYLENE)-TRIPHENYLPHOSPHORANE. Organic Syntheses.

  • Common Organic Chemistry. Wittig Reagent (in situ).

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  • Veselov, I. S., et al. (2020). Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes. Molecules.

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  • Synstar. Hendrickson Reagent (Triphenylphosphonium Anhydride Trifluoromethane Sulfonate).

  • Islam, M. R., et al. (2021). Preparation of (Substituted)- Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. International Journal of Scientific & Engineering Research.

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An In-Depth Technical Guide to the ¹H NMR Spectral Data of (2-Methoxyethyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methoxyethyl)triphenylphosphonium bromide is a quaternary phosphonium salt that serves as a versatile reagent in organic synthesis, particularly in the formation of Wittig reagents for the synthesis of alkenes. A thorough understanding of its structural characteristics is paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically proton (¹H) NMR, is a powerful analytical technique for elucidating the molecular structure of such compounds. This in-depth technical guide provides a detailed analysis of the ¹H NMR spectral data of this compound, offering insights into signal assignments, coupling constants, and the structural information they impart. While a publicly available, fully assigned experimental spectrum for this specific compound is not readily found in the literature, this guide synthesizes data from analogous structures and established principles of NMR spectroscopy to provide a comprehensive and predictive analysis.

Molecular Structure and Proton Environments

To comprehend the ¹H NMR spectrum of this compound, it is essential to first examine its molecular structure and identify the distinct proton environments.

Caption: Molecular structure of this compound with proton designations.

The molecule possesses four distinct sets of protons that will give rise to separate signals in the ¹H NMR spectrum:

  • Methylene protons alpha to the phosphorus atom (a): These two protons are directly bonded to the carbon atom attached to the positively charged phosphorus.

  • Methylene protons beta to the phosphorus atom (b): These two protons are on the carbon atom adjacent to the ether oxygen.

  • Methoxy protons (c): The three protons of the methyl group.

  • Aromatic protons (d, e, f): The fifteen protons of the three phenyl rings, which can be further subdivided into ortho, meta, and para positions relative to the phosphorus atom.

Predicted ¹H NMR Spectral Data

Based on the analysis of structurally similar compounds and established chemical shift principles, the following table summarizes the predicted ¹H NMR spectral data for this compound. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Signal DesignationPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
(d, e, f) 7.60 - 7.90Multiplet15H-Aromatic protons (C₆H₅)₃
(a) 3.80 - 4.20Doublet of Triplets2H²J(P,H) ≈ 14-16 Hz, ³J(H,H) ≈ 6-7 HzP⁺-CH₂ -CH₂-O-CH₃
(b) 3.60 - 3.90Triplet2H³J(H,H) ≈ 6-7 HzP⁺-CH₂-CH₂ -O-CH₃
(c) 3.30 - 3.50Singlet3H-P⁺-CH₂-CH₂-O-CH₃

Detailed Spectral Analysis and Interpretation

The Aromatic Region (7.60 - 7.90 ppm)

The protons on the three phenyl rings of the triphenylphosphonium group are deshielded due to the electron-withdrawing effect of the positively charged phosphorus atom. This results in their signals appearing in the downfield region of the spectrum, typically as a complex multiplet between 7.60 and 7.90 ppm. The ortho, meta, and para protons will have slightly different chemical shifts and will couple with each other, leading to the observed complex pattern.

The Methylene Protons Alpha to Phosphorus (a) (3.80 - 4.20 ppm)

The methylene protons directly attached to the carbon bonded to the phosphorus atom are significantly deshielded due to the inductive effect of the phosphonium cation. Their signal is expected to appear in the range of 3.80 - 4.20 ppm. This signal is predicted to be a doublet of triplets.

  • Doublet Splitting: The two-bond coupling (²J) with the phosphorus-31 nucleus (³¹P, I=1/2, 100% natural abundance) will split the signal into a doublet. The magnitude of this coupling constant is typically in the range of 14-16 Hz for phosphonium salts.[1][2]

  • Triplet Splitting: These protons are also coupled to the adjacent methylene protons (b), resulting in a triplet due to the n+1 rule (2 neighboring protons + 1 = 3). The three-bond (³J) proton-proton coupling constant is expected to be around 6-7 Hz.

The Methylene Protons Beta to Phosphorus (b) (3.60 - 3.90 ppm)

The methylene protons adjacent to the ether oxygen are also in an electron-poor environment, leading to a downfield chemical shift, predicted to be in the range of 3.60 - 3.90 ppm. These protons are coupled to the alpha methylene protons (a), and their signal will appear as a triplet with a coupling constant of approximately 6-7 Hz.

The Methoxy Protons (c) (3.30 - 3.50 ppm)

The three protons of the methoxy group are in a relatively shielded environment compared to the other aliphatic protons. They are not coupled to any other protons and will therefore appear as a sharp singlet in the upfield region of the aliphatic signals, typically between 3.30 and 3.50 ppm.[3]

Experimental Protocol for ¹H NMR Acquisition

For researchers wishing to acquire an experimental ¹H NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: Set to at least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay: A delay of 1-2 seconds is usually adequate.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and measure the coupling constants.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve instrument Instrument Setup (Lock, Shim) dissolve->instrument acquire Acquire Data (Pulse, Scans) instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate analyze Analysis (Multiplicity, J-coupling) integrate->analyze

Caption: Experimental workflow for acquiring the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information about its molecular structure. The characteristic downfield signals of the triphenylphosphonium group, coupled with the distinct resonances and coupling patterns of the methoxyethyl chain, allow for a confident structural assignment. The predicted spectral data and the detailed analysis presented in this guide serve as a valuable resource for researchers utilizing this important synthetic reagent. While experimental verification is always the gold standard, this in-depth guide provides a robust framework for understanding and interpreting the ¹H NMR spectrum of this compound, facilitating its effective use in chemical research and development.

References

  • Henderson, W., & Olsen, G. M. (1996).
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  • Kuźnik, A., et al. (2023). 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. Molecules, 28(24), 8099.
  • PubChem. (n.d.). (Methoxymethyl)triphenylphosphonium chloride. Retrieved from [Link]

  • NPTEL-NOC IITM. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy [Video]. YouTube. [Link]

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(2-Methoxyethyl)triphenylphosphonium bromide mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of (2-Methoxyethyl)triphenylphosphonium Bromide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a crucial reagent in synthetic organic chemistry. Primarily utilized as a precursor for ylides in Wittig reactions, its structural integrity and purity are paramount.[1][2] Mass spectrometry serves as an indispensable tool for its characterization. This document details the principles, experimental protocols, and data interpretation for the analysis of this quaternary phosphonium salt, with a focus on Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) tandem mass spectrometry. The guide is intended for researchers, scientists, and drug development professionals who require a robust analytical methodology for phosphonium salts.

Introduction to this compound

This compound (CAS No: 55894-16-1) is a quaternary phosphonium salt widely employed in organic synthesis.[3][4] Its primary role is in the Wittig reaction, where, upon deprotonation, it forms a phosphonium ylide, a key intermediate for converting aldehydes and ketones into alkenes.[2][5] Given its function as a synthetic building block, verifying its identity, purity, and stability is a critical step in quality control and reaction monitoring.

Mass spectrometry offers unparalleled sensitivity and specificity for this task. As a pre-charged, non-volatile salt, it is perfectly suited for soft ionization techniques that transfer the intact cation from the condensed phase to the gas phase for analysis.

Ionization Techniques: The Gateway to the Mass Analyzer

The choice of ionization technique is dictated by the analyte's physicochemical properties. For a permanently charged species like (2-Methoxyethyl)triphenylphosphonium, Electrospray Ionization (ESI) is the method of choice.

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar and ionic molecules. The process involves dissolving the sample in a polar, volatile solvent and pumping it through a high-voltage capillary. This generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase.

Causality Behind ESI's Suitability:

  • Pre-existing Charge: The phosphonium salt already exists as a cation in solution. ESI does not need to induce a charge but simply liberate the existing ion, making the process highly efficient.

  • Minimal Fragmentation: ESI imparts very little internal energy to the analyte, ensuring that the primary ion observed in the initial mass spectrum (MS1) is the intact cation, [M]+.[6] This allows for unambiguous determination of the cation's molecular weight.

  • Compatibility: ESI is readily coupled with liquid chromatography (LC), allowing for the separation of the target compound from impurities, starting materials, or reaction byproducts before mass analysis.

Mass Analysis: From Full Scan to Fragmentation

Full Scan (MS1) Analysis: Identifying the Cation

In a full scan experiment, the mass spectrometer scans a wide mass-to-charge (m/z) range to detect all ions emerging from the source. For this compound, the spectrum will be dominated by a single major peak corresponding to the intact cation, (2-Methoxyethyl)triphenylphosphonium. The bromide counter-ion is not observed in positive ion mode.

PropertyValueSource
Chemical Formula (Cation) C21H22OP+-
Molecular Weight (Salt) 401.28 g/mol [3]
Monoisotopic Mass (Cation) 321.1408 DaCalculated
Observed Ion (m/z) ~321.14-

High-resolution mass spectrometry (HRMS), often performed on instruments like Time-of-Flight (TOF) or Orbitrap analyzers, can measure the m/z value with high precision (typically <5 ppm error), allowing for the confident determination of the elemental formula.[7][8]

Tandem Mass Spectrometry (MS/MS): Unveiling the Structure

While MS1 confirms the cation's mass, tandem mass spectrometry (MS/MS) is required to elucidate its structure.[9] In this process, the ion of interest (the precursor ion, m/z 321.14) is isolated, subjected to fragmentation, and the resulting product ions are mass-analyzed. Collision-Induced Dissociation (CID) is the most common fragmentation method, where the precursor ion's kinetic energy is increased, and it is collided with an inert gas (e.g., nitrogen or argon).[10]

The fragmentation of monoalkyltriphenylphosphonium salts provides diagnostic ions that allow for detailed structural characterization.[9] The fragmentation pathways are governed by the relative stability of the resulting ions and neutral losses.

Key Fragmentation Pathways:

The CID spectrum of the (2-Methoxyethyl)triphenylphosphonium cation is expected to show several characteristic product ions. The major fragmentation occurs around the stable triphenylphosphine core.

// Nodes parent [label="Precursor Ion\n(2-Methoxyethyl)triphenylphosphonium\n[C21H22OP]+\nm/z = 321.14", fillcolor="#4285F4"]; frag1 [label="Triphenylphosphine\n[C18H15P]+•\nm/z = 262.11", fillcolor="#EA4335"]; frag2 [label="Diphenylphosphinyl Cation\n[C12H10P]+\nm/z = 185.05", fillcolor="#FBBC05"]; frag3 [label="Loss of Benzene\n[C15H16OP]+\nm/z = 243.09", fillcolor="#34A853"];

// Edges with labels for neutral losses parent -> frag1 [label="- C3H6O (58.04 Da)"]; parent -> frag3 [label="- C6H6 (78.11 Da)"]; frag1 -> frag2 [label="- C6H5• (77.11 Da)"]; } axdot

Caption: Predicted CID fragmentation pathways for the [M]+ cation.

Explanation of Fragments:

  • Formation of Triphenylphosphine (m/z 262.11): This is often a dominant fragmentation pathway for phosphonium salts. It involves the cleavage of the P-C bond connecting the alkyl chain and the loss of a neutral methoxyethene molecule (or related isomers). The resulting radical cation, [P(C6H5)3]+•, is highly stabilized by the three phenyl rings.

  • Loss of Benzene (m/z 243.09): A common fragmentation pattern for compounds containing multiple phenyl groups is the neutral loss of benzene (C6H6).[11] This rearrangement results in a stable, cyclized product ion.

  • Formation of Diphenylphosphinyl Cation (m/z 185.05): Subsequent fragmentation of the triphenylphosphine ion (m/z 262) can occur through the loss of a phenyl radical (•C6H5), leading to the [P(C6H5)2]+ ion. This provides further confirmation of the triphenylphosphine core.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossIdentity of Loss
321.14262.1159.03C3H7O• (Methoxyethyl radical)
321.14243.0978.05C6H6 (Benzene)
262.11185.0577.06C6H5• (Phenyl radical)

Experimental Protocol: A Self-Validating Workflow

This section provides a standardized protocol for LC-ESI-MS/MS analysis. The system is self-validating through the inclusion of checks for expected mass, isotopic pattern, and characteristic fragments.

Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Interpretation prep1 Weigh 1 mg of This compound prep2 Dissolve in 1 mL of Acetonitrile/Water (1:1) prep1->prep2 prep3 Dilute to a final concentration of 5 µg/mL prep2->prep3 lc Inject 5 µL onto LC System (e.g., C18 column) prep3->lc esi Electrospray Ionization (ESI) Positive Ion Mode lc->esi ms1 Full Scan (MS1) (m/z 100-500) Confirm m/z 321.14 esi->ms1 ms2 Tandem MS (MS/MS) Isolate & Fragment m/z 321.14 Confirm fragments (262, 243) ms1->ms2 interpret1 Verify Precursor Mass (<5 ppm error for HRMS) ms2->interpret1 interpret2 Verify Product Ion Masses interpret1->interpret2 interpret3 Confirm Structural Identity interpret2->interpret3

Caption: Experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1.0 mg of the this compound standard or sample.

    • Dissolve the solid in 1.0 mL of a suitable solvent mixture, such as acetonitrile:water (50:50 v/v), to create a 1 mg/mL stock solution. Acetonitrile is a common and effective solvent for ESI-MS analysis of phosphonium salts.[7]

    • Perform a serial dilution of the stock solution with the same solvent to achieve a final working concentration of approximately 5 µg/mL.

  • Instrumentation & Parameters:

    • LC System: While direct infusion is possible, using a standard C18 reverse-phase column can help separate the analyte from potential non-ionizable contaminants.

    • Mass Spectrometer: A triple quadrupole or high-resolution Q-TOF instrument is recommended.[8]

    • ESI Source Parameters (Positive Mode):

      • Capillary Voltage: +3.5 to +4.5 kV

      • Nebulizer Gas (Nitrogen): 1-2 bar[7]

      • Drying Gas (Nitrogen): 4-8 L/min[7]

      • Desolvation Temperature: 200-350 °C[7]

  • Data Acquisition:

    • Mode 1: Full Scan (MS1): Acquire data across a mass range of m/z 100–500. Verify the presence of the precursor ion at m/z 321.14.

    • Mode 2: Product Ion Scan (MS/MS): Set the instrument to isolate the precursor ion at m/z 321.14. Apply collision energy (typically 15-40 eV, requires optimization) to induce fragmentation and acquire the product ion spectrum.

  • Data Analysis & Validation:

    • Confirm that the most abundant ion in the MS1 spectrum corresponds to the theoretical m/z of the cation.

    • In the MS/MS spectrum, confirm the presence of the expected diagnostic product ions (e.g., m/z 262.11, 243.09). The presence of these fragments provides high confidence in the structural identification.

Conclusion

The mass spectrometric analysis of this compound, guided by the principles of electrospray ionization and tandem mass spectrometry, provides a rapid, sensitive, and highly specific method for its characterization. The workflow described herein, from sample preparation to data interpretation, establishes a self-validating system that ensures the identity and structural integrity of this vital synthetic reagent. By understanding the causal relationships between molecular structure, ionization behavior, and fragmentation pathways, researchers can confidently apply this methodology in their quality control and developmental workflows.

References

  • Kralj, B., & Zigon, D. (1993). Structural characterization of mono- and bisphosphonium salts by fast atom bombardment mass spectrometry and tandem mass spectrometry. Semantic Scholar. [Link]

  • PubChem. (n.d.). (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide. National Center for Biotechnology Information. [Link]

  • MDPI. (n.d.). Oxygen-Containing Quaternary Phosphonium Salts (oxy-QPSs): Synthesis, Properties, and Cellulose Dissolution. MDPI. [Link]

  • PubMed Central. (n.d.). Quaternary Phosphonium Compounds: An Examination of Non-Nitrogenous Cationic Amphiphiles That Evade Disinfectant Resistance. National Center for Biotechnology Information. [Link]

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  • PubChem. (n.d.). (Methoxymethyl)triphenylphosphonium bromide. National Center for Biotechnology Information. [Link]

  • SDS Manager. (2022). (2-METHOXY-ETHYL)-TRIPHENYL- PHOSPHONIUM, BROMIDE SDS. SDS Manager. [Link]

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  • YouTube. (2019). Phosphorus Ylides. YouTube. [Link]

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An In-depth Technical Guide to the Stability and Storage of (2-Methoxyethyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxyethyl)triphenylphosphonium bromide is a versatile phosphonium salt and a key reagent in organic synthesis, particularly in the Wittig reaction for the formation of alkenes.[1][2] Its efficacy and the reproducibility of synthetic protocols are intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the stability profile of this compound, detailing its principal degradation pathways, recommended storage and handling conditions, and robust methodologies for assessing its long-term stability. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity of this critical reagent in their experimental workflows.

Introduction to this compound: A Synthetic Workhorse

This compound belongs to the class of quaternary phosphonium salts, which are renowned for their utility in generating phosphonium ylides for the Wittig reaction.[1][2][3] The presence of the 2-methoxyethyl group can influence the reactivity and stereoselectivity of the corresponding ylide, making it a valuable tool for the synthesis of complex organic molecules, including pharmaceutical intermediates.[1] Understanding the stability of this reagent is paramount, as degradation can lead to diminished yields, formation of impurities, and unpredictable reaction outcomes.

This guide will delve into the critical aspects of the compound's stability, moving beyond rudimentary storage guidelines to provide a deeper understanding of its chemical behavior over time and under various environmental conditions.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to moisture, atmospheric oxygen, and elevated temperatures. The key degradation pathways are hydrolysis, oxidative degradation, and thermal decomposition.

Hydrolysis: The Primary Culprit

Like many phosphonium salts, this compound is hygroscopic and susceptible to hydrolysis, particularly under neutral to alkaline conditions. The presence of water can initiate a degradation cascade resulting in the formation of triphenylphosphine oxide and methoxyethane.

Mechanism of Alkaline Hydrolysis:

The generally accepted mechanism for the alkaline hydrolysis of phosphonium salts involves the nucleophilic attack of a hydroxide ion on the phosphorus center. This forms a pentavalent phosphorane intermediate, which subsequently collapses to yield triphenylphosphine oxide and the corresponding hydrocarbon.

Diagram: Proposed Hydrolysis Pathway of this compound

G reagent This compound intermediate Pentavalent Phosphorane Intermediate reagent->intermediate Nucleophilic attack by OH⁻ H2O H₂O (Moisture) H2O->intermediate Hydrolysis OH_ion OH⁻ (in alkaline conditions) product1 Triphenylphosphine Oxide (TPPO) intermediate->product1 Collapse of intermediate product2 Methoxyethane intermediate->product2 Protonation G start Prepare Stock Solution in Dry Deuterated Solvent divide Aliquot into Sealed NMR Tubes start->divide t0 Acquire Initial NMR Spectra (T=0) divide->t0 storage Store Samples under Test Conditions divide->storage analysis Compare Spectra and Quantify Degradation t0->analysis tn Acquire NMR Spectra at Time Points (T=n) storage->tn tn->analysis end Stability Profile Determined analysis->end

Caption: Workflow for assessing stability via NMR spectroscopy.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Objective: To develop a quantitative HPLC method to separate and quantify this compound from its potential degradation products.

Methodology:

  • Method Development:

    • Column: A reverse-phase C18 column is a suitable starting point.

    • Mobile Phase: A gradient elution with a mixture of water (with an acidic modifier like 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol is typically effective for separating phosphonium salts and their degradation products.

    • Detection: UV detection at a wavelength where the parent compound and triphenylphosphine oxide have significant absorbance (e.g., around 220 nm or 254 nm).

  • Forced Degradation Studies:

    • To ensure the method is "stability-indicating," perform forced degradation studies on a sample of the phosphonium salt.

    • Acidic/Basic Hydrolysis: Treat the sample with dilute HCl and NaOH.

    • Oxidative Degradation: Treat the sample with hydrogen peroxide.

    • Thermal Stress: Heat the sample in solution.

    • Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent peak. [4][5][6]3. Stability Study Protocol:

    • Prepare solutions of this compound of known concentration.

    • Store the solutions under various conditions (temperature, humidity, light).

    • At specified time intervals, inject an aliquot of each sample into the HPLC system.

    • Quantify the peak area of the parent compound and any degradation products. Calculate the percentage of degradation over time.

Conclusion

The chemical integrity of this compound is critical for its successful application in organic synthesis. By understanding its primary degradation pathways—hydrolysis, oxidation, and thermal decomposition—and implementing rigorous storage and handling protocols, researchers can significantly extend the shelf-life and ensure the reliability of this important reagent. The implementation of routine stability testing using techniques such as NMR and HPLC will provide a quantitative measure of the compound's purity and fitness for use, ultimately contributing to more robust and reproducible scientific outcomes.

References

  • L.S.College, Muzaffarpur. (2020, October 15). Wittig reaction. Retrieved January 5, 2026, from [Link] college.ac.in/sites/default/files/e-content/WITTIG%20REACTION%20PART%202.pdf

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 5, 2026, from [Link]

  • MDPI. (2023, February 10). Accelerated Shelf-Life and Stability Testing of Hydrolyzed Corn Starch Films. Retrieved January 5, 2026, from [Link]

  • Parameter Generation & Control. (2021, May 24). Accelerated Shelf Life Testing - An Overview. Retrieved January 5, 2026, from [Link]

  • Pharma.Tips. (2025, March 4). Optimizing Stability Testing Conditions for Hygroscopic Tablets. Retrieved January 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved January 5, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide. PubChem. Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2025, January 25). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. PubMed Central. Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, December 19). 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. PubMed Central. Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, May 31). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. PubMed. Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. PubMed Central. Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. PubMed Central. Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. PubMed Central. Retrieved January 5, 2026, from [Link]

  • Organic Syntheses. (n.d.). Notes - Organic Syntheses Procedure. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2011, January 16). stability-indicating rp-hplc method for determination of zoledronic acid and their degradation. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2025, August 8). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Retrieved January 5, 2026, from [Link]

  • SciSpace. (n.d.). Synthesis and stability studies of Ga‐67 labeled phosphonium salts. Retrieved January 5, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). An NMR study of the structure and reactivity of phosphonium ylides stabilized by a carbonyl function. Retrieved January 5, 2026, from [Link]

  • EURL-SRM. (n.d.). Testing the Stability of Pesticides in Stock Solutions by Quantitative NMR. Retrieved January 5, 2026, from [Link]

  • MDPI. (2024, January 19). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Retrieved January 5, 2026, from [Link]

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Sources

Physical appearance and purity of (2-Methoxyethyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Appearance and Purity of (2-Methoxyethyl)triphenylphosphonium bromide

Executive Summary

This compound is a key phosphonium salt primarily utilized as a precursor to a Wittig reagent for the synthesis of alkenes from carbonyl compounds. The efficacy of this reagent is intrinsically linked to its purity. This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for purity assessment via quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and standard procedures for purification. We will explore the causality between the reagent's purity and its performance in the Wittig reaction, offering field-proven insights for researchers in organic synthesis and drug development. All methodologies are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Role and Significance

This compound, with CAS Number 55894-16-1, is a quaternary phosphonium salt. Its primary application in organic synthesis is as a precursor for the corresponding phosphonium ylide, a crucial intermediate in the Wittig reaction.[1][2] This reaction is a cornerstone of synthetic chemistry, enabling the formation of a carbon-carbon double bond by coupling a carbonyl compound (aldehyde or ketone) with the ylide.[3] The reaction's reliability, stereochemical control, and tolerance of various functional groups make it indispensable.

The purity of the phosphonium salt is paramount; impurities can neutralize the strong base required for ylide formation, participate in side reactions, or introduce contaminants into the final product, ultimately compromising reaction yield and efficiency.[3] This guide serves as a technical resource for verifying the identity, assessing the purity, and undertaking the purification of this compound to ensure robust and reproducible synthetic outcomes.

Physicochemical and Spectroscopic Profile

Physical Appearance

In its pure form, this compound is a solid that typically appears as a white to pale yellow crystalline powder .[1] Significant deviation from this appearance, such as a deep yellow or brown coloration, or a gummy, non-crystalline texture, may indicate the presence of impurities or degradation. While visual inspection is a preliminary step, it should always be followed by rigorous analytical characterization.

Core Properties

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 55894-16-1[1][4]
Molecular Formula C₂₁H₂₂BrOP[1]
Molecular Weight 401.28 g/mol [1]
Typical Purity ≥97% or ≥98%[1][5]
Physical Form Crystalline Powder[1]
Color White to yellow[1]
Storage Conditions Store at 0-8°C, under inert atmosphere[1]
Spectroscopic Fingerprint

Spectroscopic analysis is essential for unambiguous identification and purity assessment. The expected spectral features are as follows:

  • ¹H NMR: The proton NMR spectrum is the most informative tool. The expected signals (in CDCl₃) would include:

    • Multiplets in the aromatic region (~7.6-7.9 ppm) corresponding to the 15 protons of the three phenyl groups.

    • A multiplet corresponding to the methylene group attached to the phosphorus atom (P-CH₂).

    • A multiplet for the adjacent methylene group (CH₂-O).

    • A singlet around 3.3-3.5 ppm for the methoxy (O-CH₃) group's three protons.

  • ¹³C NMR: The carbon spectrum will show characteristic signals for the aromatic carbons, the two aliphatic carbons of the ethyl chain, and the methoxy carbon.

  • ³¹P NMR: The phosphorus NMR spectrum should exhibit a single, sharp signal characteristic of a tetra-alkyl/aryl phosphonium salt, typically in the range of +20 to +25 ppm (referenced to 85% H₃PO₄).[6] The presence of a signal around -5 ppm would suggest contamination with unreacted triphenylphosphine.

  • IR Spectroscopy: The infrared spectrum will be dominated by strong bands corresponding to C-H stretching of the aromatic rings, C-O stretching of the ether linkage, and vibrations characteristic of the P-Ph bond.

The Critical Impact of Purity on the Wittig Reaction

The success of the Wittig reaction hinges on the clean and efficient formation of the phosphonium ylide. This is achieved by deprotonating the phosphonium salt at the carbon adjacent to the phosphorus atom using a strong base (e.g., n-BuLi, NaH, or t-BuOK).[3][7]

Impurities can disrupt this critical step in several ways:

  • Acidic Impurities: Can quench the strong base, requiring an excess of base and complicating the reaction stoichiometry.

  • Unreacted Triphenylphosphine: While generally benign, its presence reduces the molar equivalence of the active reagent.

  • Solvent Residue: Water or protic solvents will instantly destroy the strong base and the ylide.

  • Oxidized Byproducts: Triphenylphosphine oxide is a common byproduct of the Wittig reaction itself and an impurity in the starting salt. While it does not interfere with ylide formation, its presence complicates purification of the final alkene product.

The following diagram illustrates the logical dependence of the reaction outcome on reagent purity.

cluster_0 High Purity Reagent cluster_1 Low Purity Reagent HighPurity (2-Methoxyethyl)triphenyl- phosphonium bromide (>98%) Ylide Clean, Efficient Ylide Formation HighPurity->Ylide Deprotonation Base Stoichiometric Strong Base (e.g., n-BuLi) Base->Ylide Alkene High Yield of Desired Alkene Product Ylide->Alkene Reaction TPO_High Predictable amount of Triphenylphosphine Oxide Ylide->TPO_High Byproduct Carbonyl Aldehyde or Ketone Carbonyl->Alkene LowPurity Reagent with Impurities (H₂O, Solvents, etc.) SideReaction Base Quenching & Side Reactions LowPurity->SideReaction Reacts with BaseLow Excess Strong Base Required BaseLow->SideReaction LowYield Low / No Yield of Desired Alkene SideReaction->LowYield ComplexMixture Complex Product Mixture SideReaction->ComplexMixture

Caption: Impact of Reagent Purity on the Wittig Reaction Outcome.

Experimental Protocols for Quality Control

A robust quality control workflow is essential for any laboratory using this reagent. The following diagram outlines a comprehensive workflow from receipt to use.

G receive Receive Reagent inspect Visual Inspection (Color, Form) receive->inspect qnmr Purity Assessment (Quantitative ¹H NMR) inspect->qnmr decision Purity > 98%? qnmr->decision purify Purification Protocol (Recrystallization) decision->purify No use Proceed to Wittig Reaction decision->use Yes recheck Re-assess Purity (qNMR) purify->recheck recheck->use Purity OK discard Discard or Return Batch recheck->discard Still Impure

Sources

A Comprehensive Guide to the Safe Handling of (2-Methoxyethyl)triphenylphosphonium bromide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety protocols, handling procedures, and emergency responses associated with (2-Methoxyethyl)triphenylphosphonium bromide (CAS No. 55894-16-1). As a crucial intermediate in organic synthesis, particularly as a precursor to Wittig reagents for the creation of complex molecules like the antihistamine (Z)-Triprolidine, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1] This document is intended for researchers, chemists, and drug development professionals who handle this and similar phosphonium salts.

Core Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[2][3] Understanding these classifications is the first step in implementing appropriate safety controls.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The classifications for this compound are summarized below.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
(Data synthesized from multiple Safety Data Sheets[2][3])

These classifications mandate careful handling to prevent direct contact and inhalation. The "Warning" signal word is used on labels to alert users to these potential hazards.[2][4]

Physicochemical Properties and Their Safety Implications

The physical state and properties of a chemical directly influence the necessary handling and storage precautions.

PropertyValueSafety Implication
CAS Number 55894-16-1Unique identifier for substance verification.[5][6]
Molecular Formula C21H22BrOPUsed for stoichiometric calculations.[5][6]
Molecular Weight 401.28 g/mol Essential for accurate weighing and solution preparation.[6][7]
Appearance White to yellow crystalline powderThe fine powder form presents a significant dust inhalation hazard.[7]
Hygroscopicity HygroscopicThe substance readily absorbs moisture from the air, which can affect its reactivity and requires storage in dry conditions.[3]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of chemical safety is the "Hierarchy of Controls," which prioritizes the most effective measures for risk reduction. For a powdered substance like this compound, this hierarchy is critical.

Hierarchy of Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE

Caption: Hierarchy of Safety Controls.

3.1. Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[8] This is non-negotiable.

  • Causality: A fume hood provides adequate ventilation to capture and exhaust the fine powder, preventing it from entering the breathing zone of the operator. This directly mitigates the respiratory irritation hazard (H335).[3][9] All weighing and transfer operations should be performed within the hood.[8]

3.2. Personal Protective Equipment (PPE)

PPE is the final line of defense and must be used in conjunction with engineering controls.

  • Eye and Face Protection: Chemical safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles are mandatory.[3] This is to prevent eye contact which can cause serious irritation (H319).[2][3]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[8][9]

    • Lab Coat: A standard lab coat should be worn to prevent skin contact.[8] Contaminated clothing must be removed immediately and washed before reuse.[2][5]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.[3]

Protocol: Donning and Doffing PPE
  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on the lab coat, ensuring it is fully buttoned.

    • Put on safety glasses or goggles.

    • Put on gloves, pulling the cuffs over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid contamination.

    • Remove the lab coat by folding it inward on itself, avoiding contact with the outer contaminated surface.

    • Perform hand hygiene.

    • Remove eye protection.

    • Perform hand hygiene again.

Safe Handling, Storage, and Disposal

Adherence to strict protocols during handling and storage is essential for preventing exposure and maintaining the chemical's integrity.

4.1. Safe Handling Protocol

This protocol outlines the steps for safely weighing and transferring the compound.

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Don all required PPE as described in Section 3.2.

    • Prepare all necessary equipment (spatulas, weigh boats, receiving flask) and place them inside the fume hood.

  • Handling:

    • Keep the container of this compound tightly closed until ready for use.[3][5]

    • Open the container slowly inside the fume hood.

    • Use a spatula to carefully transfer the required amount of powder to a weigh boat, avoiding any actions that could create dust. Do not tap or shake the container unnecessarily.

    • Carefully transfer the weighed powder into the reaction vessel. A powder funnel can minimize the risk of spills.

    • Tightly reseal the primary container immediately after use.

  • Post-Handling:

    • Clean any minor residual powder from the work surface within the fume hood using a damp wipe.

    • Properly dispose of all contaminated consumables (weigh boats, wipes, gloves) in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2][9][10]

4.2. Storage Conditions

Proper storage is critical due to the compound's hygroscopic nature.

  • Primary Mandate: Store in a tightly closed container in a dry and well-ventilated place.[3][5][6]

  • Temperature: Some suppliers recommend refrigerated storage (2-8°C or 0-8°C) to ensure long-term stability.[7][11]

  • Segregation: Store away from incompatible materials, such as strong oxidizing agents.[12] The container should be stored in a locked cabinet or an area with restricted access.[5][13]

4.3. Disposal Considerations

  • Dispose of unused material and its container at an approved waste disposal facility.[3][5]

  • Do not allow the product to enter drains.[3] All disposal must comply with local, state, and federal environmental regulations.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

5.1. First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical help if you feel unwell.[2][5]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[2][5][10]
Eye Contact Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[14]

5.2. Accidental Release (Spill) Protocol

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation and wear full PPE, including respiratory protection if necessary.

  • Avoid generating dust.[3]

  • Carefully sweep up or vacuum the spilled solid material and place it into a suitable, labeled, and closed container for disposal.[3][14]

  • Clean the spill area thoroughly.

5.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][14]

  • Hazardous Combustion Products: Thermal decomposition may produce irritating and toxic gases, including carbon oxides, hydrogen bromide, and phosphorus oxides.[14]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][14]

Context in Synthesis: The Wittig Reaction Workflow

This compound is not typically used directly but is a stable precursor to a reactive Wittig reagent (a phosphonium ylide). The handling of this salt is the first step in a multi-stage process that introduces its own set of hazards, primarily the use of a strong base.

Wittig_Reaction_Workflow cluster_workflow General Wittig Reaction Workflow Phosphonium_Salt (2-Methoxyethyl)triphenyl- phosphonium bromide (Stable Solid) Ylide Phosphonium Ylide (Reactive Intermediate) Phosphonium_Salt->Ylide Base Strong Base (e.g., n-BuLi, NaH) (Handling Hazard) Base->Ylide + Alkene Alkene Product Ylide->Alkene Carbonyl Aldehyde or Ketone Carbonyl->Alkene + Byproduct Triphenylphosphine Oxide (Waste Stream) Alkene->Byproduct +

Caption: Generalized workflow for the Wittig reaction.

Understanding this workflow is crucial for a comprehensive risk assessment. The safety precautions for the phosphonium salt must be followed by equally stringent measures for handling the strong base required for ylide formation, which is often pyrophoric or highly reactive with water.

References

  • (2-METHOXY-ETHYL)-TRIPHENYL- PHOSPHONIUM, BROMIDE SDS. Sigma-Aldrich Chemie GmbH. (URL: [Link])

  • (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide | C21H20O2P+. PubChem, National Center for Biotechnology Information. (URL: [Link])

  • TRIPHENYL ETHYL PHOSPHONIUM BROMIDE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. (URL: [Link])

  • (Methoxymethyl)triphenylphosphonium bromide | C20H20BrOP. PubChem, National Center for Biotechnology Information. (URL: [Link])

  • This compound, CAS No: 55894-16-1. Pharmaffiliates. (URL: [Link])

  • Wittig Reaction – A Greener Approach. Beyond Benign. (URL: [Link])

  • Rules for the Safe Handling of Chemicals in the Laboratory. Princeton University. (URL: [Link])

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. (URL: [Link])

  • The Wittig Reaction: Synthesis of Alkenes. University of Missouri-St. Louis. (URL: [Link])

  • METHYL TRIPHENYL PHOSPHONIUM BROMIDE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. (URL: [Link])

  • Working with Hazardous Chemicals. Organic Syntheses. (URL: [Link])

  • Wittig reaction. Wikipedia. (URL: [Link])

  • Wittig Reaction. Organic Chemistry Portal. (URL: [Link])

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. (URL: [Link])

  • Safe Handling and Storage of Chemicals. University of Maryland, Baltimore. (URL: [Link])

  • Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. ResearchGate. (URL: [Link])

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Methodological & Application

Protocol and Application Guide: The Wittig Reaction with (2-Methoxyethyl)triphenylphosphonium bromide for the Synthesis of 2-Methoxyvinyl Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Vinyl Ethers

Abstract

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its reliability in forming carbon-carbon double bonds with excellent regiochemical control.[1][2] This application note provides a detailed protocol for the synthesis of vinyl ethers using (2-Methoxyethyl)triphenylphosphonium bromide. Vinyl ethers are valuable synthetic intermediates, serving as precursors for aldehydes, ketones, and as monomers in polymer chemistry. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss critical parameters that ensure a successful and reproducible outcome. This guide is intended for researchers in academic and industrial settings, particularly those involved in synthetic methodology and drug development.

Introduction: The Strategic Value of the Wittig Reaction

The Wittig reaction facilitates the conversion of a carbonyl group (from an aldehyde or ketone) into an alkene.[3][4] The reaction's power lies in its predictability; the double bond is formed precisely where the carbonyl oxygen was located, avoiding the formation of isomeric mixtures that can plague classical elimination reactions.[5] The core of the reaction involves a phosphorus ylide, a species with adjacent positive and negative charges, which acts as a potent carbon nucleophile.[4]

The choice of the phosphonium salt precursor dictates the structure of the resulting alkene. This compound is specifically employed for the synthesis of 2-methoxyvinyl ethers. The ylide generated from this salt is considered non-stabilized, which has important implications for the stereochemical outcome of the reaction, typically favoring the formation of the (Z)-isomer under lithium-free conditions.[6][7]

Reaction Mechanism and Stereochemistry

The Wittig reaction proceeds through a well-studied pathway involving the formation of a four-membered ring intermediate.[3][4]

Step 1: Ylide Formation The process begins with the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom. This requires a strong base, as the C-H bond is only moderately acidic.[4][8] The choice of base is critical; strong, non-nucleophilic bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are commonly used to generate the phosphorus ylide in situ.[8][9]

Step 2: Oxaphosphetane Formation The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[4] This is followed by the oxygen atom attacking the positively charged phosphorus. Modern understanding of the mechanism, particularly for non-stabilized ylides in lithium-free conditions, supports a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate known as an oxaphosphetane.[3][7]

Step 3: Alkene and Phosphine Oxide Formation The oxaphosphetane intermediate is unstable and rapidly collapses in a reverse [2+2] cycloaddition.[4] The thermodynamic driving force for this step is the formation of the exceptionally stable phosphorus-oxygen double bond in the byproduct, triphenylphosphine oxide.[7][10] This irreversible step yields the desired alkene.

Diagram 1: Wittig Reaction Mechanism

Wittig_Mechanism cluster_ylide Step 1: Ylide Formation cluster_cycloaddition Step 2: Oxaphosphetane Formation cluster_elimination Step 3: Alkene Formation P_salt [(Ph)₃P⁺-CH₂CH₂OMe] Br⁻ This compound Ylide (Ph)₃P=CHCH₂OMe Phosphorus Ylide P_salt->Ylide Deprotonation Ylide_ref Base Strong Base (e.g., n-BuLi) Carbonyl R-C(=O)-R' Aldehyde or Ketone Oxaphosphetane Oxaphosphetane Intermediate Carbonyl->Oxaphosphetane Oxaphosphetane_ref Ylide_ref->Carbonyl [2+2] Cycloaddition Alkene R(R')C=CHCH₂OMe (Z)-Vinyl Ether TPO (Ph)₃P=O Triphenylphosphine Oxide Oxaphosphetane_ref->Alkene Fragmentation Oxaphosphetane_ref->TPO

Caption: The three key stages of the Wittig reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of (Z)-(2-methoxyvinyl)benzene from benzaldehyde as a representative example.

3.1. Materials and Equipment

  • Reagents:

    • This compound (MW: 415.29 g/mol )

    • Anhydrous Tetrahydrofuran (THF), inhibitor-free

    • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

    • Benzaldehyde (MW: 106.12 g/mol ), freshly distilled

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether or Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Three-necked round-bottom flask

    • Magnetic stirrer and stir bar

    • Septa and needles/syringes

    • Inert gas supply (Nitrogen or Argon) with manifold

    • Low-temperature bath (ice-water or dry ice/acetone)

    • Separatory funnel

    • Rotary evaporator

3.2. Reaction Workflow

Diagram 2: Experimental Workflow

Workflow A 1. Setup - Dry 3-neck flask under N₂ - Add phosphonium salt and anhydrous THF B 2. Ylide Generation - Cool to 0°C - Add n-BuLi dropwise - Stir for 1 hr (observe color change) A->B C 3. Wittig Reaction - Add benzaldehyde solution dropwise at 0°C - Warm to RT and stir for 4-6 hrs B->C D 4. Quench & Work-up - Quench with sat. NH₄Cl - Extract with Et₂O - Wash with brine C->D E 5. Isolation - Dry organic layer (MgSO₄) - Filter and concentrate via rotary evaporation D->E F 6. Purification - Purify crude oil by flash column chromatography E->F G 7. Analysis - Obtain pure (Z)-(2-methoxyvinyl)benzene - Characterize (NMR, IR, MS) F->G

Caption: Step-by-step workflow for vinyl ether synthesis.

3.3. Step-by-Step Procedure

CAUTION: This reaction must be performed under an inert atmosphere as the ylide is sensitive to air and moisture. n-Butyllithium is pyrophoric and must be handled with extreme care.

  • Preparation of the Ylide:

    • To a flame-dried three-necked flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add this compound (1.2 eq).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous THF via syringe to achieve a concentration of approximately 0.2 M.

    • Cool the resulting suspension to 0°C using an ice-water bath.

    • While stirring vigorously, add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes. A deep red or orange color should develop, indicating the formation of the ylide.

    • Allow the mixture to stir at 0°C for an additional 1 hour.

  • Reaction with Benzaldehyde:

    • In a separate dry flask, prepare a solution of freshly distilled benzaldehyde (1.0 eq) in a small amount of anhydrous THF.

    • Add the benzaldehyde solution dropwise to the ylide mixture at 0°C over 10 minutes. The characteristic color of the ylide should fade.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the flask back to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product will be an oil or semi-solid containing the desired vinyl ether and triphenylphosphine oxide.

    • Purify the crude material by flash column chromatography on silica gel (e.g., using a 98:2 Hexane:Ethyl Acetate eluent system) to separate the product from the highly polar triphenylphosphine oxide byproduct.

Data Presentation and Characterization

The reaction of benzaldehyde with the ylide from this compound yields (2-methoxyvinyl)benzene.[11]

Table 1: Representative Reaction Quantities

ReagentMW ( g/mol )MmolEquivalentsAmount
This compound415.296.01.22.49 g
n-Butyllithium (2.5 M)64.065.51.12.2 mL
Benzaldehyde106.125.01.00.53 g (0.51 mL)
Anhydrous THF---30 mL
Product: (2-methoxyvinyl)benzene 134.17 - - Yield: 65-80%

Expected Analytical Data for (Z)-(2-methoxyvinyl)benzene: The stereochemistry of the resulting vinyl ether can be determined by ¹H NMR spectroscopy. The coupling constant (J-value) between the two vinyl protons is characteristic of the geometry. For the (Z)-isomer, a coupling constant of approximately 12 Hz is expected.[12]

  • ¹H NMR (CDCl₃): Signals for aromatic protons, and characteristic doublets for the vinyl protons showing a J value of ~12 Hz.

  • ¹³C NMR (CDCl₃): Signals for aromatic carbons, vinyl carbons, and the methoxy carbon (~56 ppm).[13]

  • IR Spectroscopy: Peaks corresponding to C=C stretching and C-O-C stretching.

Field-Proven Insights and Troubleshooting

  • Causality of Anhydrous Conditions: The phosphorus ylide is a strong base and nucleophile. Any protic solvent, including water from the air or residual moisture in the solvent, will protonate and quench the ylide, halting the reaction.

  • Base Selection: While n-BuLi is highly effective, other strong bases like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) can also be used.[8] The choice may depend on substrate compatibility and desired stereoselectivity. Using lithium-based reagents can sometimes affect the Z/E ratio.

  • Purification Challenges: The primary challenge in purifying Wittig reaction products is the removal of triphenylphosphine oxide.[14] It has low solubility in nonpolar solvents like hexanes but is highly soluble in more polar solvents. Flash chromatography is the most reliable method. For some solid products, recrystallization can be an effective alternative.[14][15]

  • Substrate Scope: This protocol is generally applicable to a wide range of aromatic and aliphatic aldehydes. Ketones, especially sterically hindered ones, may react more slowly or give lower yields.[1] The Wittig reagent generally tolerates many functional groups, such as ethers, esters, and nitro groups.[1][3]

References

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Wittig reaction. Retrieved from [Link]

  • Chem-Station. (2024). Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reagents. Retrieved from [Link]

  • Lumen Learning. (n.d.). 20.4. The Wittig reaction. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, (2-methoxyethenyl)-. Retrieved from [Link]

  • Chemsrc. (2025). (2-METHOXYVINYL)BENZENE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Vinyl Ethers Using a Wittig Approach. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of vinyl ethers, thioethers, and alky-β-styrylethers. Retrieved from [Link]

  • PubChem. (n.d.). {[(Z)-2-Methoxyvinyl]oxy}benzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Notes - Organic Syntheses Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethylenetriphenylphosphorane. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ). Retrieved from [Link]

  • SpringerLink. (n.d.). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Retrieved from [Link]

  • YouTube. (2020). Wittig Reaction Experiment Part 1, Prelab. Retrieved from [Link]

Sources

Application Notes and Protocols: Olefination of Aldehydes with (2-Methoxyethyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Synthesis of Methoxyvinyl Ethers

The Wittig reaction stands as a cornerstone in synthetic organic chemistry, offering a reliable and highly selective method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3] This application note provides a detailed technical guide for the olefination of aldehydes using (2-Methoxyethyl)triphenylphosphonium bromide. This specific Wittig reagent is a precursor to a semi-stabilized ylide, which upon reaction with an aldehyde, yields a 2-methoxyvinyl ether (an enol ether). These products are valuable synthetic intermediates, finding application in the synthesis of complex natural products and as precursors for further functional group transformations. For instance, the enol ether moiety can be readily hydrolyzed under acidic conditions to unveil an aldehyde, effectively serving as a one-carbon homologation of the starting aldehyde.[4]

This guide is designed to provide both the theoretical underpinnings and practical, field-proven protocols to ensure successful implementation in a research and development setting. We will delve into the mechanistic details that dictate experimental choices, provide step-by-step procedures for reagent preparation and reaction execution, and offer guidance on product purification and characterization.

Mechanistic Insights: Understanding the "Why" Behind the Protocol

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the electrophilic carbonyl carbon of an aldehyde.[1][3] The ylide is typically generated in situ by deprotonating the corresponding phosphonium salt with a strong base.[3][5]

Ylide Generation: The Critical First Step

The acidity of the α-protons on the phosphonium salt is crucial. For this compound, the α-protons are rendered acidic by the adjacent positively charged phosphorus atom. The choice of base is critical and depends on the stability of the resulting ylide. Semi-stabilized ylides, such as the one derived from our target phosphonium salt, can often be generated with moderately strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH).[5] The use of extremely strong bases like n-butyllithium (n-BuLi) is also common but requires strictly anhydrous conditions to prevent quenching of the base.[6] The formation of the ylide is often accompanied by a distinct color change, providing a visual cue for its successful generation.

The Olefination Step: Formation of the Oxaphosphetane Intermediate

Once formed, the ylide acts as a potent nucleophile, attacking the aldehyde to form a betaine intermediate, which rapidly cyclizes to a four-membered ring intermediate known as an oxaphosphetane.[1] The stereochemical outcome of the Wittig reaction is determined at this stage. For semi-stabilized ylides, a mixture of E and Z isomers is often obtained, although reaction conditions can be tuned to favor one over the other.[1]

Decomposition to Products: The Thermodynamic Driving Force

The oxaphosphetane intermediate is unstable and spontaneously collapses in a syn-elimination fashion to yield the desired alkene (the 2-methoxyvinyl ether) and triphenylphosphine oxide.[7] The formation of the exceptionally stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction sequence.[3]

Experimental Protocols

Part 1: Preparation of this compound

This protocol outlines the synthesis of the phosphonium salt from commercially available starting materials.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Triphenylphosphine262.2926.23 g0.101.0
2-Bromoethyl methyl ether138.9915.29 g0.111.1
Toluene, anhydrous-150 mL--

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add triphenylphosphine (26.23 g, 0.10 mol).

  • Add anhydrous toluene (150 mL) to the flask and stir until the triphenylphosphine has completely dissolved.

  • Add 2-bromoethyl methyl ether (15.29 g, 0.11 mol) to the solution via syringe.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 24 hours. A white precipitate will form as the reaction progresses.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Collect the white solid by vacuum filtration and wash the filter cake with cold diethyl ether (3 x 50 mL).

  • Dry the resulting white solid under vacuum to afford this compound. The product can be used without further purification.

Part 2: Olefination of an Aldehyde (General Procedure)

This protocol provides a general method for the Wittig olefination of a representative aldehyde.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
This compound401.284.82 g12.0 mmol1.2
Potassium tert-butoxide (KOtBu)112.211.35 g12.0 mmol1.2
Anhydrous Tetrahydrofuran (THF)-100 mL--
Aldehyde (e.g., Benzaldehyde)106.121.06 g10.0 mmol1.0

Workflow Diagram:

Wittig_Workflow cluster_ylide_prep Ylide Generation cluster_reaction Olefination cluster_workup Work-up & Purification A Suspend Phosphonium Salt in Anhydrous THF B Cool to 0 °C A->B C Add KOtBu (Formation of Ylide) B->C D Stir for 1 hour at 0 °C C->D E Dissolve Aldehyde in Anhydrous THF F Add Aldehyde Solution to Ylide at 0 °C E->F G Warm to Room Temperature and Stir Overnight F->G H Quench with Saturated Aqueous NH4Cl I Extract with Diethyl Ether H->I J Wash with Brine I->J K Dry over MgSO4 and Concentrate J->K L Purify by Flash Column Chromatography K->L

Caption: Experimental workflow for the Wittig olefination.

Procedure:

  • Ylide Generation: a. To a flame-dried 250 mL two-necked round-bottom flask under a nitrogen atmosphere, add this compound (4.82 g, 12.0 mmol). b. Add anhydrous THF (80 mL) and cool the resulting suspension to 0 °C in an ice bath. c. With vigorous stirring, add potassium tert-butoxide (1.35 g, 12.0 mmol) portion-wise over 10 minutes. A deep orange or reddish color should develop, indicating the formation of the ylide. d. Stir the mixture at 0 °C for 1 hour.

  • Olefination Reaction: a. In a separate flame-dried flask, dissolve the aldehyde (10.0 mmol) in anhydrous THF (20 mL). b. Add the aldehyde solution dropwise to the ylide solution at 0 °C over 15 minutes. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL). b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with brine (50 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7] e. The crude product, a mixture of the desired 2-methoxyvinyl ether and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.[6]

Data Presentation

Representative Yields

The following table presents typical yields for the Wittig olefination of various aldehydes with a similar reagent, methoxymethyl(triphenyl)phosphonium chloride, under microwave-assisted conditions.[4] These yields can serve as a benchmark for the reaction with this compound under conventional heating.

Aldehyde SubstrateProductYield (%)
Benzaldehyde1-Methoxy-2-phenylethene85
4-Chlorobenzaldehyde1-(4-Chlorophenyl)-2-methoxyethene82
4-Nitrobenzaldehyde1-Methoxy-2-(4-nitrophenyl)ethene78
2-Naphthaldehyde2-(2-Methoxyvinyl)naphthalene88
Cinnamaldehyde1-Methoxy-4-phenyl-1,3-butadiene75
Spectroscopic Data

The following table provides representative ¹H and ¹³C NMR chemical shifts for the 2-methoxyvinyl group.[8]

NucleusFunctional GroupChemical Shift (ppm)Multiplicity
¹H=CH-O6.3 - 6.6dd
¹HR-CH=4.0 - 4.8m
¹H-OCH₃3.5 - 3.8s
¹³C=CH-O148 - 152
¹³CR-CH=85 - 90
¹³C-OCH₃55 - 60

Mechanistic Diagram:

Sources

Application Notes and Protocols: Olefination of Ketones with (2-Methoxyethyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Tool for Carbonyl Homologation

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, offering a reliable and stereoselective method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] This powerful transformation, which earned Georg Wittig the Nobel Prize in Chemistry in 1979, involves the reaction of a phosphorus ylide with an aldehyde or ketone to yield an alkene and triphenylphosphine oxide.[1] The thermodynamic driving force of this reaction is the formation of the highly stable P=O double bond in triphenylphosphine oxide.[3]

While classic Wittig reagents are invaluable for generating simple alkenes, the use of functionalized phosphonium salts has significantly expanded the scope and utility of this reaction. Among these, (2-Methoxyethyl)triphenylphosphonium bromide has emerged as a reagent of particular interest for the synthesis of vinyl ethers. The resulting 2-methoxyethyl enol ethers are versatile synthetic intermediates, which upon mild acidic hydrolysis, can be readily converted to the corresponding homologous aldehydes or ketones. This two-step sequence provides a robust method for the one-carbon homologation of carbonyl compounds.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the olefination of ketones using this compound. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for the synthesis of the phosphonium salt and its application in the olefination of a representative ketone, and discuss the subsequent deprotection of the resulting vinyl ether.

Reaction Mechanism and Rationale

The olefination of a ketone with this compound follows the general mechanistic pathway of the Wittig reaction. The key steps are:

  • Ylide Formation: The reaction is initiated by the deprotonation of the this compound using a strong base to form the corresponding phosphorus ylide, (2-methoxyethylidene)triphenylphosphorane. The choice of base is critical and depends on the acidity of the α-proton of the phosphonium salt. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[4][5]

  • Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone. This leads to the formation of a zwitterionic intermediate known as a betaine, which rapidly cyclizes to form a four-membered ring intermediate called an oxaphosphetane.[1][2]

  • Alkene Formation: The oxaphosphetane intermediate is unstable and collapses through a syn-elimination pathway to yield the desired 2-methoxyethyl vinyl ether and triphenylphosphine oxide.[3]

The 2-methoxyethyl group on the phosphonium salt does not significantly alter the fundamental mechanism but does influence the reactivity of the ylide. The ether oxygen can have a modest stabilizing effect on the adjacent carbanion of the ylide, placing it in the category of a semi-stabilized ylide.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol describes the synthesis of the phosphonium salt from triphenylphosphine and 2-bromoethyl methyl ether.

Materials:

  • Triphenylphosphine (PPh₃)

  • 2-Bromoethyl methyl ether

  • Toluene, anhydrous

  • Diethyl ether, anhydrous

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add triphenylphosphine (1.0 eq).

  • Add anhydrous toluene to dissolve the triphenylphosphine.

  • To the stirred solution, add 2-bromoethyl methyl ether (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC or ¹H NMR by observing the disappearance of the starting materials.

  • After the reaction is complete, cool the mixture to room temperature. The phosphonium salt will often precipitate out of the toluene.

  • If precipitation is incomplete, add anhydrous diethyl ether to the mixture to induce further precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield this compound as a white solid.

Part 2: Olefination of Cyclohexanone with this compound

This protocol details the Wittig reaction between cyclohexanone and the prepared phosphonium salt.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK) or n-Butyllithium (n-BuLi)

  • Cyclohexanone

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Schlenk flask or a flame-dried round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Ylide Generation:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 eq).

    • Add anhydrous THF to the flask to create a suspension.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide (1.1 eq) portion-wise to the stirred suspension. If using n-BuLi, it should be added dropwise via syringe. A color change (typically to a yellow or orange-red) indicates the formation of the ylide.[6]

    • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete ylide formation.

  • Olefination Reaction:

    • Cool the ylide solution back to 0 °C.

    • Slowly add a solution of cyclohexanone (1.0 eq) in anhydrous THF to the ylide solution via syringe.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-methoxyethyl vinyl ether of cyclohexylideneethane.

Part 3: Acid-Catalyzed Deprotection of the Vinyl Ether

This protocol describes the hydrolysis of the 2-methoxyethyl vinyl ether to the corresponding ketone.

Materials:

  • 2-Methoxyethyl vinyl ether derivative

  • Acetone or THF

  • Dilute aqueous hydrochloric acid (e.g., 2 M HCl) or another suitable acid catalyst.

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 2-methoxyethyl vinyl ether (1.0 eq) in acetone or THF.

  • Add dilute aqueous HCl (a catalytic amount to 1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the hydrolysis can be monitored by TLC by observing the disappearance of the starting material.

  • Once the reaction is complete, neutralize the acid by adding saturated NaHCO₃ solution until the effervescence ceases.

  • Extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude ketone.

  • If necessary, purify the product by flash column chromatography or distillation.

Data Presentation

Substrate Reagent Base Solvent Product Typical Yield
CyclohexanoneThis compoundt-BuOKTHF(2-Methoxyethoxy)methylenecyclohexaneGood to Excellent
AcetophenoneThis compoundn-BuLiTHF1-(2-Methoxyethoxy)ethenyl)benzeneModerate to Good

Visualizations

Experimental Workflow

G cluster_0 Part 1: Phosphonium Salt Synthesis cluster_1 Part 2: Wittig Olefination cluster_2 Part 3: Deprotection PPh3 Triphenylphosphine Reflux Reflux (24-48h) PPh3->Reflux Bromoether 2-Bromoethyl methyl ether Bromoether->Reflux Toluene Toluene (solvent) Toluene->Reflux Precipitation Precipitation & Filtration Reflux->Precipitation PhosphoniumSalt This compound Precipitation->PhosphoniumSalt PhosphoniumSalt_use This compound PhosphoniumSalt->PhosphoniumSalt_use Use in Part 2 YlideFormation Ylide Formation (0°C to RT) PhosphoniumSalt_use->YlideFormation Base Strong Base (t-BuOK or n-BuLi) Base->YlideFormation THF_olefination Anhydrous THF THF_olefination->YlideFormation WittigReaction Wittig Reaction (0°C to RT) YlideFormation->WittigReaction Ketone Ketone (e.g., Cyclohexanone) Ketone->WittigReaction Workup_olefination Aqueous Workup & Extraction WittigReaction->Workup_olefination Purification_olefination Column Chromatography Workup_olefination->Purification_olefination VinylEther 2-Methoxyethyl Vinyl Ether Purification_olefination->VinylEther VinylEther_deprotect 2-Methoxyethyl Vinyl Ether VinylEther->VinylEther_deprotect Use in Part 3 Hydrolysis Hydrolysis (RT) VinylEther_deprotect->Hydrolysis Acid Aqueous Acid (e.g., HCl) Acid->Hydrolysis Solvent_deprotect Acetone or THF Solvent_deprotect->Hydrolysis Workup_deprotect Neutralization & Extraction Hydrolysis->Workup_deprotect FinalKetone Homologated Ketone Workup_deprotect->FinalKetone

Caption: Experimental workflow for the olefination of ketones.

Reaction Mechanism

Caption: Mechanism of the Wittig olefination.

Conclusion

The olefination of ketones with this compound is a highly effective method for the synthesis of 2-methoxyethyl vinyl ethers, which serve as valuable precursors for homologous carbonyl compounds. The protocols provided herein offer a robust framework for the synthesis of the necessary phosphonium salt and its application in the Wittig reaction. The straightforward nature of the subsequent hydrolysis step further enhances the synthetic utility of this reagent. By following these detailed procedures, researchers in both academic and industrial settings can confidently employ this methodology for the efficient construction of complex molecular architectures relevant to drug discovery and development.

References

  • Wikipedia. (2023). Methoxymethylenetriphenylphosphorane. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Max-Planck-Gesellschaft. (n.d.). SUPPORTING INFORMATION. [Link]

  • Organic Syntheses. (n.d.). VINYLTRIPHENYLPHOSPHONIUM BROMIDE. [Link]

  • Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ). [Link]

  • Chemistry Q and A. (2023, January 13). Wittig reaction of cyclohexanone to form methylcyclohexane. #shorts. YouTube. [Link]

  • Organic Syntheses. (n.d.). METHYLENECYCLOHEXANE. [Link]

  • PubChem. (n.d.). (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide. [Link]

  • Google Patents. (n.d.). Process for preparing (methoxymethylene) triphenyl phosphonium chloride.
  • ResearchGate. (2025). Preparation of (Triphenylphosphoranylidene)-Ketene from (Methoxycarbonylmethylene)-Triphenylphosphorane. [Link]

  • PrepChem.com. (n.d.). Synthesis of triphenylphosphonium bromide. [Link]

  • ResearchGate. (n.d.). General synthetic protocol for Wittig olefination using PS‐PPh3 1 to.... [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. [Link]

  • Google Patents. (n.d.).
  • Common Organic Chemistry. (n.d.). Wittig Reaction - Common Conditions. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Hydrolysis of vinyl ethers.
  • Lumen Learning. (n.d.). 20.4. The Wittig reaction. [Link]

  • ResearchGate. (n.d.). condensation of vinyl ethers with ketones. [Link]

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Application Notes: (2-Methoxyethyl)triphenylphosphonium bromide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Methoxyvinyl Moiety in Pharmaceutical Synthesis

In the intricate landscape of pharmaceutical development, the precise installation of specific functional groups is paramount to achieving desired biological activity and pharmacokinetic profiles. (2-Methoxyethyl)triphenylphosphonium bromide serves as a key reagent in this endeavor, primarily enabling the introduction of a methoxyvinyl ether moiety onto a carbonyl-containing substrate via the celebrated Wittig reaction.[1] This transformation is of significant value as vinyl ethers are versatile intermediates, readily convertible to aldehydes, ketones, or other functionalities, thus providing a strategic two-carbon homologation of a carbonyl compound.[1]

The stability and ease of handling of this compound make it a reliable choice for researchers in both academic and industrial settings.[2] Its application extends to the synthesis of complex natural products and crucial pharmaceutical intermediates where precise control over molecular architecture is essential.[3] This guide provides an in-depth exploration of the applications of this reagent, focusing on the underlying mechanisms, practical experimental protocols, and the critical parameters that ensure successful and reproducible outcomes.

Core Application: The Wittig Olefination for Vinyl Ether Synthesis

The primary utility of this compound lies in its role as a precursor to the corresponding phosphorus ylide, a highly reactive species that readily engages with aldehydes and ketones to form alkenes.[4] This specific application focuses on the synthesis of vinyl ethers, which are valuable synthetic intermediates.

Reaction Mechanism: A Step-by-Step Elucidation

The Wittig reaction proceeds through a well-established mechanism, the understanding of which is crucial for troubleshooting and optimizing reaction conditions.[2]

  • Ylide Formation: The process begins with the deprotonation of the phosphonium salt, this compound, using a strong base. n-Butyllithium (n-BuLi) is a commonly employed base for this purpose, effectively abstracting a proton from the carbon adjacent to the phosphorus atom to generate the reactive phosphorus ylide.[2] This ylide exists as a resonance-stabilized species.

  • Nucleophilic Attack and Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone substrate. This is followed by a [2+2] cycloaddition to form a transient four-membered ring intermediate known as an oxaphosphetane.[2]

  • Oxaphosphetane Decomposition and Product Formation: The oxaphosphetane intermediate is unstable and rapidly collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[2] This decomposition yields the desired vinyl ether and triphenylphosphine oxide as a byproduct.

Diagram 1: The Wittig Reaction Workflow

Wittig_Workflow Phosphonium_Salt This compound Ylide Phosphorus Ylide (Wittig Reagent) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nucleophilic Attack & Cycloaddition Carbonyl Aldehyde or Ketone (Pharmaceutical Intermediate) Carbonyl->Oxaphosphetane Vinyl_Ether Vinyl Ether Product Oxaphosphetane->Vinyl_Ether Decomposition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: General workflow of the Wittig reaction for vinyl ether synthesis.

Application in Prostaglandin Synthesis: A Case Study

Prostaglandins are a class of lipid compounds with diverse physiological effects, and their synthesis is a significant area of pharmaceutical research.[5] The construction of their complex structures often relies on precise carbon-carbon bond-forming reactions, including the Wittig reaction, to install key side chains.[5][6] The use of a reagent like this compound allows for the introduction of a protected aldehyde functionality, which can be crucial for the elaboration of the prostaglandin side chains.[5]

Protocol: Synthesis of a Vinyl Ether Intermediate for Prostaglandin Analogs

This protocol details a representative procedure for the synthesis of a vinyl ether from a key aldehyde intermediate in a hypothetical prostaglandin synthesis, utilizing this compound.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

  • Aldehyde Intermediate (e.g., a protected Corey aldehyde derivative)

  • Anhydrous Diethyl Ether

  • Saturated Aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated Aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Flame-dried, two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Preparation of the Ylide (Wittig Reagent):

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add this compound (1.2 equivalents).

    • Add anhydrous THF to the flask to create a suspension.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.[1]

    • Stir the mixture at 0 °C for 30 minutes to ensure complete ylide formation.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Dissolve the aldehyde intermediate (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Slowly add the aldehyde solution to the cold ylide solution dropwise via syringe.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the layers. Extract the aqueous layer with diethyl ether (2-3 times).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will contain the desired vinyl ether and triphenylphosphine oxide.

    • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure vinyl ether product.

Diagram 2: Experimental Protocol Flowchart

Protocol_Flowchart cluster_Ylide_Prep Ylide Preparation cluster_Wittig_Reaction Wittig Reaction cluster_Workup Work-up & Extraction cluster_Purification Purification Ylide_Start Suspend Phosphonium Salt in THF Ylide_Cool_1 Cool to 0 °C Ylide_Start->Ylide_Cool_1 Ylide_Add_Base Add n-BuLi dropwise Ylide_Cool_1->Ylide_Add_Base Ylide_Stir Stir for 30 min at 0 °C Ylide_Add_Base->Ylide_Stir Wittig_Cool Cool Ylide to -78 °C Ylide_Stir->Wittig_Cool Wittig_Add_Aldehyde Add Aldehyde solution Wittig_Cool->Wittig_Add_Aldehyde Wittig_Stir Stir at -78 °C, then warm to RT Wittig_Add_Aldehyde->Wittig_Stir Workup_Quench Quench with aq. NH₄Cl Wittig_Stir->Workup_Quench Workup_Extract Extract with Diethyl Ether Workup_Quench->Workup_Extract Workup_Wash Wash with Brine Workup_Extract->Workup_Wash Workup_Dry Dry over MgSO₄/Na₂SO₄ Workup_Wash->Workup_Dry Workup_Concentrate Concentrate Workup_Dry->Workup_Concentrate Purify Flash Column Chromatography Workup_Concentrate->Purify

Caption: Step-by-step experimental workflow for vinyl ether synthesis.

Data Presentation and Expected Outcomes

The success of the Wittig reaction is typically evaluated based on the yield and purity of the isolated product. The following table provides representative data for the synthesis of a vinyl ether using this compound with a model aldehyde.

ParameterValue/Observation
Substrate Protected Corey Aldehyde Derivative
Reagent This compound
Base n-Butyllithium (n-BuLi)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature -78 °C to Room Temperature
Reaction Time 3-4 hours
Typical Yield 75-90%
Product Purity >95% after chromatography
Stereoselectivity Typically a mixture of E/Z isomers

Note on Stereoselectivity: The stereochemical outcome of the Wittig reaction (the ratio of E to Z isomers of the resulting alkene) is influenced by several factors, including the nature of the ylide, the structure of the carbonyl compound, the solvent, and the presence of salts.[7] For non-stabilized ylides, such as the one derived from this compound, a predominance of the Z-isomer is often observed under salt-free conditions.[7] However, the specific ratio can vary and should be determined experimentally for each new substrate.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The phosphorus ylide is highly sensitive to moisture and will be quenched by water.[4] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere.

  • Base Addition: The addition of n-BuLi should be done slowly and at a low temperature to control the exotherm and prevent side reactions.

  • Removal of Triphenylphosphine Oxide: This byproduct can sometimes co-elute with the desired product during chromatography. Careful selection of the eluent system is crucial for effective separation. In some cases, crystallization can also be used to remove the byproduct.

  • Substrate Compatibility: The Wittig reaction is generally tolerant of a wide range of functional groups.[7] However, highly acidic protons in the substrate may be deprotonated by the strong base used to generate the ylide, leading to side reactions.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of vinyl ethers, which are important intermediates in the construction of complex pharmaceutical molecules. A thorough understanding of the Wittig reaction mechanism, coupled with careful execution of the experimental protocol under anhydrous conditions, will enable researchers to successfully employ this reagent to advance their drug discovery and development programs. The provided protocols and guidelines serve as a solid foundation for the application of this important synthetic tool.

References

  • Wikipedia. (n.d.). Methoxymethylenetriphenylphosphorane. Retrieved January 5, 2026, from [Link]

  • Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2021). Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides. Retrieved January 5, 2026, from [Link]

  • Loughborough University Research Repository. (1988). Synthetic approaches towards chiral leukotriene analogues. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2018). Preparation of Vinyl Ethers Using a Wittig Approach, and Their Subsequent Hydrogenation Employing Continuous-Flow Processing. Retrieved January 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved January 5, 2026, from [Link]

  • Organic Syntheses. (n.d.). VINYLTRIPHENYLPHOSPHONIUM BROMIDE. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Preparation of vinyl ethers, thioethers, and alky-β-styrylethers. Reagents and conditions. Retrieved January 5, 2026, from [Link]

  • RSC Publishing. (n.d.). Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction. Retrieved January 5, 2026, from [Link]

  • PubMed Central. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Retrieved January 5, 2026, from [Link]

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Application Note & Protocols: Strategic Synthesis of Complex Alkenes via (2-Methoxyethyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent for Carbonyl Homologation

The Wittig reaction stands as a cornerstone of organic synthesis, providing a robust and highly reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] While classic Wittig reagents are invaluable for creating simple alkenes, the synthesis of complex molecules often demands reagents with masked functionality that can be revealed in a subsequent step. (2-Methoxyethyl)triphenylphosphonium bromide emerges as a powerful tool in this context. It serves as a synthetic equivalent of a vinyl ether cation, reacting with aldehydes and ketones to install a 2-methoxyvinyl group. This moiety is a stable enol ether that can be readily hydrolyzed under acidic conditions to unmask an acetaldehyde fragment, effectively achieving a two-carbon homologation of the initial carbonyl compound. This guide provides a comprehensive overview of the reagent, its mechanistic underpinnings, and detailed protocols for its application in the synthesis of complex alkenes.

The Reagent: Properties and Preparation

This compound is a phosphonium salt that serves as the precursor to the corresponding phosphorus ylide. Its utility lies in the methoxyethyl group, which dictates the functionality of the resulting alkene.

Reagent Properties
PropertyValue
Chemical Name This compound
CAS Number 55894-16-1
Molecular Formula C21H22BrOP
Appearance Typically a white to off-white solid
Protocol for Reagent Synthesis

The phosphonium salt is readily prepared by the SN2 reaction of triphenylphosphine with 2-bromoethyl methyl ether.

Scientist's Note: Triphenylphosphine is an excellent nucleophile, and primary alkyl halides are ideal substrates for this reaction to minimize potential side reactions like elimination. The reaction is typically performed in a high-boiling polar aprotic solvent to ensure the reactants remain in solution and to facilitate the reaction, which can be slow at room temperature.[3]

Materials:

  • Triphenylphosphine (PPh₃)

  • 2-bromoethyl methyl ether

  • Acetonitrile (CH₃CN) or Toluene, anhydrous

  • Diethyl ether (for precipitation)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, charge a flame-dried round-bottom flask with triphenylphosphine (1.0 equiv.) and anhydrous acetonitrile or toluene.

  • Add 2-bromoethyl methyl ether (1.1 equiv.) to the stirred solution.

  • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile, 111°C for toluene) and maintain for 24-48 hours. The progress can be monitored by ³¹P NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature. The phosphonium salt may precipitate directly from the solution.

  • If the product remains dissolved, concentrate the solvent in vacuo.

  • Add a sufficient volume of diethyl ether to the flask and stir vigorously to precipitate the white solid phosphonium salt.

  • Collect the solid by vacuum filtration, wash with additional diethyl ether, and dry under high vacuum. The salt should be stored in a desiccator as it can be hygroscopic.

The Reaction: Mechanism and Stereochemical Control

The Wittig reaction proceeds via the formation of a phosphorus ylide, which then reacts with a carbonyl compound. The nature of the ylide is critical for determining the stereochemical outcome of the reaction.

Ylide Generation and Reaction Mechanism

The phosphonium salt is deprotonated with a strong base to generate the phosphorus ylide, a species with adjacent positive and negative charges.[2] This ylide is a potent carbon nucleophile. The reaction with an aldehyde or ketone proceeds through a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[4][5] This intermediate rapidly collapses to form the thermodynamically stable triphenylphosphine oxide (TPPO) and the desired alkene, with the formation of the strong P=O bond being the primary driving force for the reaction.[1][5]

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Alkene Formation Salt (2-Methoxyethyl)PPh3+ Br- Ylide Phosphorus Ylide (CH3OCH2CH=PPh3) Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Carbonyl Aldehyde or Ketone (R1R2C=O) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Carbonyl->Oxaphosphetane Alkene Vinyl Ether Product (R1R2C=CHCH2OCH3) Oxaphosphetane->Alkene Ring Collapse TPPO Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane->TPPO

Caption: General mechanism of the Wittig reaction.

Stereoselectivity

The stereochemistry of the resulting alkene is largely dependent on the stability of the phosphorus ylide.[6]

  • Unstabilized Ylides (e.g., with alkyl substituents) are highly reactive and typically yield (Z)-alkenes under kinetic control, especially in salt-free conditions.[2][5]

  • Stabilized Ylides (e.g., with adjacent electron-withdrawing groups like esters or ketones) are less reactive and allow for equilibration of intermediates, leading predominantly to (E)-alkenes under thermodynamic control.[6][7]

The ylide derived from this compound is considered unstabilized . The ether oxygen is not directly conjugated with the carbanion and provides no significant resonance stabilization. Therefore, reactions with aldehydes are expected to show a preference for the (Z)-alkene isomer.

Experimental Protocols

The following protocols provide a detailed methodology for the Wittig olefination using this compound and the subsequent hydrolysis of the resulting vinyl ether.

Protocol: General Wittig Olefination

This procedure details the in situ generation of the ylide followed by its reaction with an aldehyde.[8]

Scientist's Note: The reaction is conducted under an inert atmosphere at low temperatures to prevent side reactions and ensure the stability of the highly reactive ylide, which is sensitive to air and moisture. The characteristic color change to deep red or orange upon base addition is a visual indicator of successful ylide formation.[9]

Materials & Reagents:

  • This compound

  • Aldehyde or Ketone

  • n-Butyllithium (n-BuLi) in hexanes (or other strong base like NaH, KHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)

Workflow Diagram:

Caption: Experimental workflow for the Wittig olefination.

Procedure:

  • Ylide Generation:

    • Add this compound (1.1 equiv.) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

    • Add anhydrous THF to create a suspension.

    • Cool the suspension to 0°C (for NaH or KHMDS) or -78°C (for n-BuLi) using an appropriate cooling bath.

    • Slowly add the strong base (1.05 equiv.) dropwise to the stirred suspension. A distinct color change (typically to orange/red) should be observed.

    • Allow the mixture to stir at this temperature for 30-60 minutes to ensure complete ylide formation.

  • Reaction with Carbonyl:

    • In a separate flask, dissolve the aldehyde or ketone (1.0 equiv.) in a minimal amount of anhydrous THF.

    • Add the carbonyl solution dropwise to the ylide solution at the low temperature.

    • After the addition is complete, slowly allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether, 3x).[10]

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.[10]

    • The crude product is a mixture of the desired vinyl ether and triphenylphosphine oxide (TPPO). Purify by flash column chromatography on silica gel.

Stoichiometry Table:

ReagentM.W.Equiv.Moles (mmol) for 1g Carbonyl (M.W. 150)Mass/Volume
Carbonyl Compound150.01.06.671.00 g
(2-Methoxyethyl)PPh₃Br415.291.17.343.05 g
n-BuLi (1.6 M)64.061.057.004.38 mL
Anhydrous THF---~40-50 mL
Protocol: Hydrolysis of Vinyl Ether to Aldehyde

This protocol unmasks the aldehyde functionality from the vinyl ether product.

Scientist's Note: Enol ethers are sensitive to acid. Mild acidic conditions are typically sufficient for hydrolysis. Stronger acids or prolonged reaction times can lead to side reactions or degradation of sensitive functional groups elsewhere in the molecule.

Materials & Reagents:

  • Purified Vinyl Ether

  • Acetone or THF

  • Dilute Hydrochloric Acid (e.g., 2M HCl) or a resin like Amberlyst-15

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate or Dichloromethane

Procedure:

  • Dissolve the purified vinyl ether (1.0 equiv.) in a mixture of acetone (or THF) and water (e.g., 4:1 v/v).

  • Add a catalytic amount of 2M HCl or a scoop of Amberlyst-15 acidic resin.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • The resulting crude aldehyde can be further purified by column chromatography if necessary.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
No reaction / Low Yield Incomplete ylide formation (inactive base, wet solvent/reagent). Sterically hindered ketone.Ensure all reagents and solvents are anhydrous. Use freshly titrated n-BuLi. For hindered ketones, consider using a more reactive base (e.g., KHMDS) or a salt-free ylide preparation.
Difficult Purification Triphenylphosphine oxide (TPPO) co-elutes with the product.1. Convert TPPO to a water-soluble salt with MgBr₂. 2. Use a different phosphine (e.g., one with polar groups) to generate the ylide. 3. Some literature suggests precipitating TPPO from cold ether/hexane mixtures.[3]
Poor Z:E Selectivity Reaction run at too high a temperature; presence of lithium salts can sometimes reduce Z-selectivity.Maintain low temperature during ylide formation and carbonyl addition. Consider using sodium or potassium-based strong bases (NaHMDS, KHMDS) to generate a "salt-free" ylide, which often enhances Z-selectivity.[4][6]

Conclusion

This compound is a highly effective reagent for the synthesis of complex alkenes containing a masked aldehyde functionality. Its application in a Wittig reaction provides vinyl ether products, predominantly as the (Z)-isomer, which can be cleanly hydrolyzed in a subsequent step. This two-step sequence represents a powerful method for the two-carbon homologation of aldehydes and ketones, offering a strategic advantage in the multi-step synthesis of natural products and pharmaceutical targets. The protocols and mechanistic insights provided herein serve as a practical guide for researchers seeking to leverage this versatile synthetic tool.

References

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  • Organic Syntheses. VINYLTRIPHENYLPHOSPHONIUM BROMIDE. [Link][16]

  • Google Patents. CN102320984B - Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine. [17]

  • Royal Society of Chemistry. Supporting Information: A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link][3]

  • University of California, San Diego. The WITTIG REACTION With CHEMILUMINESCENCE!. [Link][18]

  • PubMed Central. Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis. [Link][19]

  • ResearchGate. Synthesis of alkenes from diverse building blocks. [Link][20]

  • Sacramento State. Tatarinoid C. [Link][21]

  • Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link][22]

  • University of California, Irvine. HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE. [Link][7]

  • Journal of Chemical and Pharmaceutical Research. Preparation of (Substituted)- Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. [Link][23]

Sources

Application Notes and Protocols for the Deprotonation of (2-Methoxyethyl)triphenylphosphonium bromide with n-Butyllithium

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the deprotonation of (2-methoxyethyl)triphenylphosphonium bromide using n-butyllithium (n-BuLi) to generate the corresponding phosphorus ylide, (2-methoxyethylidene)triphenylphosphorane. This ylide is a key intermediate in Wittig reactions for the synthesis of vinyl ethers. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, a detailed and validated experimental protocol, critical safety procedures for handling pyrophoric reagents, and insights into the reaction mechanism.

Introduction and Scientific Background

The Wittig reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon double bonds with high regioselectivity.[1] The core of this transformation involves the reaction of a phosphorus ylide with an aldehyde or a ketone.[1] The ylide itself is typically generated in situ by the deprotonation of a phosphonium salt using a strong base.[1]

The acidity of the protons on the carbon adjacent to the positively charged phosphorus atom in a phosphonium salt is significantly increased, facilitating their removal by a strong base.[1] n-Butyllithium (n-BuLi) is a widely employed strong base for this purpose due to its high reactivity. The resulting ylide, in this case, (2-methoxyethylidene)triphenylphosphorane, can then be used to convert carbonyl compounds into enol ethers, which are valuable synthetic intermediates.

This application note will focus on the critical first step: the efficient and safe generation of the ylide from this compound.

Mechanism of Deprotonation

The deprotonation of this compound with n-butyllithium is a classic acid-base reaction. The n-butyl anion, a powerful base, abstracts a proton from the carbon alpha to the phosphonium center. This process is highly exothermic and typically carried out at low temperatures to ensure selectivity and prevent side reactions.

Caption: Workflow for the generation of the phosphorus ylide.

  • Preparation: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum on one neck, a low-temperature thermometer adapter on the central neck, and a gas inlet connected to an argon or nitrogen line on the third neck. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.1 equivalents relative to the carbonyl compound) to the flask. Add anhydrous tetrahydrofuran (THF) via syringe to create a suspension (approx. 0.2 M concentration).

  • Cooling: Cool the stirred suspension to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise via syringe over 15-20 minutes. A color change to deep red or orange is typically observed, indicating ylide formation. It is crucial to maintain the internal temperature below -70 °C during the addition to minimize side reactions.

  • Ylide Generation: After the addition is complete, continue stirring the mixture at -78 °C for 30 minutes. Then, allow the reaction to slowly warm to 0 °C over approximately one hour. The ylide solution is now ready for the subsequent Wittig reaction.

Critical Safety Considerations: Handling n-Butyllithium

n-Butyllithium is a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water. [2]Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves are common, but check for compatibility). [2]* Inert Atmosphere: All transfers and reactions involving n-BuLi must be conducted under an inert atmosphere (argon or nitrogen) using syringe or cannula techniques.

  • Syringe Technique: Use a clean, dry syringe and needle. Purge the syringe with inert gas before drawing up the n-BuLi solution. After transfer, any residual n-BuLi in the syringe and needle must be quenched immediately.

  • Quenching and Disposal:

    • Small Scale (Syringe/Needle): Rinse the syringe and needle with a dry, inert solvent like hexane, and then carefully with isopropanol. [2]Finally, rinse with water.

    • Reaction Quenching: Unreacted n-BuLi in the reaction mixture should be quenched at low temperature by the slow, dropwise addition of a proton source like isopropanol or saturated aqueous ammonium chloride.

    • Spills: In case of a small spill, cover the area with powdered limestone, dry sand, or sodium carbonate. Do NOT use water or a carbon dioxide fire extinguisher.

Causality and Field-Proven Insights

  • Choice of Solvent: THF is a common solvent as it solvates the lithium cation, breaking down the n-BuLi aggregates (which exist as tetramers or hexamers in hydrocarbon solvents) into more reactive monomers and dimers. [3][4]However, be aware that n-BuLi can deprotonate THF at temperatures above -20 °C, leading to solvent decomposition. [5][6]* Temperature Control: The initial deprotonation is performed at -78 °C to control the highly exothermic reaction and prevent side reactions, such as attack on the methoxy group or the solvent. Warming to 0 °C ensures complete ylide formation.

  • Stoichiometry: A slight excess of the phosphonium salt and n-BuLi relative to the carbonyl compound is often used to ensure complete consumption of the limiting reagent in the subsequent Wittig step.

  • Visual Indicators: The formation of the ylide is usually accompanied by a distinct color change. The disappearance of this color upon addition of the carbonyl compound indicates that the Wittig reaction is proceeding.

Conclusion

The deprotonation of this compound with n-butyllithium is a reliable method for the generation of the corresponding phosphorus ylide. By following the detailed protocol and adhering to the stringent safety precautions outlined in this document, researchers can safely and efficiently produce this key intermediate for the synthesis of vinyl ethers via the Wittig reaction. Careful control of temperature and the maintenance of an inert, anhydrous environment are critical for achieving high yields and purity.

References

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1976). Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction. RSC Publishing. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Preparation of (Triphenylphosphoranylidene)-Ketene from (Methoxycarbonylmethylene)-Triphenylphosphorane. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Vinyl Ethers Using a Wittig Approach, and Their Subsequent Hydrogenation Employing Continuous-Flow Processing. Retrieved from [Link]

  • Environmental Health and Safety, University of California, Santa Barbara. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]

  • Google Patents. (n.d.). CN103910759A - Preparation method of (carbethoxyethylidene)triphenylphosphorane.
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Myers, A. (n.d.). Organolithium Reagents. Harvard University. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1997). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. American Chemical Society. Retrieved from [Link]

  • Reddit. (2019, September 4). Using n-BuLi at room temperature? r/OrganicChemistry. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). VINYLTRIPHENYLPHOSPHONIUM BROMIDE. Retrieved from [Link]

  • Beilstein Journals. (2017, December 15). Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric.... Retrieved from [Link]

  • Semantic Scholar. (1998, December 1). Crystal structures of highly stabilized ylides.... Retrieved from [Link]

  • Semantic Scholar. (2013, July 15). Mechanism of the deprotonation reaction of alkyl benzyl ethers with n-butyllithium. Retrieved from [Link]

  • Creative Biolabs. (2024, April 22). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. Retrieved from [Link]

  • ResearchGate. (2016, June 10). Given that t-butyllithium is far more pyrophoric than n-butyllithium, can n-butyllithium be used to deprotonate benzene? Retrieved from [Link]

  • PubMed Central. (2022, December 7). NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi. Retrieved from [Link]

Sources

Using potassium tert-butoxide for ylide formation from (2-Methoxyethyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Efficiency Ylide Formation from (2-Methoxyethyl)triphenylphosphonium Bromide Using Potassium tert-Butoxide

Abstract & Introduction

The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a reliable and versatile method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3] A critical step in this transformation is the efficient generation of a phosphorus ylide, a species characterized by adjacent positive and negative charges on phosphorus and carbon atoms, respectively.[4][5] This document provides a detailed guide for the preparation of the (2-methoxyethyl)triphenylphosphonium ylide from its corresponding phosphonium salt using potassium tert-butoxide (KOtBu), a strong, non-nucleophilic base.

This application note is designed for researchers and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, causality for procedural choices, and field-proven insights to ensure robust and reproducible outcomes. We will detail the mechanism, provide a comprehensive, self-validating protocol, address critical safety considerations for handling potassium tert-butoxide, and discuss the synthetic utility of the resulting ylide.

The Causality of Ylide Formation: Mechanism & Reagent Choice

The formation of the ylide is an acid-base reaction. The protons on the carbon atom alpha to the positively charged phosphonium center are rendered acidic due to the powerful electron-withdrawing inductive effect of the PPh₃⁺ group.[5] A sufficiently strong base is required to abstract one of these protons to generate the neutral ylide.

Why Potassium tert-Butoxide?

While various strong bases like n-butyllithium (n-BuLi) and sodium hydride (NaH) can effect this transformation, potassium tert-butoxide offers a compelling combination of advantages:[6]

  • High Basicity: KOtBu is a very strong base, capable of deprotonating even non-stabilized phosphonium salts efficiently.[7][8]

  • Non-Nucleophilic Nature: The sterically hindered tert-butoxide anion is a poor nucleophile, which minimizes potential side reactions with the phosphonium salt or other functional groups.

  • Ease of Handling: As a commercially available solid, it is often more convenient and safer to handle than pyrophoric organolithium solutions like n-BuLi.[9]

  • Solubility: It exhibits good solubility in common anhydrous ethereal solvents like THF and diethyl ether, facilitating a homogeneous reaction environment.

The deprotonation reaction is a rapid and generally irreversible process that establishes the ylide concentration necessary for the subsequent Wittig reaction.

Diagram 1: Deprotonation of the phosphonium salt by KOtBu.

Comprehensive Safety Protocol: Handling Potassium tert-Butoxide

WARNING: Potassium tert-butoxide is a hazardous chemical that requires strict safety protocols. It is a corrosive, flammable solid that reacts violently with water.[9][10] Inhalation can be fatal, and contact causes severe chemical burns.[9]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a full face shield, and heavy-duty, compatible chemical-resistant gloves. Consult your glove manufacturer's compatibility data.[9][11]

  • Handling Environment: Handle KOtBu exclusively within a chemical fume hood with proper ventilation.[10][11] The solid should be weighed and transferred under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent contact with air and moisture.[10][11]

  • Storage: Store the reagent in a tightly sealed container under an inert gas (nitrogen or argon) in a cool, dry, well-ventilated area designated for flammable and corrosive materials.[9][10][12] Keep it away from water, acids, and sources of ignition.[12]

  • Spill & Emergency: In case of a spill, evacuate the area. Do not use water. Cover the spill with a dry, inert absorbent like sand or dry lime. For skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[13] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[10]

Experimental Guide: Ylide Generation Protocol

This protocol details the in situ generation of (2-methoxyethyl)triphenylphosphonium ylide. The ylide is typically used immediately in a subsequent reaction with an aldehyde or ketone.

Materials & Reagents
Reagent/MaterialSpecification
This compoundReagent grade, dried under vacuum
Potassium tert-butoxide (KOtBu)≥98%, handled under inert atmosphere
Anhydrous Tetrahydrofuran (THF)Distilled from Na/benzophenone or from a solvent purification system
Aldehyde or KetonePurified and free of acidic impurities
Nitrogen or Argon GasHigh purity (≥99.99%)
Equipment
  • Flame-dried, two or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Schlenk line or inert atmosphere manifold

  • Septa, glass stoppers, and nitrogen/argon inlet adapter

  • Syringes and needles for liquid transfers

Step-by-Step Ylide Formation & Reaction

Diagram 2: Experimental workflow for ylide generation and reaction.

  • Apparatus Preparation: Assemble a two-necked round-bottom flask with a magnetic stir bar, a rubber septum on one neck, and a nitrogen/argon inlet on the other. Flame-dry the entire apparatus under high vacuum and allow it to cool to room temperature under a positive pressure of inert gas. This step is critical as ylides are readily protonated by water.[4]

  • Reagent Addition: Suspend this compound (1.1 equivalents) in anhydrous THF (approx. 0.2 M concentration). Stir vigorously to ensure a fine suspension.

  • Base Addition & Ylide Formation: Cool the suspension to 0 °C using an ice-water bath. Under a strong counterflow of inert gas, carefully add potassium tert-butoxide (1.05 equivalents) to the flask portion-wise.

    • Causality: Adding the base slowly at a reduced temperature helps to control any exotherm and ensures a smooth reaction.

    • Self-Validation: The successful deprotonation and formation of the ylide is visually confirmed by a distinct color change. The white suspension will typically transform into a deep orange or reddish solution, which is characteristic of non-stabilized phosphorus ylides.[14]

  • Ylide Maturation: Stir the resulting mixture at 0 °C for 30-60 minutes to ensure complete ylide formation.

  • Reaction with Carbonyl: While maintaining the temperature at 0 °C, slowly add a solution of the desired aldehyde or ketone (1.0 equivalent) in a small volume of anhydrous THF via syringe.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed.

  • Work-up & Purification:

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure. The primary byproduct, triphenylphosphine oxide, can often be removed through crystallization or column chromatography.

References

  • 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. (2025). Chemistry LibreTexts. [Link]

  • Potassium tert-butoxide Safety Information. (n.d.). UGA Research. [Link]

  • POTASSIUM TERT-BUTOXIDE EXTRA PURE Safety Data Sheet. (n.d.). Loba Chemie. [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Wittig Reaction. (2023). Chemistry LibreTexts. [Link]

  • Fitjer, L., & Quabeck, U. (1985). The Wittig Reaction Using Potassium-tert-butoxide High Yield Methylenations of Sterically Hindered Ketones. Synthetic Communications. [Link]

  • Phosphonium ylides. (2019). YouTube. [Link]

  • Wittig reaction. (2020). L.S.College, Muzaffarpur. [Link]

  • Wittig reaction. (n.d.). Wikipedia. [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols: The Witt-e-Guide to Alkene Synthesis Using (2-Methoxyethyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The Wittig reaction stands as a cornerstone of modern organic synthesis, offering a reliable and versatile method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] This guide provides a comprehensive technical overview and detailed experimental protocols for the application of (2-Methoxyethyl)triphenylphosphonium bromide, a versatile phosphonium salt, in the Wittig reaction. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and offer expert insights into process optimization and troubleshooting. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are looking to leverage the power and precision of the Wittig reaction in their work.

Introduction: The Power and Precision of the Wittig Reaction

The Wittig reaction, a Nobel Prize-winning transformation, has revolutionized the way chemists approach the synthesis of alkenes.[1] Its significance lies in the ability to form a C=C double bond with high regioselectivity by reacting a phosphorus ylide with an aldehyde or a ketone.[1][3] This method is particularly advantageous as it allows for the coupling of two smaller carbon fragments to construct more complex molecular architectures.[4]

This compound is a valuable reagent in this context. Its unique structure offers potential for further functionalization and its application can be tailored to a variety of synthetic strategies in pharmaceutical and agrochemical development.[5]

The Heart of the Matter: Mechanism and Rationale

The Wittig reaction proceeds through a fascinating series of steps, the understanding of which is crucial for successful execution and optimization.

Ylide Formation: The Critical First Step

The journey begins with the deprotonation of the phosphonium salt, this compound, to form the corresponding phosphorus ylide. This is achieved by treating the salt with a strong base. The positively charged phosphorus atom enhances the acidity of the adjacent protons, making them susceptible to removal.[4]

  • Choice of Base: The selection of the base is critical and depends on the stability of the ylide. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[6][7] These reactions necessitate anhydrous and inert conditions to prevent quenching of the base and the highly reactive ylide.[6] For stabilized ylides, which contain an electron-withdrawing group that delocalizes the negative charge on the carbanion, weaker bases such as sodium hydroxide or potassium carbonate can be employed.[7]

The Main Event: Reaction with the Carbonyl

Once formed, the nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[8] This leads to the formation of a zwitterionic intermediate known as a betaine, which then cyclizes to form a four-membered ring intermediate called an oxaphosphetane.[1][3]

The Driving Force: Ring Collapse and Product Formation

The oxaphosphetane intermediate is unstable and rapidly collapses.[8] The driving force for this step is the formation of the highly stable phosphorus-oxygen double bond in the by-product, triphenylphosphine oxide.[6][9] This concerted rearrangement yields the desired alkene and triphenylphosphine oxide.

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_reaction Reaction with Carbonyl cluster_product_formation Product Formation Phosphonium_Salt This compound Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Betaine Betaine (Zwitterion) Ylide->Betaine Nucleophilic Attack Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Alkene Oxaphosphetane->Alkene Collapse TPO Triphenylphosphine Oxide Oxaphosphetane->TPO Wittig_Workflow Start Start Ylide_Formation 1. Ylide Formation (Phosphonium Salt + Base in THF) Start->Ylide_Formation Reaction 2. Reaction with Aldehyde (Add aldehyde solution) Ylide_Formation->Reaction Workup 3. Aqueous Workup (Quench with NH4Cl, Extract with DCM) Reaction->Workup Purification 4. Purification (Column Chromatography or Recrystallization) Workup->Purification Product Final Alkene Product Purification->Product

Sources

The Strategic Application of (2-Methoxyethyl)triphenylphosphonium bromide in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent for the Construction of Vinyl Ethers

In the intricate tapestry of natural product synthesis, the Wittig reaction stands as a cornerstone methodology for the stereoselective formation of carbon-carbon double bonds.[1] Among the diverse array of phosphonium ylides employed in this transformation, those derived from (2-Methoxyethyl)triphenylphosphonium bromide offer a unique and powerful tool for the introduction of a vinyl ether moiety. This functional group serves as a versatile intermediate, readily unmasked to reveal an aldehyde or participating in a variety of subsequent transformations crucial for the elaboration of complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in synthetic organic chemistry, with a particular focus on its potential in the assembly of natural product scaffolds.

Core Principles and Mechanistic Insights

The utility of this compound lies in its ability to generate the corresponding ylide, (2-methoxyethylidene)triphenylphosphorane, upon treatment with a strong base. This ylide then engages with an aldehyde or ketone in the classical Wittig olefination cascade.

The Wittig Reaction Mechanism

The generally accepted mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon of an aldehyde or ketone.[1] This initial step leads to the formation of a betaine intermediate, which subsequently undergoes cyclization to form a transient four-membered oxaphosphetane ring. The driving force of the reaction is the thermodynamically favorable collapse of this intermediate into the desired alkene and triphenylphosphine oxide, a highly stable byproduct.[1]

The stereochemical outcome of the Wittig reaction is heavily influenced by the nature of the ylide. Ylides are broadly classified as stabilized, semi-stabilized, or non-stabilized, based on the substituents on the carbanionic carbon. The (2-methoxyethylidene)triphenylphosphorane generated from this compound is generally considered a non-stabilized ylide. Such ylides typically favor the formation of Z-alkenes, a consequence of the kinetic control exerted during the formation of the syn-oxaphosphetane intermediate.[2]

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Wittig Reaction Phosphonium (Ph)3P+–CH2CH2OCH3 Br- Ylide (Ph)3P=CHCH2OCH3 Phosphonium->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Aldehyde R–CHO Ylide->Aldehyde Nucleophilic Attack Betaine Betaine Intermediate Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene R–CH=CHCH2OCH3 (Vinyl Ether) Oxaphosphetane->Alkene Collapse TPO (Ph)3P=O Oxaphosphetane->TPO Protocol_Workflow cluster_prep Phosphonium Salt Preparation cluster_wittig Wittig Olefination start_prep Start add_reagents Add PPh3 and 2-bromoethyl methyl ether to solvent start_prep->add_reagents reflux Reflux for 12-24h add_reagents->reflux cool_filter Cool and filter reflux->cool_filter wash_dry Wash with Et2O and dry cool_filter->wash_dry phosphonium_salt (2-Methoxyethyl)triphenyl- phosphonium bromide wash_dry->phosphonium_salt start_wittig Start suspend_salt Suspend phosphonium salt in THF start_wittig->suspend_salt cool_add_base Cool to -78°C, add n-BuLi suspend_salt->cool_add_base form_ylide Stir to form ylide cool_add_base->form_ylide add_aldehyde Add aldehyde solution at -78°C form_ylide->add_aldehyde warm_stir Warm to RT and stir add_aldehyde->warm_stir quench Quench with sat. aq. NH4Cl warm_stir->quench extract Extract with organic solvent quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate chromatography Purify by column chromatography dry_concentrate->chromatography product Pure Vinyl Ether chromatography->product

Sources

Troubleshooting & Optimization

Common side reactions with (2-Methoxyethyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Technical Overview

(2-Methoxyethyl)triphenylphosphonium bromide is a versatile phosphonium salt primarily used as a reagent in the Wittig reaction. Its principal application is the conversion of aldehydes and ketones into the corresponding (Z)-3-methoxy-1-alkenes. The presence of the methoxy group on the ethyl backbone offers unique synthetic utility but also introduces specific reaction pathways that must be carefully managed for optimal results. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common challenges associated with this reagent.

PropertyValueSource
CAS Number 55894-16-1[1]
Molecular Formula C₂₁H₂₂BrOP[1]
Molecular Weight 401.28 g/mol [1]
Appearance White to off-white solidN/A
Key Application Wittig Olefination[2]
Primary Byproduct Triphenylphosphine oxide (TPPO)[3]
Key Side Reaction β-Elimination[1][4]

Part 2: The Wittig Reaction - Core Mechanism & Critical Side Reaction

The utility of this compound hinges on the formation of its corresponding ylide, (2-methoxyethylidene)triphenylphosphorane. This ylide then reacts with a carbonyl compound to yield the desired alkene and triphenylphosphine oxide (TPPO). However, the reagent's structure—specifically the oxygen atom at the β-position relative to the phosphorus—creates a competing reaction pathway: β-elimination. Understanding the interplay between these two pathways is critical for troubleshooting and reaction optimization.

A. The Desired Pathway: Wittig Olefination

The intended reaction begins with the deprotonation of the phosphonium salt at the α-carbon (the carbon adjacent to the phosphorus) by a strong base. This forms the nucleophilic ylide, which subsequently attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to a four-membered ring intermediate called an oxaphosphetane, which rapidly decomposes to form the target alkene and the thermodynamically stable triphenylphosphine oxide.[3]

G cluster_0 Ylide Formation cluster_1 Olefination Salt (2-Methoxyethyl)triphenyl- phosphonium bromide Ylide Phosphonium Ylide (Nucleophile) Salt->Ylide Deprotonation (α-carbon) Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane [2+2] Cycloaddition Base Strong Base (e.g., n-BuLi) Carbonyl Aldehyde / Ketone (Electrophile) Carbonyl->Oxaphosphetane Alkene Desired Product (3-Methoxyalkene) Oxaphosphetane->Alkene Decomposition TPPO Byproduct (Triphenylphosphine Oxide) Oxaphosphetane->TPPO

Diagram 1: The desired Wittig olefination pathway.
B. The Competing Pathway: β-Elimination

The primary side reaction arises from the base abstracting a proton from the β-carbon (the carbon carrying the methoxy group) or, more commonly, from the base inducing a concerted elimination. This process, known as β-elimination, is facilitated by the electron-withdrawing phosphonium group and the presence of the β-alkoxy substituent.[1][4][5] This pathway does not produce the desired alkene; instead, it yields triphenylphosphine and methoxyethene (vinyl methyl ether). This side reaction consumes the starting material and the base, leading to significantly reduced yields of the desired product.

G cluster_0 β-Elimination Side Reaction Salt (2-Methoxyethyl)triphenyl- phosphonium bromide TPP Side Product (Triphenylphosphine) Salt->TPP Elimination VME Side Product (Methoxyethene) Salt->VME Base Base

Diagram 2: The competitive β-elimination side reaction.

Part 3: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during experiments with this compound.

Q1: My reaction yield is very low, or the reaction failed completely. What are the likely causes?

A1: Low or no yield is the most common issue and can stem from several factors. A logical troubleshooting approach is essential.

G Start Low / No Yield Cause1 Reagent Quality? (Hygroscopic Salt) Start->Cause1 Cause2 Inefficient Ylide Formation? (Base/Solvent/Temp) Start->Cause2 Cause3 Dominant β-Elimination? (See Q2) Start->Cause3 Cause4 Carbonyl Reactivity? (Steric Hindrance) Start->Cause4 Sol1 Solution: Dry reagent under vacuum before use. Cause1->Sol1 Sol2 Solution: Use strictly anhydrous solvent. Use appropriate strong base. Optimize temperature. Cause2->Sol2 Sol3 Solution: Use non-nucleophilic base. Use low temperature. Generate ylide in situ. Cause3->Sol3 Sol4 Solution: Reaction may not be suitable. Consider Horner-Wadsworth-Emmons. Cause4->Sol4

Diagram 3: Troubleshooting flowchart for low reaction yield.
  • Cause 1: Reagent Degradation. this compound is hygroscopic. Absorbed moisture can quench the strong base used for ylide formation, preventing the reaction from starting.

    • Solution: Dry the phosphonium salt under high vacuum for several hours before use. Store it in a desiccator under an inert atmosphere.

  • Cause 2: Inefficient Ylide Formation. The ylide is the key reactive intermediate. Its formation can be hampered by several factors.

    • Improper Base: A sufficiently strong base is required to deprotonate the phosphonium salt.[3] For non-stabilized ylides like this one, common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[6] Weaker bases may not be effective.

    • Non-Anhydrous Conditions: The ylide is highly reactive and will be protonated and destroyed by water or other protic sources.[7] All solvents (typically THF or ether) and glassware must be scrupulously dried.

    • Temperature: Ylide formation is often performed at 0°C or room temperature, but the subsequent reaction with the carbonyl may require lower temperatures to improve stability and selectivity.[8]

  • Cause 3: Dominance of the β-Elimination Side Reaction. If you observe triphenylphosphine as a major byproduct in your crude reaction mixture (e.g., by ³¹P NMR or TLC), it is a strong indicator that β-elimination is outcompeting the Wittig reaction. See Q2 for a detailed discussion.

  • Cause 4: Low Carbonyl Reactivity. While the ylide from this salt is reactive, sterically hindered ketones may react very slowly or not at all.[2][7] Aldehydes are generally much better substrates.

    • Solution: For hindered ketones, consider alternative olefination methods like the Horner-Wadsworth-Emmons reaction.[9]

Q2: My NMR/MS analysis shows significant amounts of triphenylphosphine and methoxyethene. What is happening and how can I prevent it?

A2: This is the classic signature of the β-elimination side reaction. This pathway is favored under conditions that promote elimination over α-deprotonation for ylide formation.

  • Causality: The choice of base is critical. Sterically hindered, non-nucleophilic bases are less likely to induce elimination. Nucleophilic bases like n-BuLi can sometimes favor elimination, especially at higher temperatures. The reaction temperature also plays a major role; higher temperatures provide the activation energy needed for the elimination pathway.[4]

  • Preventative Measures:

    • Choice of Base: Employ a sterically hindered, non-nucleophilic base such as potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA). These bases are more likely to abstract the more accessible α-proton for ylide formation rather than engage in the sterically more demanding β-elimination.

    • Low Temperature: Perform the ylide generation and the subsequent reaction with the carbonyl at low temperatures (-78 °C is common).[8] This minimizes the energy available for the elimination pathway.

    • In Situ Ylide Generation in the Presence of the Carbonyl: A highly effective strategy is to add the base to a mixture of the phosphonium salt and the aldehyde at low temperature. This ensures that as soon as the ylide is formed, it is immediately trapped by the carbonyl compound, minimizing its lifetime and the opportunity to undergo elimination.[10]

Q3: My final product is an oil that is difficult to purify from triphenylphosphine oxide (TPPO). What are the best methods for removal?

A3: TPPO is the inevitable byproduct of a successful Wittig reaction, and its removal is a notoriously common challenge due to its high polarity and tendency to co-elute with polar products.[11]

MethodPrincipleCommon SolventsAdvantagesDisadvantages
Chromatography Differential adsorptionHexanes/Ethyl Acetate, DCM/MethanolGenerally effective for most products.Can be tedious, requires large solvent volumes, may not give baseline separation.
Crystallization Low solubility of TPPO in non-polar solventsDiethyl ether, Hexane, PentaneSimple, inexpensive if product is soluble.Product may co-precipitate; requires a non-polar product.
Precipitation with Metal Salts Forms an insoluble complex with TPPOTHF, Ethanol, AcetonitrileEffective for polar products that cannot be easily separated by other means.Requires an additional reagent and filtration step.
Acid/Base Extraction (Not applicable)N/ATPPO is neutral and cannot be removed this way.N/A
  • Recommended Protocol (Precipitation): If your product is soluble in a solvent like THF, dissolving the crude mixture and adding a solution of zinc chloride (ZnCl₂) or magnesium bromide (MgBr₂) can precipitate a TPPO-metal complex, which can be removed by filtration.

Part 4: Frequently Asked Questions (FAQs)

  • Q: How should I handle and store this compound?

    • A: The compound is hygroscopic and an irritant.[12] It should be stored tightly sealed in a cool, dry place, preferably in a desiccator or glovebox. Always handle it in a well-ventilated fume hood wearing appropriate personal protective equipment (gloves, safety glasses).[13]

  • Q: Which base is best for generating the ylide from this salt?

    • A: There is no single "best" base, as the optimal choice depends on the substrate and the need to suppress β-elimination.

      • n-Butyllithium (n-BuLi): Very strong and effective for ylide formation, but can promote elimination if not used at low temperatures.[8]

      • Potassium tert-butoxide (KOtBu): A strong, non-nucleophilic base that is often a good choice to minimize elimination, but may be less effective than n-BuLi for complete deprotonation.[10]

      • Sodium Hydride (NaH): A strong, non-nucleophilic base, but its heterogeneous nature can sometimes lead to slower or incomplete reactions.

      • KHMDS or LDA: Excellent choices for minimizing β-elimination due to their steric bulk, especially for sensitive substrates.

  • Q: Will the ylide formed from this reagent react with esters or amides?

    • A: No. This is considered a "non-stabilized" ylide. Non-stabilized Wittig reagents are highly chemoselective and will react with aldehydes and ketones but not with less reactive carbonyls like esters, amides, or carbonates.[2][8] This allows for selective olefination in the presence of these other functional groups.

Part 5: Key Experimental Protocols

Protocol 1: General Procedure for Wittig Reaction (Minimizing β-Elimination)

This protocol utilizes low temperatures and in situ ylide generation to favor the olefination pathway.

  • Preparation: Add this compound (1.1 eq) and your aldehyde (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aldehyde.

  • Cooling: Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add potassium bis(trimethylsilyl)amide (KHMDS, 1.05 eq, typically as a 1 M solution in THF) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The mixture should turn a characteristic ylide color (often orange or red).

  • Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to isolate the desired 3-methoxyalkene.

Protocol 2: Workup for Removal of Triphenylphosphine Oxide (TPPO)

This procedure is performed on the crude product obtained after the initial aqueous workup.

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of cold diethyl ether or a 1:5 mixture of ethyl acetate/hexane. TPPO has limited solubility in these solvents.

  • Precipitation: Place the flask in an ice bath or freezer for 30-60 minutes. TPPO should precipitate as a white solid.

  • Filtration: Filter the cold suspension through a Büchner funnel, washing the collected solid with a small amount of the cold solvent.

  • Concentration: Collect the filtrate, which contains your product, and concentrate it under reduced pressure.

  • Repeat if Necessary: If a significant amount of TPPO remains (as determined by ¹H NMR or TLC), this process can be repeated. The final material can then be further purified by column chromatography if needed.

References

  • ChemicalBook. (2025). Phosphonium, (2-methoxyethyl)triphenyl-, bromide Chemical Safety Data Sheet.
  • Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Retrieved from [Link]

  • Byrne, P. A., & Gilheany, D. G. (2016). The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. Chemistry – A European Journal, 22(26), 9140-9154.
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • Wikipedia. (2023). Wittig reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • TMP Chem. (2019). Phosphonium ylides [Video]. YouTube.
  • University of Arizona. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • Master Organic Chemistry. (2018). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Reddit. (2022). Problems with wittig reaction. r/Chempros.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from [Link]

  • PubMed Central. (n.d.). The role of β-elimination for the clinical activity of hypomethylating agents and cyclophosphamide analogues.
  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 4.1: β-Elimination Reactions. Retrieved from [Link]

  • Wikipedia. (2023). β-Hydride elimination. Retrieved from [Link]

  • PubMed Central. (n.d.). Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis.
  • ResearchGate. (n.d.). The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O−H Bond Across the P=C Bond.
  • Beilstein Journals. (2017). Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. Retrieved from [Link]

  • CORA. (2013). The modern interpretation of the Wittig reaction mechanism.
  • Chemistry LibreTexts. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of Stabilized Phosphorus Ylides.
  • ResearchGate. (n.d.). Some methods for the preparation of α-alkylated vinylphosphonium salts and their use in 2,5-dihydrothiophene synthesis.

Sources

Technical Support Center: Purification Strategies for (2-Methoxyethyl)triphenylphosphonium Bromide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of the triphenylphosphine oxide (TPPO) byproduct from reactions involving (2-Methoxyethyl)triphenylphosphonium bromide.

Introduction: The Persistent Challenge of Triphenylphosphine Oxide

The Wittig reaction, a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds, is often plagued by the formation of the stoichiometric byproduct, triphenylphosphine oxide (TPPO).[1][2][3][4][5][6][7] The removal of TPPO can be a significant bottleneck in product purification due to its high polarity and crystalline nature, which often leads to co-purification with the desired product.[4][7] This guide provides a comprehensive overview of scientifically-grounded and field-proven strategies to overcome this common purification hurdle.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses common problems encountered during the purification of products from this compound reactions.

Q1: My crude product is a sticky oil, and simple filtration doesn't remove the TPPO. What's the best initial approach?

A1: When dealing with a non-crystalline crude product, direct precipitation of the TPPO is often the most effective first step. This strategy leverages the differential solubility of TPPO and your desired product.

Method 1: Trituration with Non-Polar Solvents

If your product is expected to be relatively non-polar, you can exploit the poor solubility of TPPO in non-polar solvents.[8][9][10][11]

Experimental Protocol:

  • Concentrate your reaction mixture under reduced pressure to obtain a crude residue.

  • Add a sufficient volume of a cold, non-polar solvent such as hexane, pentane, or cyclohexane.[1][7][9][12]

  • Stir the suspension vigorously. TPPO should precipitate as a white solid.

  • Filter the mixture, washing the solid TPPO with a small amount of the cold non-polar solvent.

  • The filtrate contains your desired product, which can then be concentrated and further purified if necessary. This process may need to be repeated to achieve the desired purity.[8][9][13]

Method 2: Precipitation via Complexation with Metal Salts

For more polar products where trituration with non-polar solvents is ineffective, precipitating TPPO as a metal salt complex is a powerful alternative.[1][2][4][9] This method is particularly useful for reactions conducted in polar solvents.

Experimental Protocol: Precipitation with Zinc Chloride (ZnCl₂) This protocol is adapted from established procedures.[9][10][11][14][15]

  • After an appropriate aqueous workup, remove the organic solvent under reduced pressure.

  • Dissolve the crude residue in a minimal amount of a polar solvent like ethanol.[10][11][15]

  • Prepare a solution of zinc chloride (approximately 1.8 M in ethanol) and add it to the solution of your crude product. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO is often optimal.[9]

  • Stir the mixture at room temperature. The TPPO-ZnCl₂ complex should precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • The filtrate, containing your product, can be further processed.

Metal SaltEffective SolventsIneffective Solvents
ZnCl₂ Ethanol, Ethyl Acetate, Isopropanol[2][15]More polar solvents may reduce efficiency.[14]
MgCl₂ Toluene, Dichloromethane[2][9]Ethereal solvents like THF[9][16]
CaBr₂ THF, 2-MeTHF, MTBE[9][16][17]
Q2: I'm observing a persistent impurity with a similar Rf to my product on the TLC plate. Could it be TPPO, and how can I resolve this?

A2: It is highly probable that the persistent impurity is TPPO, especially if it's a Wittig reaction. When co-elution occurs during thin-layer chromatography (TLC), it's a strong indicator that standard silica gel column chromatography might be challenging. Here are some strategies to tackle this issue:

Strategy 1: Column Chromatography with Alternative Solvent Systems

While challenging, column chromatography can be successful with careful optimization of the mobile phase. Since TPPO is quite polar, using a less polar eluent system can help in separating it from your product.

Troubleshooting Steps:

  • Solvent System Optimization: If you are using a standard ethyl acetate/hexane system, try switching to a dichloromethane/methanol or a toluene/acetone gradient.

  • Silica Plug Filtration: For relatively non-polar products, a quick silica plug filtration can be effective. Suspend the crude mixture in a minimal amount of a non-polar solvent (like pentane or hexane) and pass it through a short column of silica gel, eluting with a slightly more polar solvent (like diethyl ether).[8][13] The TPPO will remain adsorbed on the silica.

Strategy 2: High-Performance Countercurrent Chromatography (HPCCC)

For particularly challenging separations, HPCCC offers a powerful alternative to traditional column chromatography. This technique utilizes a liquid-liquid partitioning mechanism and has been shown to be effective for the separation of TPPO from reaction mixtures.[18] A standardized solvent system of hexane/ethyl acetate/methanol/water has been successfully employed for this purpose.[18]

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the removal of triphenylphosphine oxide.

Q1: Why is triphenylphosphine oxide so difficult to remove?

A1: The difficulty in removing TPPO stems from a combination of its physical and chemical properties:

  • High Polarity: The P=O bond in TPPO is highly polar, making the molecule more soluble in polar organic solvents, which are often used for product isolation.[4][19]

  • Crystalline Nature: TPPO is a crystalline solid with a high melting point (154-158 °C), which can lead to it co-crystallizing with the desired product.[2]

  • Lack of Acidic or Basic Functionality: TPPO is neutral, meaning it cannot be easily removed by simple acid-base extractions, a common purification technique.

Q2: What is the solubility profile of triphenylphosphine oxide in common laboratory solvents?

A2: Understanding the solubility of TPPO is crucial for designing an effective purification strategy.

Solvent ClassSolubility of TPPOExamples
Non-Polar Aliphatic Poorly SolubleHexane, Pentane, Cyclohexane[7][9][11][12][20]
Polar Aprotic SolubleTetrahydrofuran (THF), Ethyl Acetate, Toluene, Benzene[1][9][20][21]
Polar Protic SolubleEthanol, Methanol, Isopropanol (IPA)[1][7][12][22]
Aqueous Poorly SolubleWater[7][9][12]
Q3: Are there any alternatives to using triphenylphosphine-based reagents to avoid the formation of TPPO altogether?

A3: Yes, several strategies can be employed to circumvent the formation of TPPO:

  • Polymer-Supported Triphenylphosphine: Using a resin-bound triphenylphosphine allows for the phosphine oxide byproduct to be removed by simple filtration at the end of the reaction.[9]

  • Alternative Phosphines: Phosphines can be chemically modified to make their corresponding oxides more soluble in acidic or basic aqueous solutions, facilitating their removal by extraction.[9]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction utilizes phosphonate esters instead of phosphonium ylides, and the resulting phosphate byproduct is typically water-soluble and easily removed during an aqueous workup.

Workflow and Decision Making

The following diagram provides a decision-making workflow to help you select the most appropriate method for TPPO removal based on the properties of your product.

TPPO_Removal_Workflow start Crude Reaction Mixture (Product + TPPO) product_polarity Is the product non-polar? start->product_polarity precipitation Trituration with non-polar solvent (Hexane, Pentane) product_polarity->precipitation Yes metal_complex Is the product stable to metal salts? product_polarity->metal_complex No end_pure Pure Product precipitation->end_pure Successful end_impure Product still impure precipitation->end_impure Unsuccessful zncl2 Precipitation with ZnCl2, MgCl2, or CaBr2 metal_complex->zncl2 Yes chromatography Column Chromatography (Optimized Solvent System) metal_complex->chromatography No zncl2->end_pure Successful zncl2->end_impure Unsuccessful hpccc Consider HPCCC for challenging separations chromatography->hpccc Unsuccessful chromatography->end_pure Successful hpccc->end_pure end_impure->chromatography

Caption: Decision tree for selecting a TPPO removal method.

References

  • Merwade, A. et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]

  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Available at: [Link]

  • ResearchGate. (2014). How does one remove triphenylphosphine oxide from product?. Available at: [Link]

  • Wikipedia. (n.d.). Triphenylphosphine oxide. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Available at: [Link]

  • chemeurope.com. (n.d.). Triphenylphosphine oxide. Available at: [Link]

  • Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Available at: [Link]

  • ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. Available at: [Link]

  • Hergueta, A. R. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development. Available at: [Link]

  • American Chemical Society. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • PubMed. (2014). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. Available at: [Link]

  • Solubility of Things. (n.d.). Triphenylphosphine. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Triphenylphosphine oxide (CAS 791-28-6). Available at: [Link]

  • AIChE. (n.d.). (414e) Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling. Available at: [Link]

  • ResearchGate. (2014). How we can remove triphenylphosphine oxide from mitsunobu mixture without column?. Available at: [Link]

  • Google Patents. (n.d.). US6011181A - Triphenylphosphine oxide complex process.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Available at: [Link]

  • ResearchGate. (n.d.). Microwave-assisted Wittig reaction of aldehydes and ketones with methoxymethyl(triphenyl)phosphonium chloride. Available at: [Link]

  • Wikipedia. (n.d.). Methoxymethylenetriphenylphosphorane. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Wittig Reaction Reagent: Unlocking Chemical Possibilities with (Carbethoxymethyl)triphenylphosphonium Bromide. Available at: [Link]

Sources

Technical Support Center: Optimizing Base Selection for (2-Methoxyethyl)triphenylphosphonium bromide Deprotonation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing the deprotonation of (2-Methoxyethyl)triphenylphosphonium bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of ylide generation from this specific phosphonium salt. We will delve into the critical aspects of base selection, reaction conditions, and troubleshooting common issues to ensure successful and reproducible outcomes in your Wittig reactions.

Introduction: Understanding the Substrate

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of a 2-methoxyvinyl group onto aldehydes and ketones via the Wittig reaction.[1][2] The resulting enol ethers are versatile intermediates that can be hydrolyzed to aldehydes, providing a two-carbon homologation of the starting carbonyl compound.[3] The key to a successful Wittig reaction lies in the efficient and clean generation of the corresponding phosphonium ylide. This guide will provide a comprehensive overview of the factors influencing this crucial deprotonation step.

Frequently Asked Questions (FAQs)

Q1: What type of ylide is formed from this compound?

The ylide generated from this compound is a non-stabilized ylide . The methoxyethyl substituent does not offer significant resonance stabilization to the adjacent carbanion.[4][5] Non-stabilized ylides are generally more reactive and less stable than their stabilized counterparts (e.g., those with adjacent carbonyl or ester groups).[4][5] This high reactivity necessitates careful selection of the base and reaction conditions to avoid decomposition.[6]

Q2: What is the estimated pKa of this compound?
Q3: Which bases are recommended for the deprotonation of this compound?

Given its nature as a non-stabilized phosphonium salt, strong bases are required for complete and rapid deprotonation.[4] The choice of base can significantly impact the reaction yield and selectivity. Here is a comparison of commonly used strong bases:

Base Conjugate Acid pKa (in DMSO) Advantages Disadvantages
n-Butyllithium (n-BuLi) ~50- Very strong, ensures complete deprotonation. - Commercially available in standardized solutions.- Highly pyrophoric and moisture-sensitive, requiring strict anhydrous and inert atmosphere techniques. - Can act as a nucleophile, potentially reacting with sensitive functional groups.[6]
Sodium Hydride (NaH) ~36 (H₂)- Non-nucleophilic, reducing the risk of side reactions with the substrate. - Commercially available as a dispersion in mineral oil.- Heterogeneous reaction can be slow and require elevated temperatures for complete deprotonation. - The mineral oil can complicate work-up.
Potassium tert-Butoxide (KOtBu) ~32 (tert-butanol)- Strong, non-nucleophilic base.[7] - Soluble in THF, allowing for a homogeneous reaction. - Generally less hazardous than n-BuLi.- Can promote elimination side reactions in sensitive substrates.[7] - Can be hygroscopic and requires careful handling.
Sodium Amide (NaNH₂) ~38 (Ammonia)- Very strong, effective for deprotonation.- Can be difficult to handle and is highly reactive with water. - Less commonly used now due to the availability of other strong bases.

Recommendation: For most applications, n-butyllithium or potassium tert-butoxide are the preferred bases due to their high reactivity and commercial availability. The choice between them will depend on the specific substrate and the desired reaction conditions.

Troubleshooting Guide

Problem 1: Low or no yield of the desired alkene.

This is the most common issue and can stem from several factors related to ylide formation and stability.

Possible Cause 1.1: Incomplete Deprotonation.

  • Diagnosis: If the reaction mixture does not develop the characteristic deep red or orange color of the ylide, deprotonation is likely incomplete.

  • Solution:

    • Verify Base Strength: Ensure the chosen base is strong enough for a non-stabilized ylide. Refer to the table above.

    • Check Base Quality: Organolithium reagents and metal hydrides can degrade over time. Use freshly titrated or newly purchased reagents.

    • Ensure Anhydrous Conditions: Water will quench the strong base and the ylide. Flame-dry all glassware, use anhydrous solvents, and maintain a strict inert atmosphere (Nitrogen or Argon).

Possible Cause 1.2: Ylide Instability and Decomposition.

  • Diagnosis: A faint or transient color of the ylide followed by a return to a colorless or pale yellow solution before the addition of the carbonyl compound suggests ylide decomposition. There is anecdotal evidence suggesting that ylides derived from alkoxy-substituted phosphonium salts can be unstable.[6]

  • Solution:

    • In Situ Generation: The most effective strategy is to generate the ylide in the presence of the aldehyde or ketone. This involves adding the phosphonium salt portion-wise to a mixture of the base and the carbonyl compound.[6] This "in situ" method ensures that the reactive ylide is trapped by the electrophile as it is formed, minimizing decomposition.

    • Low Temperature: Perform the deprotonation and subsequent Wittig reaction at low temperatures (e.g., -78 °C to 0 °C) to enhance the stability of the ylide.

Possible Cause 1.3: Intramolecular Side Reactions.

  • Diagnosis: Formation of unexpected byproducts, potentially arising from the reaction of the ylide with its own methoxyethyl side chain. While not extensively documented for this specific ylide, intramolecular reactions of phosphonium ylides are known.[8]

  • Solution:

    • In Situ Generation and Low Temperature: As with decomposition, generating the ylide in the presence of the carbonyl compound at low temperatures is the best approach to favor the desired intermolecular Wittig reaction over potential intramolecular pathways.

Problem 2: Formation of a complex mixture of products.

Possible Cause 2.1: Reaction of the base with the carbonyl compound.

  • Diagnosis: If the base is added to a mixture of the phosphonium salt and the carbonyl compound, and the base is a strong nucleophile (like n-BuLi), it can directly add to the carbonyl group.[6]

  • Solution:

    • Order of Addition: When not generating the ylide in situ, always form the ylide first by adding the base to the phosphonium salt, and then add the carbonyl compound to the pre-formed ylide solution.

    • Use a Non-Nucleophilic Base: Consider using a bulky, non-nucleophilic base like potassium tert-butoxide.[7]

Possible Cause 2.2: Presence of acidic protons in the carbonyl compound.

  • Diagnosis: If the carbonyl compound has acidic protons (e.g., a phenol), the strong base will deprotonate it, potentially inhibiting the Wittig reaction.

  • Solution:

    • Use Excess Base: Use a sufficient excess of the base to deprotonate both the phosphonium salt and the acidic functional group on the carbonyl compound.

    • Protecting Groups: Protect the acidic functional group before the Wittig reaction and deprotect it in a subsequent step.

Experimental Protocols

Protocol 1: Ylide Generation with n-Butyllithium followed by Reaction with an Aldehyde

This protocol is suitable for substrates that are not sensitive to nucleophilic attack by n-BuLi.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Aldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.1 equivalents).

  • Add anhydrous THF via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.0 equivalent) dropwise via syringe. A deep red or orange color should develop, indicating ylide formation.

  • Stir the mixture at 0 °C for 30-60 minutes.

  • In a separate flame-dried flask, dissolve the aldehyde (1.0 equivalent) in anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Situ Ylide Generation with Potassium tert-Butoxide

This protocol is recommended to mitigate ylide instability.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 equivalent) and potassium tert-butoxide (1.1 equivalents).

  • Add anhydrous THF via syringe and stir to dissolve.

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound (1.2 equivalents) portion-wise over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Follow steps 9-12 from Protocol 1 for work-up and purification.

Visualizing the Workflow

Decision Tree for Base Selection

Caption: Decision tree for selecting the appropriate base and protocol.

General Wittig Reaction Mechanism

WittigMechanism Ylide R-CH=PPh₃ (Ylide) Oxaphosphetane [Oxaphosphetane Intermediate] Ylide->Oxaphosphetane + Carbonyl R'-C(=O)-R'' (Aldehyde/Ketone) Carbonyl->Oxaphosphetane Alkene R-CH=CR'-R'' (Alkene) Oxaphosphetane->Alkene TPO O=PPh₃ (Triphenylphosphine oxide) Oxaphosphetane->TPO +

Caption: Simplified mechanism of the Wittig reaction.

References

  • Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • Problems with wittig reaction. Reddit. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Preparation of Vinyl Ethers Using a Wittig Approach, and Their Subsequent Hydrogenation Employing Continuous-Flow Processing. ResearchGate. [Link]

  • The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O−H Bond Across the P=C Bond. ResearchGate. [Link]

  • Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction. Royal Society of Chemistry. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Wittig Reaction. Chemistry LibreTexts. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. University of Missouri-St. Louis. [Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]

  • Methoxymethylenetriphenylphosphorane. Wikipedia. [Link]

  • Measurement of pKa values for phosphonium salts via the kinetics of proton transfer to an electrogenerated base. Royal Society of Chemistry. [Link]

  • Synthesis and characterization of novel functional vinyl ethers that bear various groups. Springer. [Link]

  • Wittig Reaction - Wittig Reagents (in situ). Organic Chemistry Data. [Link]

  • An NMR Study of the Structure and Reactivity of Phosphonium Ylides Stabilized by a Carbonyl Function. ResearchGate. [Link]

  • Wittig Reaction. Common Organic Chemistry. [Link]

  • Phosphorus Ylides. Google Books.
  • Wittig Reaction Practice Problems. Chemistry Steps. [Link]

  • PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS. IU Indianapolis ScholarWorks. [Link]

  • phosphonium ylides. YouTube. [Link]

  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI. [Link]

  • Wittig Reaction. Chem-Station. [Link]

  • Wittig Reaction Practice Problems. YouTube. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Alkyloxytris(dimethylamino)phosphonium salts. Part 21. Anomeric hydroxy-group activation of 2,3:4,6-di-O-isopropylidene-α-D-mannopyranose, thioglycosylation and glycosylation. Royal Society of Chemistry. [Link]

Sources

Addressing the instability of (2-Methoxyethyl)triphenylphosphonium bromide ylide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for handling and utilizing (2-Methoxyethyl)triphenylphosphonium bromide in Wittig reactions. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges related to the stability and reactivity of its corresponding phosphonium ylide. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategies effectively.

Section 1: Understanding the Instability of the (2-Methoxyethyl) Ylide

The core challenge with (2-Methoxyethyl)triphenylphosphonium ylide stems from its classification. Phosphonium ylides exist on a stability spectrum, which dictates their reactivity, handling requirements, and the stereochemical outcome of the Wittig reaction.[1][2]

  • Unstabilized Ylides : These have alkyl or other electron-donating groups attached to the negatively charged carbon. They are highly reactive, potent bases, sensitive to air and moisture, and typically generated in situ for immediate use.[1][2] They generally favor the formation of (Z)-alkenes under kinetic control.[3][4]

  • Stabilized Ylides : These possess electron-withdrawing groups (e.g., esters, ketones) that delocalize the negative charge on the carbon through resonance.[5][6] This increased stability makes them less reactive, often isolable as solids, and capable of being handled with weaker bases.[7][8] They predominantly yield (E)-alkenes under thermodynamic control.[1][3]

The (2-Methoxyethyl) substituent does not provide significant resonance stabilization. The ether oxygen has a weak inductive electron-withdrawing effect, placing this ylide in the unstabilized or, at best, semi-stabilized category . Consequently, it should be treated as a highly reactive and sensitive reagent, prone to rapid decomposition if not handled under strictly controlled conditions.

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the generation and use of (2-Methoxyethyl)triphenylphosphonium ylide.

Q1: My deep red/orange ylide solution fades or disappears quickly after formation. What is happening?

A: This indicates ylide decomposition. As a potent base, the ylide is highly sensitive to proton sources. The most common culprits are:

  • Atmospheric Moisture: The ylide will readily react with water from the air. All glassware must be rigorously flame-dried or oven-dried, and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).[7][9]

  • Acidic Protons on Glassware: Trace acidic sites on the surface of glassware can quench the ylide. Flame-drying helps mitigate this.

  • Contaminated Solvents or Reagents: The use of anhydrous solvents is non-negotiable. Even trace amounts of water or alcohol in the solvent or the carbonyl substrate will destroy the ylide.[9] Water hydrolysis of phosphonium ylides leads to cleavage of the P-C bond, forming a hydrocarbon and triphenylphosphine oxide.[10]

Q2: What is the optimal base and solvent for generating this ylide?

A: Given its unstabilized nature, a very strong base is required to deprotonate the phosphonium salt effectively.[11] The choice of base can also influence the reaction's stereochemistry, especially when lithium salts are present.[4][12]

BaseCommon Solvent(s)Key Considerations
n-Butyllithium (n-BuLi) Anhydrous THF, Diethyl EtherPros: Very effective, fast deprotonation. Cons: Highly pyrophoric. The resulting lithium salts can sometimes reduce Z-selectivity by stabilizing the betaine intermediate.[7][12]
Sodium Hydride (NaH) Anhydrous THF, DMFPros: Non-pyrophoric (handle as a mineral oil dispersion), promotes Z-selectivity (salt-free conditions). Cons: Slower, heterogeneous reaction. Requires careful removal of mineral oil.
Sodium Amide (NaNH₂) Anhydrous THF, Liquid AmmoniaPros: Very strong base, promotes Z-selectivity. Cons: Can be difficult to handle; reacts violently with water.
Potassium tert-butoxide (KOtBu) Anhydrous THFPros: Strong, non-nucleophilic base. Cons: May not be strong enough for complete deprotonation in all cases; can promote side reactions with certain substrates.

Recommendation: For most applications, n-BuLi in anhydrous THF at a low temperature (0 °C to -78 °C) is a reliable starting point for rapid and complete ylide formation.[7][13] If high Z-selectivity is critical, consider a sodium-based system like NaH or NaNH₂.[7]

Q3: My Wittig reaction is failing or giving very low yields, even after confirming ylide formation. What are the likely causes?

A: Assuming the ylide was successfully generated and stable, failure points often involve the carbonyl partner or the reaction conditions.

  • Sterically Hindered Ketones: Unstabilized ylides react poorly with sterically hindered ketones.[3] In these cases, the Horner-Wadsworth-Emmons reaction is a superior alternative.[3]

  • Enolizable Carbonyls: If your aldehyde or ketone has acidic alpha-protons, the strongly basic ylide can act as a base, deprotonating the carbonyl compound instead of undergoing the Wittig reaction. This is a common cause of failure.[14]

  • Reaction Temperature: After adding the carbonyl compound, allow the reaction to warm slowly to room temperature. Some reactions require gentle heating to proceed, but this should be monitored carefully to avoid ylide decomposition.

  • Incorrect Stoichiometry: Typically, a slight excess (1.1-1.2 equivalents) of the phosphonium salt and base relative to the carbonyl compound is used to ensure complete conversion.[7]

Q4: Can I isolate and store the (2-Methoxyethyl)triphenylphosphonium ylide?

A: No. Unstabilized ylides are highly reactive and sensitive, making them unsuitable for isolation and storage.[7] They are almost always generated in situ and used immediately in the same pot.[1] Attempting to isolate it would lead to rapid decomposition.

Section 3: Troubleshooting Guides & Protocols

Protocol 1: In Situ Generation and Reaction of (2-Methoxyethyl)triphenylphosphonium Ylide

This protocol is designed to maximize yield by ensuring the ylide is generated and consumed under optimal conditions.

Workflow Diagram: In Situ Ylide Generation

G cluster_prep Preparation (Inert Atmosphere) cluster_ylide Ylide Formation cluster_reaction Wittig Reaction P1 Flame-dry all glassware P2 Add Phosphonium Salt & Magnetic Stir Bar P1->P2 P3 Suspend in Anhydrous THF P2->P3 P4 Cool to 0°C or -78°C P3->P4 Y1 Slowly add n-BuLi (1.1 eq) via syringe P4->Y1 Y2 Stir for 1 hour at low temp. (Observe color change to deep red/orange) Y1->Y2 R1 Add solution of Aldehyde/Ketone (1.0 eq) in Anhydrous THF dropwise Y2->R1 R2 Allow to warm to RT & Stir for 2-4h (or until TLC shows completion) R1->R2 R3 Quench reaction (e.g., sat. aq. NH4Cl) R2->R3

Caption: Workflow for the in situ generation and reaction of the ylide.

Step-by-Step Methodology:

  • Setup: Assemble a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the experiment.

  • Phosphonium Salt Addition: Add this compound (1.1 equivalents) to the flask.

  • Solvent Addition: Via syringe, add anhydrous tetrahydrofuran (THF) to create a suspension (approx. 0.1-0.2 M).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. For maximum stability, especially with sensitive substrates, cooling to -78 °C (dry ice/acetone bath) is recommended.

  • Ylide Formation: Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 10-15 minutes. A deep orange or reddish color should develop, indicating the formation of the ylide.[7]

  • Stirring: Allow the mixture to stir at the low temperature for 1 hour to ensure complete deprotonation.

  • Carbonyl Addition: Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold ylide solution.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting carbonyl compound.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Proceed with standard aqueous workup and extraction. The desired alkene product is isolated from the organic layer, while the triphenylphosphine oxide byproduct may also be present.

Troubleshooting a Failed Reaction

If the reaction fails, it is crucial to identify the point of failure.

G Start Reaction Failed (Low/No Product) Q1 Did the characteristic red/orange ylide color appear? Start->Q1 No_Ylide Ylide formation failed. Check base activity, anhydrous conditions, and salt purity. Q1->No_Ylide No Yes_Ylide Ylide formed successfully. Q1->Yes_Ylide Yes Q2 Did the color persist until the carbonyl was added? Yes_Ylide->Q2 Decomp Ylide decomposed. Improve inert atmosphere, use colder temperatures, or check solvent purity. Q2->Decomp No Persisted Ylide was stable. Q2->Persisted Yes Q3 Is the carbonyl substrate sterically hindered or highly enolizable? Persisted->Q3 Substrate_Issue Wittig is not suitable. Consider HWE reaction or a different synthetic route. Q3->Substrate_Issue Yes No_Substrate_Issue Substrate is suitable. Re-verify stoichiometry and reaction time/temperature. Q3->No_Substrate_Issue No

Sources

Technical Support Center: The Wittig Reaction of (2-Methoxyethyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Wittig reaction, focusing specifically on the use of (2-Methoxyethyl)triphenylphosphonium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this olefination procedure. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, with a special emphasis on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

This section addresses common initial questions about the reaction, providing a foundational understanding for effective troubleshooting.

Q1: What is the significance of the 2-methoxyethyl group on the phosphonium salt?

The 2-methoxyethyl substituent renders the corresponding ylide semi-stabilized. The oxygen atom can exert a mild electron-withdrawing inductive effect, which slightly increases the acidity of the alpha-proton compared to a simple alkyl-substituted phosphonium salt.[1] This subtle electronic effect can influence the ylide's reactivity and stability, making solvent and base choice particularly important for controlling the reaction.

Q2: Why is solvent choice so critical for this specific Wittig reaction?

Solvent polarity directly influences several key stages of the Wittig reaction, impacting both yield and the stereochemical outcome (Z/E selectivity).[2] The primary effects are:

  • Ylide Formation: The efficiency of deprotonation by the base depends on the solvent's ability to solvate the base and the resulting ylide. Polar aprotic solvents like THF or DMSO are generally effective.

  • Oxaphosphetane Intermediate: The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane.[3] The stability and rate of formation of this intermediate are solvent-dependent.[4]

  • Stereochemical Outcome: In non-polar, aprotic, and salt-free conditions, the reaction is typically under kinetic control, favoring the formation of a cis-oxaphosphetane which leads to the (Z)-alkene.[4][5] In more polar solvents, the oxaphosphetane intermediates may equilibrate, leading to the more thermodynamically stable trans-oxaphosphetane and, consequently, the (E)-alkene.[2]

Q3: Which bases are recommended for generating the ylide from this compound?

For a semi-stabilized ylide like this, moderately strong bases are often sufficient and can offer better control than extremely strong bases. Common choices include:

  • Potassium tert-butoxide (KOtBu): A strong, non-nucleophilic base that works well in solvents like THF.[6][7]

  • Sodium hydride (NaH): A heterogeneous base that is effective but may require longer reaction times for complete ylide formation.[8]

  • Sodium or Potassium Hexamethyldisilazide (NaHMDS or KHMDS): These bases are highly soluble in many organic solvents and generate salt-free ylides, which is crucial for maximizing (Z)-selectivity.[9]

  • n-Butyllithium (n-BuLi): While very effective, n-BuLi introduces lithium salts (LiBr) into the reaction mixture. Lithium ions can coordinate to the intermediates, promoting equilibration and often leading to lower (Z)-selectivity or a mixture of isomers.[5][10]

Q4: How does the presence of lithium salts affect the reaction's stereoselectivity?

Lithium salts, often introduced when using organolithium bases like n-BuLi, can have a profound effect on the stereochemical outcome.[5] Li+ ions can catalyze the opening of the oxaphosphetane intermediate to a betaine-like species.[4] This process allows for equilibration to the more thermodynamically stable threo-betaine (or trans-oxaphosphetane), which ultimately collapses to form the (E)-alkene.[5] For achieving high (Z)-selectivity with semi-stabilized ylides, it is often best to use lithium-free conditions.[3]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiment.

Problem 1: Low or No Product Yield

Low conversion of starting materials is a frequent issue in Wittig reactions.[8] The following flowchart outlines a systematic approach to diagnosing the cause.

G cluster_ylide Ylide Formation Issues cluster_reaction Reaction Condition Issues start Low or No Yield q_ylide Is ylide formation confirmed? (e.g., color change, 31P NMR) start->q_ylide cause_moisture Cause: Moisture or Oxygen Quenching Ylide/Base start->cause_moisture cause_base Cause: Inactive or Insufficient Base q_ylide->cause_base No cause_carbonyl Cause: Poorly Reactive Carbonyl Compound q_ylide->cause_carbonyl Yes cause_ylide_decomp Cause: Ylide Decomposition q_ylide->cause_ylide_decomp Yes, but still low yield sol_base Solution: 1. Use fresh, titrated base. 2. Use a stronger base (e.g., NaH -> n-BuLi). 3. Ensure anhydrous conditions. cause_base->sol_base sol_moisture Solution: 1. Flame-dry glassware. 2. Use freshly distilled, anhydrous solvents. 3. Maintain a robust inert atmosphere (N2/Ar). cause_moisture->sol_moisture sol_carbonyl Solution: 1. Increase reaction temperature or time. 2. Consider a more reactive ylide (Horner-Wadsworth-Emmons reaction). cause_carbonyl->sol_carbonyl sol_ylide_decomp Solution: 1. Generate ylide at low temp (0°C to -78°C). 2. Add carbonyl soon after ylide formation. 3. Consider in-situ generation. cause_ylide_decomp->sol_ylide_decomp

Caption: Troubleshooting Flowchart for Low Yield.

  • Incomplete Ylide Formation: The characteristic deep red or orange color of the ylide is a good visual indicator of its formation.[8] If this color does not develop upon adding the base, it suggests a problem with the base's activity or the presence of moisture.[8] Ensure all reagents and solvents are strictly anhydrous and that glassware is flame-dried under an inert atmosphere.[8]

  • Ylide Instability: Semi-stabilized ylides can be unstable, especially at room temperature.[6] It is often best to generate the ylide at a low temperature (e.g., 0 °C) and add the aldehyde or ketone shortly thereafter.[8] In some cases, generating the ylide in the presence of the carbonyl compound (in-situ) can improve yields by trapping the ylide as it forms.[6]

  • Steric Hindrance: Highly substituted ketones or aldehydes can react slowly.[10] If steric hindrance is a suspected issue, prolonged reaction times or gentle heating may be necessary. However, be aware that heating can also negatively affect stereoselectivity.

Problem 2: Poor or Unexpected Z/E Stereoselectivity

The ratio of (Z) to (E)-alkenes is highly dependent on the reaction conditions.

G cluster_nonpolar Non-Polar, Salt-Free Conditions (e.g., Toluene, NaHMDS) cluster_polar Polar or Li+ Salt Conditions (e.g., THF/HMPA, n-BuLi) title Solvent and Salt Effects on Stereoselectivity node_a Ylide + Aldehyde Irreversible, Kinetically Controlled Cycloaddition cis-Oxaphosphetane (Favored) Rapid Decomposition (Z)-Alkene (Major Product) node_b Ylide + Aldehyde Reversible Cycloaddition cis-Oxaphosphetane ⇌ trans-Oxaphosphetane Thermodynamic Control (E)-Alkene (Major Product)

Caption: Influence of Conditions on Stereoselectivity.

  • To Maximize (Z)-Alkene Formation:

    • Use Non-Polar Solvents: Solvents like toluene or benzene favor the kinetic, non-reversible pathway.[2]

    • Employ Salt-Free Conditions: Use bases like KHMDS or NaHMDS instead of n-BuLi to avoid lithium salt-induced equilibration.[5]

    • Maintain Low Temperatures: This further ensures the reaction remains under kinetic control.

  • To Maximize (E)-Alkene Formation:

    • Use Polar Aprotic Solvents: Solvents like DMF or DMSO can help stabilize the intermediates and facilitate equilibration towards the more stable trans-oxaphosphetane.[2]

    • Schlosser Modification: Forcing the (E)-outcome can be achieved with the Schlosser modification. This involves deprotonating the initial betaine intermediate with a second equivalent of strong base at low temperature, followed by reprotonation to favor the threo-betaine, which leads to the (E)-alkene.[5]

    • Use Stabilized Ylides: While the (2-methoxyethyl) ylide is semi-stabilized, truly stabilized ylides (e.g., those with an adjacent ester or ketone) strongly favor (E)-alkene formation regardless of solvent.[3]

Data Summary: Solvent Influence on Wittig Reaction Outcome

The following table summarizes typical outcomes based on solvent polarity. Note that actual results will vary based on the specific aldehyde, base, and temperature used.

Solvent SystemTypical PolarityExpected Major Isomer (Non-Stabilized Ylides)Rationale
TolueneNon-Polar[11](Z)-AlkenePromotes irreversible, kinetically controlled cycloaddition.[2]
Tetrahydrofuran (THF)Polar Aprotic[11](Z)-Alkene (often reduced selectivity)Moderately polar; outcome is highly sensitive to salts and temperature.
Dichloromethane (DCM)Polar Aprotic[11]Mixture, often favors (E)Increased polarity can promote equilibration.[2][12]
Dimethyl Sulfoxide (DMSO)Highly Polar Aprotic[11](E)-AlkeneStabilizes intermediates, strongly favoring thermodynamic control.[13]
EthanolPolar Protic[14]Mixture, often favors (E)Protic nature can interfere with ylide and promote equilibration.[12]

Detailed Experimental Protocol

This protocol provides a general method for performing the Wittig reaction with this compound and an aldehyde in THF, a common starting point for optimization.

Materials:

  • This compound (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium tert-butoxide (KOtBu, 1.05 eq)

  • Aldehyde (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Apparatus Setup:

    • Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under a high vacuum.

    • Allow the flask to cool to room temperature under a positive pressure of inert gas (Nitrogen or Argon).

    • Fit the flask with a rubber septum and a gas inlet adapter.

  • Ylide Generation:

    • To the flask, add this compound (1.1 eq).

    • Add anhydrous THF via syringe to create a suspension (approx. 0.2 M concentration).

    • Cool the suspension to 0 °C in an ice-water bath.

    • Slowly add solid potassium tert-butoxide (1.05 eq) in portions over 5-10 minutes. Safety Note: KOtBu is highly reactive.

    • Stir the mixture at 0 °C for 1 hour. A deep orange or reddish color should develop, indicating ylide formation.[8]

  • Reaction with Carbonyl:

    • Dissolve the aldehyde (1.0 eq) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.

    • Slowly add the aldehyde solution dropwise to the ylide solution at 0 °C over 15-20 minutes using a syringe.[8]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.[6]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.[6]

References

  • Troubleshooting low yields in the Wittig synthesis of substituted alkenes. Benchchem. [URL: https://www.benchchem.com/wittig-reaction-troubleshooting-low-yields]
  • The Wittig Reaction. University of Pittsburgh, Department of Chemistry. [URL: https://www.pitt.edu/~wipf/courses/2320/2320_06.pdf]
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/02/06/the-wittig-reaction/]
  • Wittig Reaction. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/19%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/19.12%3A_The_Wittig_Reaction]
  • The Wittig Reaction: Synthesis of Alkenes. St. Olaf College. [URL: https://www.stolaf.edu/depts/chemistry/courses/toolkits/248/js_labs/wittig.pdf]
  • Problems with wittig reaction. Reddit r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/zng9j2/problems_with_wittig_reaction/]
  • Wittig Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm]
  • Unusual solvent effects in the Wittig reaction of some ketones indicating initial one-electron transfer. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja00378a035]
  • The Wittig Reaction: Synthesis of Alkenes. Macalester College. [URL: https://www.macalester.
  • Synthesis of an Alkene via the Wittig Reaction. University of Scranton. [URL: https://www.scranton.edu/faculty/cannm/organic/modules/10_Wittig_Reaction.pdf]
  • Wittig Reaction - Wittig Reagents (in situ). Common Organic Chemistry. [URL: https://commonorganicchemistry.com/Rxn_Pages/Wittig_Reaction/Wittig_in_situ.htm]
  • Solvent Effect in the Wittig Reaction Under Boden's Conditions. ResearchGate. [URL: https://www.researchgate.net/publication/230983196_Solvent_Effect_in_the_Wittig_Reaction_Under_Boden's_Conditions]
  • Wittig Reaction: Mechanism and Examples. NROChemistry. [URL: https://www.nrochemistry.com/wittig-reaction/]
  • 8. Wittig Reaction. Austin Peay State University. [URL: https://www.apsu.edu/chemistry/bonds/wittig_reaction.pdf]
  • 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_I_-Nucleophilic_Addition_to_the_Carbonyl_Group/19.11%3A_Nucleophilic_Addition_of_Phosphorus_Ylides-_The_Wittig_Reaction]
  • Influence of solvents on the stereochemistry of a Wittig Reaction product. Reddit r/OrganicChemistry. [URL: https://www.reddit.com/r/OrganicChemistry/comments/l381h0/influence_of_solvents_on_the_stereochemistry_of/]
  • Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3586737/]
  • Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/sc/d0sc03278f]
  • Phosphorus-Ylides: Powerful Substituents for the Stabilization of Reactive Main Group Compounds. ResearchGate. [URL: https://www.researchgate.
  • The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. University College Dublin. [URL: https://researchrepository.ucd.ie/bitstream/10197/7667/1/Revised_Ylide_hydrolysis_manuscript_250516-sent.pdf]
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2012/04/27/polar-protic-polar-aprotic-nonpolar-all-about-solvents/]
  • Solvents and Polarity. University of Rochester, Department of Chemistry. [URL: https://www.sas.rochester.edu/chm/resource/solvents-and-polarity.html]
  • Polarity of Solvents. MilliporeSigma. [URL: https://www.sigmaaldrich.

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Overcoming low reactivity of sterically hindered ketones with (2-Methoxyethyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Overcoming Low Reactivity of Sterically Hindered Ketones with (2-Methoxyethyl)triphenylphosphonium bromide

Welcome to the Technical Support Center for advanced olefination reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of the Wittig reaction, specifically when encountering challenges with sterically hindered ketones. Here, we focus on the application of this compound, providing troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve success in your synthetic endeavors.

As Senior Application Scientists, we understand that the gap between a reaction on paper and a successful outcome in the lab is bridged by a deep understanding of mechanism, reaction kinetics, and the subtle interplay of reagents and conditions. This guide is built on those principles to provide you with actionable, field-proven insights.

The Challenge: Steric Hindrance in the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for its reliability in forming carbon-carbon double bonds with precise regiochemical control.[1][2] The reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone.[3][4] However, when the carbonyl carbon is sterically encumbered, as in many complex ketones, the reaction can be sluggish or fail entirely.[5] This is due to the difficulty the bulky phosphonium ylide faces in approaching the electrophilic carbonyl carbon.[5]

The reactivity of the ylide is paramount. Ylides are generally classified based on the substituents on the carbanionic carbon:

  • Unstabilized Ylides: (R = alkyl) are highly reactive and typically favor the formation of (Z)-alkenes.[6][7]

  • Stabilized Ylides: (R = electron-withdrawing group like ester or ketone) are less reactive and generally yield (E)-alkenes.[1][6][7] Their reduced reactivity often leads to poor performance with ketones.[1]

  • Semi-stabilized Ylides: (R = aryl) have intermediate reactivity.[5]

This compound gives rise to an ylide where the ether oxygen's electronic influence is modest, likely placing it in the unstabilized or semi-stabilized category. This suggests a higher intrinsic reactivity, making it a potentially suitable candidate for tackling hindered ketones where more stabilized ylides fail.

Frequently Asked Questions (FAQs)

Q1: Why is my Wittig reaction with a hindered ketone and this compound failing or giving low yields?

Several factors can contribute to low yields in this specific reaction:

  • Steric Hindrance: This is the most probable cause. The bulky nature of both the ketone and the triphenylphosphine-based ylide can significantly slow down the reaction rate.[5]

  • Inefficient Ylide Formation: The generation of the ylide by deprotonation of the phosphonium salt is a critical step.[7] Incomplete deprotonation due to an inappropriate base, insufficient equivalents of base, or the presence of moisture can drastically reduce the concentration of the active Wittig reagent.[7]

  • Ylide Stability: While the ylide from this compound is expected to be reactive, it may also have limited stability, especially at higher temperatures, leading to decomposition before it can react with the ketone.

  • Ketone Enolization: Strongly basic conditions required for ylide formation can also lead to the deprotonation of the α-carbon of the ketone, forming an enolate. This enolate is not electrophilic and will not react with the ylide.

Q2: What is the best base to use for generating the ylide from this compound?

For unstabilized or semi-stabilized ylides, strong, non-nucleophilic bases are required.[1] Common choices include:

  • n-Butyllithium (n-BuLi): A very strong and widely used base for ylide generation.[1][3]

  • Sodium Hydride (NaH): A strong base that can be effective, often used in a slurry.

  • Potassium tert-butoxide (KOtBu): A strong, sterically hindered base that is also a good option.

  • Sodium Hexamethyldisilazide (NaHMDS) or Potassium Hexamethyldisilazide (KHMDS): Strong, hindered bases that can minimize side reactions like enolization.

The choice of base can influence the reaction's success, and empirical screening may be necessary.

Q3: Can the methoxy group in the Wittig reagent cause side reactions?

The ether linkage in this compound is generally stable under the basic conditions of the Wittig reaction. It is unlikely to participate in side reactions. However, it could potentially coordinate with the cation of the base (e.g., Li⁺ from n-BuLi), which might influence the aggregation state and reactivity of the ylide.

Q4: How can I remove the triphenylphosphine oxide (TPPO) byproduct from my reaction mixture?

TPPO is a notoriously difficult byproduct to remove due to its moderate polarity and high crystallinity. Standard methods include:

  • Column Chromatography: Often effective, but can be laborious.

  • Crystallization/Precipitation: If the desired product has significantly different solubility properties than TPPO, crystallization can be an effective purification method. TPPO is poorly soluble in non-polar solvents like hexanes.

  • Precipitation as a Metal Salt Complex: Addition of salts like ZnCl₂ or MgCl₂ can form an insoluble complex with TPPO, which can then be removed by filtration.[8]

Q5: Are there better alternatives to the Wittig reaction for my sterically hindered ketone?

Yes. If the Wittig reaction proves to be low-yielding despite optimization, consider these alternatives:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is often the preferred method for hindered ketones. It utilizes more nucleophilic phosphonate-stabilized carbanions and produces a water-soluble phosphate byproduct, simplifying purification.[5]

  • Tebbe Olefination: This method uses a titanium-based reagent and is particularly effective for the methylenation of highly hindered ketones.[5]

  • Julia Olefination: Excellent for the stereoselective synthesis of (E)-alkenes.[5]

Data Summary: Olefination Method Comparison
ReactionReagent TypeSubstrate ScopeKey AdvantagesKey Disadvantages
Wittig Reaction Phosphonium YlideBroad, but can be poor for hindered ketones with stabilized ylides.[5]Well-established, good for unstabilized ylides.TPPO byproduct can complicate purification; stereoselectivity depends on ylide.[6]
Horner-Wadsworth-Emmons Phosphonate CarbanionExcellent for hindered ketones.Water-soluble byproduct, often high (E)-selectivity.[5]Requires synthesis of phosphonate esters.
Tebbe Olefination Titanocene MethylideneExcellent for hindered ketones and esters.High reactivity for methylenation.Reagent is air and moisture sensitive.
Julia Olefination Phenyl Sulfone CarbanionBroadHigh (E)-selectivity.[5]Multi-step process.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the olefination of hindered ketones with this compound.

Troubleshooting_Wittig Start Low or No Product Formation Check_Ylide 1. Verify Ylide Formation Start->Check_Ylide Check_Ketone 2. Assess Ketone Reactivity Start->Check_Ketone Check_Conditions 3. Evaluate Reaction Conditions Start->Check_Conditions Ylide_Color Observe for characteristic ylide color (often orange, red, or deep yellow) Check_Ylide->Ylide_Color Ylide_NMR Use ³¹P NMR to confirm phosphonium salt consumption. Check_Ylide->Ylide_NMR Base_Issue Problem: Incomplete Deprotonation Check_Ylide->Base_Issue Moisture_Issue Problem: Moisture/Air Contamination Check_Ylide->Moisture_Issue Steric_Issue Problem: Severe Steric Hindrance Check_Ketone->Steric_Issue Enolization_Issue Problem: Ketone Enolization Check_Ketone->Enolization_Issue Temp_Issue Problem: Temperature Too Low/High Check_Conditions->Temp_Issue Time_Issue Problem: Insufficient Reaction Time Check_Conditions->Time_Issue Base_Sol Solution: • Use a stronger base (e.g., n-BuLi). • Use >1.05 equivalents of base. • Ensure base quality. Base_Issue->Base_Sol Moisture_Sol Solution: • Use flame-dried glassware. • Use anhydrous solvents. • Maintain inert (N₂/Ar) atmosphere. Moisture_Issue->Moisture_Sol Steric_Sol Solution: • Increase reaction temperature. • Prolong reaction time. • Consider HWE or Tebbe reaction. Steric_Issue->Steric_Sol Enolization_Sol Solution: • Use a more hindered base (e.g., KHMDS). • Add ketone slowly at low temp. Enolization_Issue->Enolization_Sol Temp_Sol Solution: • Start at low temp (-78°C to 0°C). • Slowly warm to RT or reflux if needed. • Monitor by TLC. Temp_Issue->Temp_Sol Time_Sol Solution: • Monitor reaction progress by TLC. • Allow for extended reaction times (24-48h). Time_Issue->Time_Sol

Troubleshooting workflow for low-yielding Wittig reactions.

Experimental Protocol: Olefination of a Hindered Ketone

This protocol provides a general methodology for the reaction of a sterically hindered ketone with this compound. Optimization of temperature, time, and stoichiometry may be required for specific substrates.

Materials:

  • This compound

  • Sterically hindered ketone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Part 1: Ylide Generation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add this compound (1.2 equivalents).

  • Add anhydrous THF via syringe to create a suspension (approx. 0.2 M concentration).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise via syringe over 10 minutes. A distinct color change (typically to orange or red) should be observed, indicating ylide formation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

Part 2: Reaction with Hindered Ketone 6. In a separate flame-dried flask, dissolve the sterically hindered ketone (1.0 equivalent) in a minimal amount of anhydrous THF. 7. Cool the ylide solution to -78 °C using a dry ice/acetone bath. 8. Slowly add the ketone solution to the ylide suspension dropwise via syringe. 9. After the addition is complete, allow the reaction to stir at -78 °C for 1 hour. 10. Gradually warm the reaction to room temperature and allow it to stir overnight (12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., refluxing THF at 65°C) may be required.

Part 3: Workup and Purification 11. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. 12. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF). 13. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. 14. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. 15. Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the desired alkene from triphenylphosphine oxide and any unreacted starting material.

Protocol_Workflow Start Start Ylide_Gen Ylide Generation: 1. Suspend phosphonium salt in THF. 2. Cool to 0°C. 3. Add n-BuLi dropwise. 4. Stir 1h. Start->Ylide_Gen Reaction Reaction with Ketone: 5. Dissolve ketone in THF. 6. Cool ylide to -78°C. 7. Add ketone solution. 8. Warm to RT, stir overnight. Ylide_Gen->Reaction Workup Aqueous Workup: 9. Quench with sat. NH₄Cl. 10. Extract with Et₂O. 11. Wash with brine, dry (MgSO₄). Reaction->Workup Purify Purification: 12. Concentrate solvent. 13. Purify by flash chromatography. Workup->Purify End Isolated Alkene Product Purify->End

Experimental workflow for the Wittig reaction.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

  • Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved January 5, 2026, from [Link]

  • Reagent Guide. (n.d.). Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. Retrieved January 5, 2026, from [Link]

  • Myers, A. (n.d.). Olefination Reactions. Chem 115. [Link]

  • chemeurope.com. (n.d.). Wittig reaction. Retrieved January 5, 2026, from [Link]

  • Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. [Link]

  • Wikipedia. (n.d.). Methoxymethylenetriphenylphosphorane. Retrieved January 5, 2026, from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 5, 2026, from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved January 5, 2026, from [Link]

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Technical Support Center: Stereoselectivity Control in Alkene Synthesis using (2-Methoxyethyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing (2-Methoxyethyl)triphenylphosphonium bromide in Wittig reactions to control alkene stereoselectivity. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.

Foundational Concepts: The Wittig Reaction and Stereoselectivity

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[1][2][3] It involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent, to form a new carbon-carbon double bond.[4][5] A key feature of the Wittig reaction is its ability to provide control over the stereochemistry of the resulting alkene, yielding either the (E)- or (Z)-isomer.[1]

The stereochemical outcome is largely dependent on the stability of the ylide used.[6][7][8]

  • Stabilized Ylides: These ylides contain electron-withdrawing groups that delocalize the negative charge, making them more stable.[9] They typically react to form the thermodynamically more stable (E)-alkene.[6][7][10]

  • Unstabilized Ylides: These ylides have electron-donating or neutral groups, resulting in a more reactive species.[9] They generally lead to the formation of the kinetically favored (Z)-alkene.[6][7]

  • Semi-stabilized Ylides: Ylides with groups like aryl substituents often give a mixture of (E)- and (Z)-isomers.[5][10]

This compound is a precursor to a semi-stabilized ylide. The methoxy group provides some electronic stabilization, influencing the E/Z selectivity of the reaction. Understanding the nuances of this reagent is crucial for achieving the desired stereochemical outcome.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when using this compound in Wittig reactions.

Question 1: My reaction is resulting in a low yield of the desired alkene. What are the potential causes and how can I improve it?

Several factors can contribute to low yields in a Wittig reaction.[11]

  • Inefficient Ylide Formation: The first critical step is the deprotonation of the phosphonium salt to form the ylide.

    • Base Selection: Ensure you are using a sufficiently strong base to deprotonate the phosphonium salt. For semi-stabilized ylides, bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hexamethyldisilazide (NaHMDS) are commonly used.[11] The choice of a sodium-based strong base can sometimes enhance Z-selectivity compared to lithium bases.[11]

    • Moisture: The presence of moisture can quench the strong base and the ylide. It is imperative to use anhydrous solvents and flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).[11]

  • Ylide Instability: While more stable than unstabilized ylides, the ylide derived from this compound can still be sensitive. Consider generating the ylide in the presence of the aldehyde or ketone to minimize decomposition.[12]

  • Steric Hindrance: Highly substituted ketones or aldehydes can react slowly, leading to lower yields.[11] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a more nucleophilic phosphonate-stabilized carbanion, might be a better alternative.[11]

  • Side Reactions: The carbonyl compound itself might undergo side reactions like enolization, particularly if it is prone to this under basic conditions.[11]

  • Impure Starting Materials: The quality of the aldehyde or ketone is important, as they can be prone to oxidation or polymerization.[11] Using freshly purified starting materials is recommended.

Question 2: I am not achieving the desired E/Z stereoselectivity. How can I influence the ratio of isomers?

Controlling the stereoselectivity with a semi-stabilized ylide can be challenging. Here are key parameters to consider:

  • Solvent Effects: The polarity of the solvent can significantly impact the stereochemical outcome.

    • Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.[13][14] In some cases, aprotic solvents have been shown to favor the formation of the (E)-alkene with stabilized ylides.[14]

    • Polar protic solvents like ethanol can also be used, but may lead to different E/Z ratios.[13][14] The effect of solvent polarity can be complex and ylide-dependent.[15]

  • Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) after ylide formation and during the addition of the carbonyl compound can sometimes enhance selectivity by favoring the kinetic product.[11]

  • Presence of Lithium Salts: Lithium salts can influence the reaction mechanism and stereochemical outcome.[10] If you are using a lithium base (like n-BuLi), be aware that this can affect the E/Z ratio. For Z-selectivity with unstabilized ylides, salt-free conditions are generally preferred.[11]

  • Schlosser Modification for (E)-Alkene Synthesis: To obtain the (E)-alkene from unstabilized or semi-stabilized ylides, the Schlosser modification can be employed. This involves treating the initially formed intermediate with a strong base like phenyllithium at low temperatures to favor the formation of the more stable intermediate that leads to the (E)-alkene.[7][10]

Question 3: I am having difficulty purifying my alkene product from the triphenylphosphine oxide byproduct. What are the best purification strategies?

The separation of the desired alkene from triphenylphosphine oxide is a common challenge in Wittig reactions.[16]

  • Crystallization: If your alkene product is a solid, recrystallization can be an effective purification method.[4][17] Solvents like isopropanol can be effective as triphenylphosphine oxide is often more soluble in it than the alkene product.[17]

  • Column Chromatography: Flash column chromatography is a standard method for purification.[16] However, for non-polar products, co-elution with triphenylphosphine oxide can be an issue.

  • Chemical Conversion of Byproduct: A useful strategy involves converting the less polar triphenylphosphine oxide into a more polar derivative.[16]

    • Oxidation: Treating the crude reaction mixture with an oxidizing agent like hydrogen peroxide can convert any remaining triphenylphosphine to the more polar triphenylphosphine oxide.[16]

    • Quaternization: Reaction with an alkylating agent like iodomethane converts triphenylphosphine to a phosphonium salt, which is highly polar and easily removed.[16]

  • Precipitation: After the reaction, adding a non-polar solvent like petroleum ether or hexanes can cause the triphenylphosphine oxide to precipitate, allowing for its removal by filtration.[5][16]

Experimental Protocols

Protocol 1: General Procedure for the Wittig Reaction with this compound

This protocol provides a general starting point. Optimization of base, solvent, and temperature may be necessary for specific substrates.

  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base (1.05 equivalents), such as potassium tert-butoxide (KOtBu), to the stirred suspension.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change.[5]

  • Wittig Reaction:

    • In a separate flask, dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF under an inert atmosphere.

    • Slowly add the aldehyde/ketone solution to the prepared ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like dichloromethane or diethyl ether.[5][18]

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Reaction Conditions on E/Z Selectivity (Hypothetical Data)

EntryBaseSolventTemperature (°C)E:Z Ratio
1KOtBuTHF0 to RT60:40
2NaHMDSTHF-78 to RT45:55
3KOtBuToluene0 to RT70:30
4n-BuLiTHF-7830:70

This table illustrates how varying the base, solvent, and temperature can influence the stereochemical outcome of the Wittig reaction with a semi-stabilized ylide. Actual results will vary depending on the specific substrates used.

Visualizations

Diagram 1: Wittig Reaction Mechanism

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ylide Ylide (R-CH=PPh3) Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl Aldehyde/Ketone (R'-C(O)-R'') Carbonyl->Oxaphosphetane Alkene Alkene (R-CH=CR'R'') Oxaphosphetane->Alkene Retro-[2+2] Cycloaddition TPO Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane->TPO

Caption: The mechanism of the Wittig reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[6][19]

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckYlide Check Ylide Formation - Anhydrous conditions? - Appropriate base? - Fresh reagents? Start->CheckYlide CheckCarbonyl Evaluate Carbonyl Substrate - Steric hindrance? - Purity? - Potential for side reactions? Start->CheckCarbonyl OptimizeCond Optimize Reaction Conditions - Temperature? - Reaction time? - In situ ylide generation? CheckYlide->OptimizeCond CheckCarbonyl->OptimizeCond Alternative Consider Alternative Methods - Horner-Wadsworth-Emmons? - Other olefination reactions? OptimizeCond->Alternative If yield remains low

Caption: A logical workflow for diagnosing and resolving low yields in Wittig reactions.

References

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • AdiChemistry. WITTIG REACTION | MECHANISM. [Link]

  • Taylor & Francis Online. Wittig reaction purification for products with very low polarity. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Scribd. Unstabilized Ylide Reactions in Wittig. [Link]

  • Sathee Jee. Chemistry Wittig Reaction. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • University of Pittsburgh. 1. The Wittig Reaction. [Link]

  • Occidental College. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • ACS Publications. Reactivity and Selectivity in the Wittig Reaction: A Computational Study. [Link]

  • Occidental College. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Science Advances. Wittig/B–H insertion reaction: A unique access to trisubstituted Z-alkenes. [Link]

  • Royal Society of Chemistry. Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link]

  • Reddit. Impact of solvent choice on the stereochemistry of Wittig Reaction Products. [Link]

  • Chemistry LibreTexts. The Wittig Reaction. [Link]

  • Scribd. Wittig Reaction: Ylide and Alkene Synthesis. [Link]

  • Reddit. Influence of solvents on the stereochemistry of a Wittig Reaction product. [Link]

  • ResearchGate. Solvent Effect in the Wittig Reaction Under Boden's Conditions. [Link]

  • University of Missouri–St. Louis. Synthesis of an Alkene via the Wittig Reaction. [Link]

  • Reddit. Problems with wittig reaction. [Link]

  • National Institutes of Health. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. [Link]

  • YouTube. Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. [Link]

  • Reddit. Problems with wittig reaction. [Link]

  • Wikipedia. Methoxymethylenetriphenylphosphorane. [Link]

  • National Institutes of Health. Use of Silver Carbonate in the Wittig Reaction. [Link]

  • Edubirdie. The Wittig Reaction. [Link]

  • Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]

  • University of Colorado Denver. The WITTIG REACTION With CHEMILUMINESCENCE!. [Link]

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Technical Support Center: Purification of Products from (2-Methoxyethyl)triphenylphosphonium Bromide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Wittig reactions involving (2-Methoxyethyl)triphenylphosphonium bromide. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the specific challenges associated with purifying the resulting alkenes. The presence of the 2-methoxyethyl moiety in your product introduces unique polarity considerations that can impact separation from the ubiquitous byproduct, triphenylphosphine oxide (TPPO). This document is designed to equip you with the knowledge to overcome these hurdles efficiently.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of your alkene product. Each issue is analyzed from a mechanistic standpoint, providing you with not just a solution, but a deeper understanding of the underlying principles.

Issue 1: Persistent Contamination of Triphenylphosphine Oxide (TPPO) in the Final Product After Chromatography

Symptoms:

  • ¹H NMR spectra show characteristic aromatic signals of TPPO (typically around 7.5-7.8 ppm) alongside your product signals.

  • ³¹P NMR spectroscopy, if utilized, shows a peak corresponding to TPPO.

  • The isolated product is a sticky oil or an impure solid.

Root Cause Analysis:

The primary challenge in purifying Wittig reaction products is the removal of TPPO.[1][2][3] The ether linkage in your (2-methoxyethyl)-substituted alkene increases its polarity, bringing it closer to the polarity of TPPO. This can lead to co-elution during column chromatography if the solvent system is not optimized.

Strategic Solutions:

  • Solvent System Optimization for Flash Chromatography: A common mistake is using a solvent system that is too polar, causing the TPPO to travel with the product.

    • Actionable Advice: Begin with a non-polar solvent system and gradually increase the polarity. A typical starting point is a hexane/ethyl acetate gradient. For products with the 2-methoxyethyl group, you may need to explore slightly more polar systems, but the key is a shallow gradient.

    • Pro-Tip: Before committing to a large-scale column, run a series of TLC plates with varying solvent systems to identify the optimal separation window between your product and TPPO.[4]

  • Alternative Chromatography Techniques:

    • Reverse-Phase Chromatography: For highly polar products, reverse-phase chromatography can be an effective alternative.[5] The non-polar stationary phase will retain the non-polar impurities, allowing the more polar product to elute earlier.

Experimental Protocol: Optimized Flash Chromatography for Moderately Polar Alkenes

  • Slurry Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM) or the solvent system you will start your gradient with. Add silica gel and evaporate the solvent to create a dry powder. This dry-loading technique often results in better separation.

  • Column Packing: Pack a silica gel column with your initial, non-polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Loading: Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin elution with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate).

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

Issue 2: Low Recovery of the Desired Alkene After Crystallization

Symptoms:

  • A significantly lower than expected yield of the purified product.

  • The desired product remains in the mother liquor.

Root Cause Analysis:

Crystallization is a powerful technique for removing TPPO, as TPPO has a high propensity to crystallize. However, the increased polarity of your alkene due to the 2-methoxyethyl group can increase its solubility in the crystallization solvent, leading to poor recovery.[1][6]

Strategic Solutions:

  • Solvent Selection for Crystallization: The choice of solvent is critical. You need a solvent (or solvent system) in which your product has low solubility at low temperatures but is soluble at higher temperatures, while TPPO remains soluble at all temperatures.

    • Actionable Advice: For moderately polar alkenes, consider solvents like isopropanol, ethanol, or a mixture of a good solvent (like ethyl acetate or DCM) and a poor solvent (like hexane or pentane).[6]

    • Pro-Tip: Perform small-scale crystallization trials in parallel with different solvent systems to identify the optimal conditions before committing your entire batch.

Experimental Protocol: Recrystallization of a Moderately Polar Alkene

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol).

  • Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization of the desired product.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor containing dissolved TPPO.

  • Drying: Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: Can I use an aqueous workup to remove TPPO?

A1: A simple aqueous workup is generally insufficient to remove all of the TPPO, as it has some solubility in many organic solvents.[1] However, an initial wash with a saturated aqueous solution of ammonium chloride can help remove some inorganic byproducts.[7]

Q2: I have a mixture of E and Z isomers. How can I separate them?

A2: The separability of E and Z isomers depends on the difference in their physical properties. Often, the isomers have slightly different polarities and can be separated by careful flash chromatography.[4] In some cases, fractional crystallization may also be effective. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; non-stabilized ylides tend to give the Z-isomer, while stabilized ylides favor the E-isomer.[8]

Q3: Are there any chromatography-free methods to remove TPPO?

A3: Yes, several methods exist. One common approach is the precipitation of TPPO by forming an insoluble complex with metal salts like magnesium chloride or zinc chloride. However, the success of this method can be solvent-dependent. Another strategy is to exploit the differential solubility of the product and TPPO in specific solvent systems, leading to the selective precipitation of one component.

Q4: My Wittig reaction is not going to completion, leading to a complex mixture. How does this affect purification?

A4: An incomplete reaction will result in the presence of unreacted starting materials (the aldehyde/ketone) in your crude product, in addition to the desired alkene and TPPO. This complicates the purification process. It is crucial to optimize the reaction conditions (e.g., choice of base, reaction time, and temperature) to ensure complete conversion before attempting purification.[4] Monitoring the reaction by TLC is highly recommended.

Visualizing Purification Workflows

To aid in your experimental design, the following diagrams illustrate the logical flow of the purification strategies discussed.

PurificationWorkflow cluster_reaction Crude Reaction Mixture cluster_purification Purification Strategy cluster_product Final Product Crude Crude Product (Alkene + TPPO + Starting Materials) Decision Assess Product Polarity Crude->Decision Chromatography Flash Chromatography Decision->Chromatography  Moderately Polar Crystallization Recrystallization Decision->Crystallization  Crystalline Solid PureProduct Pure Alkene Chromatography->PureProduct Crystallization->PureProduct

Caption: Decision tree for selecting a purification strategy.

Chromatography_Gradient cluster_0 Flash Chromatography Elution Profile Elution Start: Non-Polar (e.g., 95:5 Hexane:EtOAc) Gradually Increase Polarity End: More Polar (e.g., 80:20 Hexane:EtOAc)

Caption: Gradient elution strategy for flash chromatography.

Quantitative Data Summary

Purification TechniqueKey ParametersExpected Outcome for (2-Methoxyethyl) Products
Flash Chromatography Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate GradientGood separation is achievable with a shallow gradient. The product will be more polar than simple alkenes.
Recrystallization Solvent: Isopropanol, Ethanol, or Hexane/EtOAc mixtureSuccess is dependent on the differential solubility. The methoxyethyl group increases solubility, potentially lowering yield.

References

  • Jasperse, C. P. The Wittig Reaction: Synthesis of Alkenes.
  • Agilent Technologies. (2021). Determination of ethyltriphenylphosphonium bromide and butiltriphenylphosphonium chloride in saturated polyester resins by LC-MS.
  • Kadrowski, B. (2020, November 3). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point [Video]. YouTube. [Link]

  • Byrne, P. A., et al. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry, 10(19), 3531-3537.
  • Various Authors. (2022, December 16). Problems with wittig reaction. Reddit. Retrieved from [Link]

  • Merwade, A. Y., et al. (2021).
  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936.
  • Shenvi, R. A. Work up tips: Reactions with Triphenylphosphine oxide. Shenvi Lab. Retrieved from [Link]

  • University of Rochester. Workup: Triphenylphosphine Oxide. Department of Chemistry. Retrieved from [Link]

  • Hergueta, A. R. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development, 26(7), 2165–2173.
  • Kadrowski, B. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Boston University. Wittig Reaction.
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Validation & Comparative

(2-Methoxyethyl)triphenylphosphonium bromide 13C NMR and IR analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Characterization of (2-Methoxyethyl)triphenylphosphonium bromide

As a Senior Application Scientist, the unambiguous identification and purity assessment of reagents is a cornerstone of reproducible and successful chemical synthesis. Phosphonium salts, the vital precursors to ylides in the Wittig reaction, are no exception. An impure or misidentified phosphonium salt can lead to failed reactions, unexpected side products, and significant delays in research and development pipelines.[1] This guide provides a detailed technical analysis of this compound using ¹³C Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, comparing it with common alternatives to provide a framework for confident structural verification.

The Subject: this compound

This compound is a phosphonium salt used to generate the (2-methoxyethylidene)triphenylphosphorane ylide.[2] This ylide is a key reagent for introducing a methoxyethylidene moiety onto a carbonyl compound, a transformation valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[3] Its structure consists of a bulky, lipophilic triphenylphosphonium cation and a bromide anion. The cation's key features are the three phenyl rings attached to the phosphorus atom and the 2-methoxyethyl chain, which dictates the functionality transferred in the subsequent olefination reaction.

Figure 1. Structure of this compound.

¹³C NMR Analysis: A Definitive Fingerprint

¹³C NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing information on the number of non-equivalent carbons and their chemical environment.[4] For a phosphonium salt, this technique is particularly informative due to the influence of the positively charged phosphorus atom on the chemical shifts of adjacent carbons and the presence of phosphorus-carbon spin-spin coupling.

Causality Behind Experimental Choices

The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for phosphonium salts, offering good solubility. However, for quantitative analysis or if the compound is less soluble, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The analysis is typically performed using proton decoupling, which simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom (unless coupled to phosphorus).[5]

Predicted ¹³C NMR Spectrum

Based on established chemical shift principles and data from analogous structures, the predicted ¹³C NMR spectrum of this compound in CDCl₃ would exhibit the following signals:

  • Triphenyl Group: The three phenyl groups give rise to four distinct signals.

    • C-ipso (~117 ppm): This is the carbon directly attached to the phosphorus. It appears far upfield for an aromatic carbon and shows a large coupling constant with phosphorus (¹JPC ≈ 85-90 Hz), appearing as a doublet.[6] This upfield shift and large coupling are highly characteristic of the P-C ipso carbon in triphenylphosphonium salts.

    • C-ortho (~134 ppm): The two ortho carbons on each ring are equivalent. They experience a moderate coupling to phosphorus (²JPC ≈ 9-12 Hz) and appear as a doublet.

    • C-para (~134.5 ppm): The single para carbon on each ring shows a small coupling to phosphorus (⁴JPC ≈ 3-5 Hz) and may appear as a doublet or a singlet depending on resolution.

    • C-meta (~131 ppm): The two meta carbons on each ring are equivalent. They exhibit a noticeable coupling to phosphorus (³JPC ≈ 12-15 Hz) and appear as a doublet.[6]

  • Methoxyethyl Chain: This is the diagnostic region that differentiates this salt from other alkyltriphenylphosphonium halides.

    • P-CH₂ (α-carbon, ~30 ppm): This carbon is directly bonded to the electron-withdrawing phosphonium center, causing a significant downfield shift compared to a typical alkane. It will exhibit a large one-bond coupling to phosphorus (¹JPC ≈ 45-50 Hz), appearing as a prominent doublet.[6]

    • CH₂-O (β-carbon, ~65-70 ppm): This carbon is deshielded by the adjacent electronegative oxygen atom. It will show a smaller two-bond coupling to phosphorus (²JPC ≈ 5-8 Hz), appearing as a doublet.

    • O-CH₃ (~59 ppm): The methoxy carbon signal will appear as a singlet in a region typical for methyl ethers.

Carbon Assignment Predicted δ (ppm) Predicted Multiplicity (¹H-decoupled) Rationale for Shift and Coupling
O-C H₃~59SingletTypical chemical shift for a methoxy group.
P-CH₂-C H₂-O~65-70Doublet (²JPC ≈ 5-8 Hz)Deshielded by the electronegative oxygen atom; shows two-bond coupling to ³¹P.
P-C H₂~30Doublet (¹JPC ≈ 45-50 Hz)Deshielded by the P⁺ center; exhibits a characteristic large one-bond coupling constant.[6]
C -ipso (aromatic)~117Doublet (¹JPC ≈ 85-90 Hz)Directly attached to P; shows a very large one-bond coupling and a characteristic upfield shift.[6]
C -meta (aromatic)~131Doublet (³JPC ≈ 12-15 Hz)Exhibits three-bond coupling to the phosphorus atom.
C -ortho (aromatic)~134Doublet (²JPC ≈ 9-12 Hz)Exhibits two-bond coupling to the phosphorus atom.
C -para (aromatic)~134.5Doublet (⁴JPC ≈ 3-5 Hz)Furthest aromatic carbon, showing the smallest P-C coupling.

Table 1. Predicted ¹³C NMR data for this compound.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Accurately weigh 20-30 mg of the phosphonium salt and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) should be collected to achieve an adequate signal-to-noise ratio, as ¹³C is an insensitive nucleus.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

  • Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy Analysis: Functional Group Verification

While NMR provides the carbon skeleton, IR spectroscopy offers a rapid and effective method to confirm the presence of key functional groups.[7] The analysis relies on the principle that molecular bonds vibrate at specific, quantized frequencies upon absorbing infrared radiation.

Predicted IR Spectrum

The key to a trustworthy IR analysis is to look for a constellation of expected peaks rather than relying on a single absorption. The IR spectrum of this compound is expected to show several characteristic bands:

  • Aromatic C-H Stretch: A series of sharp, medium-intensity peaks will appear just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹), characteristic of C-H bonds on the phenyl rings.

  • Aliphatic C-H Stretch: Stronger, sharp peaks will appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹), corresponding to the C-H bonds of the methoxy and ethyl groups.

  • Aromatic C=C Stretch: Several medium to sharp peaks in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the phenyl rings.

  • P-C (Phenyl) Stretch: A sharp, strong absorption around 1435-1440 cm⁻¹ is a hallmark of the P-Ph bond and is highly diagnostic for triphenylphosphine derivatives.[8] Another band around 1110 cm⁻¹ is also often associated with this vibration.

  • C-O-C Ether Stretch: A very strong and prominent band is expected in the 1150-1085 cm⁻¹ region, confirming the presence of the ether linkage. This is a crucial peak for distinguishing this molecule from simple alkyltriphenylphosphonium salts.

  • Aromatic C-H Bending (Out-of-Plane): Strong bands in the 750-690 cm⁻¹ region indicate the monosubstituted pattern of the phenyl rings.

Predicted Frequency (cm⁻¹) Intensity Vibrational Assignment Significance
3050-3100MediumAromatic C-H StretchConfirms presence of phenyl groups.
2850-2980StrongAliphatic C-H StretchConfirms presence of the methoxyethyl chain.
1585, 1485MediumAromatic C=C StretchConfirms the aromatic rings.
~1438Strong, SharpP-Phenyl (P-C) StretchHighly diagnostic for the triphenylphosphonium group.[8]
~1110StrongP-Phenyl / C-O-C StretchA complex region, but the P-Ph vibration contributes strongly here.
~1100Very StrongC-O-C Asymmetric StretchUnambiguously confirms the ether functional group.
720, 690StrongAromatic C-H BendingConfirms monosubstituted phenyl rings.

Table 2. Predicted IR absorption bands for this compound.

Comparative Analysis with Alternative Reagents

No analysis is complete without context. Comparing the spectra of this compound with structurally similar reagents is essential for confirming identity and detecting potential cross-contamination. We will consider two common alternatives: Ethyltriphenylphosphonium bromide and (Methoxymethyl)triphenylphosphonium chloride.

cluster_0 Spectroscopic Comparison of Phosphonium Salts cluster_1 Key Structural Difference cluster_2 Resulting Spectroscopic Change Target This compound (Target Molecule) Diff1 vs. Ethyltriphenylphosphonium bromide Lacks -O-CH₃ group Target->Diff1 Diff2 vs. (Methoxymethyl)triphenylphosphonium chloride Oxygen is α to Phosphorus Target->Diff2 Spec1 IR: No strong C-O stretch (~1100 cm⁻¹) ¹³C NMR: Terminal CH₃ signal (~10 ppm), no O-CH₂ or O-CH₃ signals Diff1->Spec1 Spec2 ¹³C NMR: P-CH₂-O signal is highly deshielded (~80-90 ppm) ¹³C NMR: No P-CH₂-CH₂ signal Diff2->Spec2

Figure 2. Logic diagram comparing the target molecule to key alternatives.

Alternative 1: Ethyltriphenylphosphonium bromide

This reagent is used to introduce an ethylidene group. Its structure is identical to our target molecule except it has a methyl group instead of a methoxy group at the terminus.

  • ¹³C NMR: The key difference is in the alkyl chain. The terminal methyl carbon (CH₃) would appear far upfield around 10-12 ppm, while the P-CH₂ carbon would be in a similar position (~25 ppm) but with slightly different coupling constants. The characteristic signals for the O-CH₂ (~65-70 ppm) and O-CH₃ (~59 ppm) groups would be absent.[9]

  • IR: The most significant difference is the complete absence of the strong C-O-C ether stretch around 1100 cm⁻¹. The rest of the spectrum (aromatic and aliphatic C-H, P-Ph stretches) would be very similar.[9]

Alternative 2: (Methoxymethyl)triphenylphosphonium chloride

This common reagent is used for methoxymethylenation. Here, the oxygen atom is directly adjacent to the carbon bonded to phosphorus.

  • ¹³C NMR: The electronic environment of the aliphatic carbons is drastically different. The P-CH₂-O carbon is now simultaneously deshielded by both the P⁺ center and the oxygen atom, shifting it significantly downfield to ~80-90 ppm. The O-CH₃ signal remains around 55-60 ppm. The signal for a P-CH₂-CH₂ carbon is absent.[10]

  • IR: The spectrum would still show a strong C-O-C stretch, but its exact position and shape might differ slightly due to the proximity to the phosphonium center. Therefore, ¹³C NMR is the more definitive technique for distinguishing between these two ether-containing salts.

Spectroscopic Feature This compound (Target) Ethyltriphenylphosphonium bromide (Methoxymethyl)triphenylphosphonium chloride
¹³C: P-CH₂-R Signal ~30 ppm (P-C H₂-CH₂O)~25 ppm (P-C H₂-CH₃)~80-90 ppm (P-C H₂-O)[10]
¹³C: Other Aliphatic ~68 ppm (-C H₂-O), ~59 ppm (-OC H₃)~11 ppm (-C H₃)[9]~58 ppm (-OC H₃)[10]
IR: C-O-C Stretch Present (Strong, ~1100 cm⁻¹)Absent Present (Strong, position may vary)
IR: P-Ph Stretch Present (~1438 cm⁻¹)Present (~1438 cm⁻¹)Present (~1438 cm⁻¹)

Table 3. Comparative guide to distinguishing this compound from common alternatives.

Conclusion

The structural verification of this compound is achieved through a synergistic application of ¹³C NMR and IR spectroscopy. The IR spectrum provides rapid confirmation of the essential functional groups: the triphenylphosphonium moiety (P-Ph stretch at ~1438 cm⁻¹) and the crucial ether linkage (C-O stretch at ~1100 cm⁻¹). ¹³C NMR delivers the definitive structural map, with its unique pattern of P-C coupled aromatic signals and, most importantly, the diagnostic aliphatic signals: the ¹JPC-coupled P-C H₂ doublet around 30 ppm, the deshielded -C H₂-O doublet near 68 ppm, and the methoxy singlet at ~59 ppm. By comparing this distinct spectroscopic signature against those of common alternatives like Ethyltriphenylphosphonium bromide and (Methoxymethyl)triphenylphosphonium chloride, researchers can ensure the identity and purity of their reagent, paving the way for predictable and successful outcomes in their synthetic endeavors.

References

  • Albright, T. A., Freeman, W. J., & Schweizer, E. E. (1975). Magnetic resonance studies. II. Investigation of phosphonium salts containing unsaturated groups by carbon-13 and phosphorus-31. Journal of the American Chemical Society, 97(11), 2942–2947. [Link]

  • Max Planck Institute. (n.d.). SUPPORTING INFORMATION - MPG.PuRe. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Gao, F., et al. (2022). Revisiting the phosphonium salts chemistry for P-doped carbons synthesis: toward high phosphorus contents and beyond. RSC Advances. [Link]

  • Daasch, L. W., & Smith, D. C. (1951). Infrared Spectra of Phosphorus Compounds. Analytical Chemistry, 23(6), 853–868. [Link]

  • National Center for Biotechnology Information. (n.d.). Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.). Phosphonium, (2-methoxy-2-oxoethyl)triphenyl-, bromide (1:1). Retrieved from [Link]

  • SpectraBase. (n.d.). (Methoxymethyl)triphenylphosphonium chloride. Retrieved from [Link]

  • PubChem. (n.d.). Phosphonium, ethyltriphenyl-, bromide (1:1). Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reagents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Reagent choice in the formation of Wittig reagent. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1985). An NMR study of the structure and reactivity of phosphonium ylides stabilized by a carbonyl function. 43(3), 343-351. [Link]

  • University of Georgia. (2021). Comparison of Traditional and Alternative Wittig Reactions. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (2023). 13C NMR Spectra and mass Spectral Analysis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Wittig Reactions: A Guide to Reagent Selection and Sourcing. Retrieved from [Link]

  • ChemRxiv. (2025). An Efficient Method for the Programmed Synthesis of π-Expanded Phosphonium and Arsonium Salts. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound, CAS No : 55894-16-1. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2022). Spectral study of phosphonium salts synthesized from Michael acceptors. Retrieved from [Link]

  • SDS Manager. (2022). (2-METHOXY-ETHYL)-TRIPHENYL- PHOSPHONIUM, BROMIDE SDS. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13C NMR Spectrum of Benzyltriphenylphosphonium Chloride. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

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A Researcher's Guide to Interpreting NMR Spectra for Wittig Reaction Products Using (2-Methoxyethyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the Wittig reaction stands as a cornerstone for the creation of carbon-carbon double bonds, offering a powerful method for synthesizing alkenes from aldehydes or ketones.[1][2][3] The stereochemical outcome of this reaction is highly dependent on the nature of the phosphorus ylide used.[1][4] This guide provides an in-depth analysis of interpreting Nuclear Magnetic Resonance (NMR) spectra for products derived from the Wittig reaction, specifically utilizing (2-Methoxyethyl)triphenylphosphonium bromide. We will explore the NMR signatures of reactants, products, and common byproducts, providing the necessary tools to accurately characterize reaction outcomes and determine stereoselectivity.

The Wittig Reaction: A Mechanistic Overview

The Wittig reaction commences with the deprotonation of a phosphonium salt, such as this compound, by a strong base to form a phosphorus ylide.[2][5] This ylide, a species with adjacent positive and negative charges, then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone.[2][5] This initial nucleophilic addition leads to the formation of a betaine intermediate, which subsequently cyclizes to an oxaphosphetane.[1][5] The driving force of the reaction is the decomposition of the oxaphosphetane into the desired alkene and the highly stable triphenylphosphine oxide (TPPO).[2][5][6]

The stereoselectivity, yielding either the E (trans) or Z (cis) isomer, is influenced by the stability of the ylide.[4] Non-stabilized ylides, like the one derived from this compound, typically favor the formation of the Z-alkene.[4]

Experimental Workflow: From Reaction to NMR Analysis

Figure 1: A generalized workflow for a Wittig reaction followed by NMR analysis.

Deciphering the ¹H NMR Spectrum: A Step-by-Step Guide

The ¹H NMR spectrum of a crude Wittig reaction product mixture can appear complex. However, a systematic approach allows for the clear identification of all components.

Identifying Starting Materials
  • This compound: The protons of the methoxy group (-OCH₃) will appear as a singlet around 3.6 ppm. The methylene protons adjacent to the oxygen (-CH₂-O) and the phosphorus (-P⁺-CH₂) will likely be multiplets in the 3.5-4.5 ppm region. The phenyl protons will be observed as a complex multiplet in the aromatic region, typically between 7.6 and 7.9 ppm.

  • Aldehyde/Ketone: The aldehydic proton, if present, is a highly characteristic singlet far downfield, usually between 9.5 and 10.5 ppm. Protons alpha to the carbonyl group will appear in the 2.0-2.5 ppm range.

Characterizing the Alkene Products: The Vinylic Region

The most informative region for determining the success and stereochemical outcome of the reaction is the vinylic region, typically between 4.5 and 7.0 ppm.[7]

  • E vs. Z Isomers: The key to distinguishing between the E and Z isomers lies in the coupling constants (J-values) of the vinylic protons.

    • trans-Coupling (³Jtrans): The coupling constant between two protons on opposite sides of a double bond is typically larger, in the range of 12-18 Hz.

    • cis-Coupling (³Jcis): The coupling constant for protons on the same side of the double bond is smaller, generally between 6-12 Hz.

By measuring the separation between the peaks of the vinylic proton signals, one can determine the coupling constant and thus assign the stereochemistry. The relative integration of the signals corresponding to the E and Z isomers allows for the calculation of the diastereomeric ratio.[8]

Spotting the Byproduct: Triphenylphosphine Oxide (TPPO)

A ubiquitous byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO). Its presence is a clear indicator that the reaction has proceeded.

  • ¹H NMR of TPPO: The protons of the phenyl groups in TPPO appear as multiplets in the aromatic region, typically between 7.4 and 7.7 ppm.[9][10] These signals often overlap with those of the phosphonium salt and the aromatic protons of the product, which can complicate the aromatic region of the spectrum.[8]

  • ³¹P NMR of TPPO: A more definitive way to identify TPPO is through ³¹P NMR spectroscopy, where it exhibits a characteristic singlet at approximately +32 ppm.[9]

Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information for structural confirmation.

  • Alkene Carbons: The sp² hybridized carbons of the double bond typically resonate in the downfield region of the spectrum, between 100 and 170 ppm.[11]

  • Triphenylphosphine Oxide (TPPO): The carbon atoms of the phenyl rings in TPPO will show characteristic signals, with the ipso-carbon (the carbon directly attached to the phosphorus) appearing around 132.7 ppm with a significant phosphorus-carbon coupling constant.[9]

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Key Species

Compound/Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Features
Aldehyde (-CHO)9.5 - 10.5 (s)190 - 215Highly deshielded proton.
(2-Methoxyethyl) PPh₃⁺~3.6 (s, -OCH₃), 3.5-4.5 (m, -CH₂-), 7.6-7.9 (m, Ar-H)~56 (-OCH₃), ~60-70 (-CH₂-), 118-135 (Ar-C)Characteristic methoxy and methylene signals.
Z-Alkene (vinylic H)4.5 - 6.5110 - 145³Jcis = 6-12 Hz.
E-Alkene (vinylic H)5.0 - 7.0110 - 145³Jtrans = 12-18 Hz.
Triphenylphosphine Oxide7.4 - 7.7 (m, Ar-H)128 - 133 (Ar-C)Often overlaps with other aromatic signals.

Experimental Protocols

Protocol 1: General Procedure for the Wittig Reaction
  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (1.0 eq.), dropwise. The formation of the ylide is often indicated by a color change (typically to deep red or orange). Stir the mixture at this temperature for 30-60 minutes.

  • Reaction with Carbonyl: Dissolve the aldehyde or ketone (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[12] Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide and any unreacted starting materials.

Protocol 2: NMR Sample Preparation
  • Sample Dissolution: Accurately weigh 5-25 mg of the purified product for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[13]

  • Filtration: To ensure a high-quality spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[14]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[13]

  • Air-Sensitive Samples: For air- or moisture-sensitive samples, preparation should be conducted under an inert atmosphere using a Schlenk line and a J. Young NMR tube.[15]

Logical Framework for Spectral Interpretation

Spectral_Interpretation_Logic Start Analyze Crude ¹H NMR Spectrum Identify_SM Identify Starting Material Peaks (Aldehyde, Phosphonium Salt) Start->Identify_SM Identify_TPPO Identify Triphenylphosphine Oxide (Aromatic Region, ~7.4-7.7 ppm) Start->Identify_TPPO Analyze_Vinylic Analyze Vinylic Region (4.5-7.0 ppm) Start->Analyze_Vinylic Determine_J Determine Coupling Constants (J-values) Analyze_Vinylic->Determine_J Assign_Stereochem Assign E/Z Stereochemistry (J_trans > J_cis) Determine_J->Assign_Stereochem Calculate_Ratio Calculate E/Z Ratio (Integration) Assign_Stereochem->Calculate_Ratio Confirm_Structure Confirm Structure with ¹³C NMR Calculate_Ratio->Confirm_Structure Final_Analysis Final Product Characterization Confirm_Structure->Final_Analysis

Figure 2: A logical flowchart for the systematic interpretation of NMR spectra from a Wittig reaction.

Conclusion

The successful interpretation of NMR spectra is paramount for the characterization of Wittig reaction products. By systematically analyzing the ¹H and ¹³C NMR data, with a particular focus on the vinylic region and the characteristic signals of byproducts like triphenylphosphine oxide, researchers can confidently determine the structure and stereochemistry of their synthesized alkenes. This guide provides a comprehensive framework, from mechanistic understanding to practical experimental protocols, to empower scientists in their synthetic endeavors.

References

A Comparative Guide to (2-Methoxyethyl)triphenylphosphonium bromide and Methyltriphenylphosphonium bromide in Olefination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the Wittig reaction stands as a cornerstone for the construction of carbon-carbon double bonds. The choice of the phosphonium ylide precursor is paramount, directly influencing the reaction's efficiency, stereoselectivity, and substrate scope. This guide provides an in-depth comparison of two key Wittig reagents: (2-Methoxyethyl)triphenylphosphonium bromide and the archetypal Methyltriphenylphosphonium bromide. We will explore their synthesis, the nuanced differences in their reactivity, and provide experimental protocols to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Wittig Reaction at a Glance

The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig, involves the reaction of a phosphorus ylide with an aldehyde or ketone to furnish an alkene and triphenylphosphine oxide. The immense thermodynamic driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the byproduct.

The stereochemical outcome of the Wittig reaction is largely dictated by the stability of the phosphorus ylide. Ylides are generally classified as stabilized, semi-stabilized, or non-stabilized, a distinction that governs the predominant geometry (E or Z) of the resulting alkene.

Structural and Mechanistic Overview

A fundamental understanding of the structures of this compound and Methyltriphenylphosphonium bromide is crucial to appreciating their differential behavior in olefination reactions.

Structural_Comparison MTPB Methyltriphenylphosphonium bromide MTPB_ylide Methylenetriphenylphosphorane (Unstabilized Ylide) MTPB->MTPB_ylide Deprotonation METPB (2-Methoxyethyl)triphenylphosphonium bromide METPB_ylide (2-Methoxyethylidene)triphenylphosphorane (Potentially Semi-stabilized Ylide) METPB->METPB_ylide Deprotonation

Caption: Structural comparison of the phosphonium salts and their corresponding ylides.

The ylide derived from Methyltriphenylphosphonium bromide, methylenetriphenylphosphorane, is a classic example of a non-stabilized ylide . The absence of electron-withdrawing groups results in a highly reactive species that typically favors the formation of Z-alkenes through a kinetically controlled pathway.

Conversely, the ylide generated from this compound introduces a 2-methoxyethyl substituent. The presence of the oxygen atom at the β-position raises intriguing questions about its potential electronic effects on the ylide's stability and, consequently, the stereochemical outcome of the olefination. While not a classical electron-withdrawing group directly conjugated to the ylidic carbon, the ether oxygen could exert a modest inductive effect or potentially coordinate with the counterion in the transition state, subtly influencing the reaction pathway. This may shift its character towards that of a semi-stabilized ylide , which are known to often provide mixtures of E and Z-alkenes.

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Olefin Formation Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide Base Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane + Carbonyl Alkene Alkene Oxaphosphetane->Alkene Elimination Triphenylphosphine Oxide Triphenylphosphine Oxide

Caption: Generalized workflow of the Wittig reaction.

Comparative Performance Analysis

While direct, side-by-side comparative studies of these two specific reagents are not extensively documented in the literature, we can extrapolate their expected performance based on the principles of ylide chemistry.

FeatureMethyltriphenylphosphonium bromideThis compound
Ylide Type Non-stabilizedPotentially Semi-stabilized
Reactivity HighModerate to High
Typical Product Terminal AlkenesVinyl Ethers
Stereoselectivity Generally Z-selective with aldehydesLikely to produce E/Z mixtures; may favor E with certain substrates
Substrate Scope Broad; reacts with most aldehydes and ketonesEffective for aldehydes and ketones, leading to valuable vinyl ether intermediates
Handling Commercially available as a stable salt[1][2]Commercially available as a stable salt

Key Insights:

  • Methyltriphenylphosphonium bromide is the reagent of choice for the straightforward synthesis of terminal methylene groups (=CH₂) from aldehydes and ketones. Its high reactivity ensures good yields with a wide range of substrates.

  • This compound offers a strategic advantage in the synthesis of vinyl ethers . These products are valuable synthetic intermediates that can be subsequently hydrolyzed to aldehydes or used in a variety of other transformations. The stereoselectivity of the resulting vinyl ether is a critical consideration, and while not definitively established for a broad range of substrates, the potential for modest E-selectivity should be considered.

Experimental Protocols

The following protocols provide a general framework for conducting olefination reactions with each reagent. Optimization of reaction conditions (base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: Synthesis of a Terminal Alkene using Methyltriphenylphosphonium bromide

This protocol outlines the in situ generation of methylenetriphenylphosphorane and its subsequent reaction with an aldehyde.

Protocol_MTPB A Suspend MTPB in anhydrous THF under N2 B Cool to 0 °C A->B C Add strong base (e.g., n-BuLi) dropwise B->C D Stir for 1 hour at 0 °C (Ylide formation) C->D E Add aldehyde solution in THF dropwise at 0 °C D->E F Warm to room temperature and stir E->F G Quench with saturated aq. NH4Cl F->G H Extract with an organic solvent G->H I Purify by column chromatography H->I

Caption: Experimental workflow for olefination with MTPB.

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a strong base such as n-butyllithium (1.1 equivalents) dropwise to the stirred suspension. A characteristic color change (typically to yellow or orange) indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

  • Olefination: In a separate flask, dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Protocol 2: Synthesis of a Vinyl Ether using this compound

This protocol describes the formation of a vinyl ether from an aldehyde using this compound.

Protocol_METPB A Suspend METPB in anhydrous THF under N2 B Cool to -78 °C A->B C Add strong base (e.g., n-BuLi or KHMDS) dropwise B->C D Stir for 30 min at -78 °C, then warm to 0 °C for 30 min C->D E Re-cool to -78 °C and add aldehyde solution in THF D->E F Slowly warm to room temperature and stir E->F G Quench with saturated aq. NH4Cl F->G H Extract with an organic solvent G->H I Purify by column chromatography H->I

Caption: Experimental workflow for olefination with METPB.

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend this compound (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) or n-butyllithium (1.1 equivalents) dropwise.

  • Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

  • Olefination: Re-cool the ylide solution to -78 °C.

  • In a separate flask, dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting vinyl ether by flash column chromatography.

Conclusion

The choice between this compound and Methyltriphenylphosphonium bromide is dictated by the desired synthetic outcome. For the reliable and high-yielding synthesis of terminal alkenes, Methyltriphenylphosphonium bromide remains the workhorse reagent. However, when the target molecule requires the strategic installation of a vinyl ether moiety for subsequent transformations, this compound emerges as a powerful and enabling tool. Researchers should carefully consider the potential for mixed stereoisomers with the latter and optimize reaction conditions to favor the desired outcome. This guide serves as a foundational resource to aid in the rational selection and application of these versatile Wittig reagents in complex molecule synthesis.

References

  • Wittig, G.; Schoellkopf, U. Methylenecyclohexane. Organic Syntheses1960 , 40, 66. [Link]

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A Comparative Guide to (2-Methoxyethyl)triphenylphosphonium bromide and Stabilized Wittig Reagents in Olefin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Wittig Reaction in Alkene Synthesis

For decades, the Wittig reaction has stood as a cornerstone in the synthetic organic chemist's toolkit, offering a reliable and versatile method for the construction of carbon-carbon double bonds.[1] Discovered by Georg Wittig in 1954, this Nobel Prize-winning reaction facilitates the transformation of aldehydes and ketones into alkenes with a high degree of regioselectivity, ensuring the double bond is formed at a specific, predetermined location.[1][2] The reaction's power lies in the use of phosphorus ylides, also known as Wittig reagents, which are generated from the corresponding phosphonium salts.[3]

The nature of the substituent on the ylide's carbanionic center profoundly influences its stability, reactivity, and, crucially, the stereochemical outcome of the resulting alkene.[4] This has led to a broad classification of Wittig reagents into two main categories: stabilized and non-stabilized ylides.[5] Stabilized ylides, featuring electron-withdrawing groups, are generally less reactive and favor the formation of (E)-alkenes.[4] In contrast, non-stabilized ylides, typically bearing alkyl or aryl groups, are highly reactive and predominantly yield (Z)-alkenes.[4]

This guide provides an in-depth comparison of (2-Methoxyethyl)triphenylphosphonium bromide , a precursor to a non-stabilized ylide for the synthesis of vinyl ethers, and classical stabilized Wittig reagents , exemplified by (carbethoxymethylene)triphenylphosphorane. We will delve into their distinct reactivity profiles, stereochemical preferences, and practical considerations in experimental design, supported by experimental data and detailed protocols to inform your selection of the optimal reagent for your synthetic goals.

Understanding the Dichotomy: Stabilized vs. Non-Stabilized Ylides

The fundamental difference between stabilized and non-stabilized ylides lies in the electronic nature of the substituent attached to the negatively charged carbon. This distinction dictates their stability, the conditions required for their generation, and the mechanistic pathway of the Wittig reaction.

Stabilized Wittig Reagents: The Path to (E)-Alkenes

Stabilized ylides are characterized by the presence of an electron-withdrawing group (EWG), such as an ester, ketone, or nitrile, on the carbanionic carbon.[5] This group delocalizes the negative charge through resonance, rendering the ylide less nucleophilic and more stable.[5]

Key Characteristics:

  • Enhanced Stability: Many stabilized ylides are commercially available as crystalline solids that are stable to air and moisture, simplifying handling and storage.[5]

  • Milder Reaction Conditions: Their formation from the corresponding phosphonium salt can often be achieved with weaker bases, such as sodium hydroxide or potassium carbonate.[6]

  • Thermodynamic Control and (E)-Selectivity: The Wittig reaction with stabilized ylides is generally under thermodynamic control.[3] The initial formation of the oxaphosphetane intermediate is reversible, allowing for equilibration to the more stable anti-oxaphosphetane, which then decomposes to form the thermodynamically favored (E)-alkene.[3]

  • Lower Reactivity: The increased stability comes at the cost of reduced reactivity. Stabilized ylides react readily with aldehydes but can be sluggish or unreactive towards sterically hindered ketones.[2]

This compound: A Gateway to Non-Stabilized Ylides and Vinyl Ethers

This compound serves as a precursor to the corresponding ylide, which is employed in the synthesis of vinyl ethers. The methoxy group at the β-position does not provide significant resonance stabilization to the carbanion. Consequently, the ylide derived from this salt is classified as a non-stabilized ylide .[7]

Key Characteristics:

  • High Reactivity and Instability: Similar to other non-stabilized ylides, the ylide generated from this compound is highly reactive and unstable. It is typically generated in situ and used immediately, often in the presence of the carbonyl compound to avoid decomposition.

  • Strong Base Requirement: The generation of this ylide requires a strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH), to deprotonate the phosphonium salt.[6]

  • Kinetic Control and Stereoselectivity: The Wittig reaction with non-stabilized ylides is under kinetic control.[8] The reaction proceeds rapidly and irreversibly through a syn-oxaphosphetane intermediate to predominantly form the (Z)-alkene. However, in the specific case of ylides like that from this compound, the resulting product is a vinyl ether, where (E)/(Z) isomerism is often less of a primary concern than the successful formation of the enol ether linkage. Reactions involving similar methoxymethyl ylides often result in a mixture of (E) and (Z) isomers.

Head-to-Head Comparison: Performance in the Wittig Reaction

The choice between this compound and a stabilized Wittig reagent hinges on the desired product and the specific requirements of the synthesis. The following table summarizes the key differences in their performance, using the reaction with benzaldehyde as a representative example.

FeatureThis compoundStabilized Wittig Reagent ((carbethoxymethylene)triphenylphosphorane)
Ylide Type Non-stabilizedStabilized
Reactivity HighModerate
Stability of Ylide Unstable, generated in situOften a stable, isolable solid
Required Base Strong (e.g., KOtBu, NaH)Weaker (e.g., NaOH, K₂CO₃)
Typical Product Vinyl Etherα,β-Unsaturated Ester
Stereoselectivity Mixture of (E)/(Z) isomersHigh (E)-selectivity
Reaction Control KineticThermodynamic
Functional Group Tolerance Less tolerant due to strong baseMore tolerant

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the Wittig reaction with both this compound and a stabilized ylide.

Protocol 1: Synthesis of 1-methoxy-2-phenylethene using this compound

This protocol is adapted from procedures for similar non-stabilized ylides and is designed for the in situ generation of the ylide.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium tert-butoxide (KOtBu)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equivalents).

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 equivalents) to the suspension with vigorous stirring. A color change to deep red or orange is indicative of ylide formation.

  • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

  • Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-methoxy-2-phenylethene.

Protocol 2: Synthesis of Ethyl (E)-cinnamate using a Stabilized Ylide

This protocol utilizes a stable, commercially available ylide and milder reaction conditions.

Materials:

  • (Carbethoxymethylene)triphenylphosphorane

  • Benzaldehyde

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve benzaldehyde (1.0 equivalent) in dry DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in dry DCM.

  • Add the ylide solution dropwise to the stirred benzaldehyde solution at 0 °C.

  • Stir the resulting mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to afford ethyl (E)-cinnamate.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the mechanistic pathways and experimental workflows discussed.

Wittig_Mechanism cluster_non_stabilized Non-Stabilized Ylide Pathway (Kinetic Control) cluster_stabilized Stabilized Ylide Pathway (Thermodynamic Control) Phosphonium_Salt_NS This compound Ylide_NS Non-Stabilized Ylide (High Energy, Reactive) Phosphonium_Salt_NS->Ylide_NS Strong Base TS_syn syn-Transition State (Lower Energy) Ylide_NS->TS_syn Fast, Irreversible TS_anti anti-Transition State (Higher Energy) Ylide_NS->TS_anti Slow Aldehyde_NS Aldehyde/Ketone Aldehyde_NS->TS_syn Aldehyde_NS->TS_anti Oxaphosphetane_syn syn-Oxaphosphetane TS_syn->Oxaphosphetane_syn Alkene_Z (Z)-Alkene (Major) Oxaphosphetane_syn->Alkene_Z Oxaphosphetane_anti anti-Oxaphosphetane TS_anti->Oxaphosphetane_anti Alkene_E_minor (E)-Alkene (Minor) Oxaphosphetane_anti->Alkene_E_minor Phosphonium_Salt_S Stabilized Phosphonium Salt Ylide_S Stabilized Ylide (Low Energy, Less Reactive) Phosphonium_Salt_S->Ylide_S Weak Base Oxaphosphetane_syn_S syn-Oxaphosphetane Ylide_S->Oxaphosphetane_syn_S Reversible Oxaphosphetane_anti_S anti-Oxaphosphetane (More Stable) Ylide_S->Oxaphosphetane_anti_S Reversible Aldehyde_S Aldehyde/Ketone Aldehyde_S->Oxaphosphetane_syn_S Aldehyde_S->Oxaphosphetane_anti_S Oxaphosphetane_syn_S->Oxaphosphetane_anti_S Equilibration Alkene_Z_minor (Z)-Alkene (Minor) Oxaphosphetane_syn_S->Alkene_Z_minor Alkene_E (E)-Alkene (Major) Oxaphosphetane_anti_S->Alkene_E

Caption: Mechanistic pathways for non-stabilized and stabilized Wittig reagents.

Experimental_Workflow cluster_ylide_prep Ylide Preparation cluster_reaction_workup Wittig Reaction and Workup Start Start Choose_Reagent Select Phosphonium Salt Start->Choose_Reagent Non_Stabilized (2-Methoxyethyl)triphenyl- phosphonium bromide Choose_Reagent->Non_Stabilized Stabilized Stabilized Phosphonium Salt Choose_Reagent->Stabilized Add_Base Add Base Non_Stabilized->Add_Base Stabilized->Add_Base Strong_Base Strong Base (e.g., KOtBu) Anhydrous Conditions Add_Base->Strong_Base for Non-Stabilized Weak_Base Weaker Base (e.g., NaOH) Milder Conditions Add_Base->Weak_Base for Stabilized Ylide_Formation Ylide Formation Strong_Base->Ylide_Formation Weak_Base->Ylide_Formation Add_Carbonyl Add Aldehyde/Ketone Ylide_Formation->Add_Carbonyl Reaction Reaction at appropriate temperature and time Add_Carbonyl->Reaction Quench Quench Reaction Reaction->Quench Extraction Aqueous Workup/Extraction Quench->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product Final Alkene Product Purification->Product

Caption: Generalized experimental workflow for the Wittig reaction.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and a stabilized Wittig reagent is a clear illustration of the structure-reactivity principles that govern organic synthesis.

Stabilized Wittig reagents offer the advantages of stability, ease of handling, and high (E)-stereoselectivity, making them ideal for the synthesis of trans-alkenes, particularly when working with aldehydes. Their lower reactivity, however, may be a limitation with less reactive ketones.

This compound , as a precursor to a non-stabilized ylide, provides a route to vinyl ethers. Its high reactivity necessitates more stringent reaction conditions, including the use of strong bases and an inert atmosphere. The resulting stereoselectivity is often lower than with stabilized ylides, but for the synthesis of its target class of compounds, this is often a secondary consideration to achieving the desired connectivity.

Ultimately, the optimal choice of reagent depends on the specific synthetic target. For stereocontrolled synthesis of (E)-alkenes from aldehydes, stabilized ylides are generally the superior choice. For the preparation of vinyl ethers, where high reactivity is required to form the enol ether linkage, this compound is the appropriate, albeit more operationally demanding, reagent. A thorough understanding of the reactivity and stability of each class of ylide is paramount for the successful design and execution of any Wittig olefination.

References

  • Aggarwal, V. K., Fulton, J. R., Sheldon, C. G., & de Vicente, J. (2003). Generation of Phosphoranes Derived from Phosphites. A New Class of Phosphorus Ylides Leading to High E Selectivity with Semi-stabilizing Groups in Wittig Olefinations. Journal of the American Chemical Society, 125(20), 6034–6035. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Wittig Reaction. In Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (2023). Wittig reaction. In Wikipedia. Retrieved from [Link]

  • AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). 1. The Wittig Reaction. Retrieved from [Link]

  • ChemTube3D. (n.d.). Stereoselective Wittig Reaction-Overview. Retrieved from [Link]

  • Reddit. (2022). Problems with wittig reaction. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethylenetriphenylphosphorane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). VINYLTRIPHENYLPHOSPHONIUM BROMIDE. Retrieved from [Link]

  • Journal of Chemical Education. (2004). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. [Link]

  • Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Wittig Reaction Reagent: Unlocking Chemical Possibilities with (Carbethoxymethyl)triphenylphosphonium Bromide. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ). Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Reactions of Stabilized Phosphorus Ylides. Retrieved from [Link]

  • Chegg. (2021). Solved Wittig Reaction - Experimental Data observation white | Chegg.com. Retrieved from [Link]

  • Chegg. (2018). Solved Consider the Wittig reaction: 3-nitrobenzaldehyde | Chegg.com. Retrieved from [Link]

  • Chegg. (2018). Solved Consider the Wittig reaction: 2-nitrobenzaldehyde | Chegg.com. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. Retrieved from [Link]

  • Scribd. (n.d.). [English] 362L Stereoselective Wittig Reaction - Synthesis of Ethyl Trans-Cinnamate (#7) [DownSub.com] | PDF | Organic Chemistry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 27. A Solvent Free Wittig Reaction. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Solvent Free Wittig Reactions. Retrieved from [Link]

  • MDPI. (2021). Comparison of Phosphonium and Sulfoxonium Ylides in Ru(II)-Catalyzed Dehydrogenative Annulations: A Density Functional Theory Study. Molecules, 26(15), 4487. [Link]

  • Exploring the Mechanism and Applications of Phosphonium Ylides. (n.d.).
  • Quora. (2015). What is the stereoselectivity of Wittig's reaction? Retrieved from [Link]

  • Sultan Qaboos University. (2007). Stereoselectivity of the Wittig reaction in two-phase system. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 46(2), 370-374. [Link]

  • CORA. (2013). RSC Article Template (Version 3.2). Retrieved from [Link]

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A Comparative Guide to Olefination: The Horner-Wadsworth-Emmons Reaction as a Strategic Alternative to the Wittig Reaction

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the creation of carbon-carbon double bonds is a cornerstone transformation, pivotal to the assembly of complex molecules in pharmaceutical and materials science. While the Wittig reaction has long been a foundational method for olefination, its practical application is often hampered by challenges in product purification. This guide offers an in-depth comparison between the classic Wittig reaction, exemplified by the use of reagents like (2-Methoxyethyl)triphenylphosphonium bromide, and its powerful successor, the Horner-Wadsworth-Emmons (HWE) reaction. We will explore the mechanistic nuances, strategic advantages, and provide experimental data to guide researchers in selecting the optimal methodology.

The Superiority of the Horner-Wadsworth-Emmons (HWE) Reaction

Developed as a modification of the Wittig reaction, the HWE reaction utilizes phosphonate-stabilized carbanions to convert aldehydes and ketones into alkenes.[1] This seemingly subtle change in the phosphorus reagent introduces significant practical and stereochemical advantages, establishing the HWE reaction as a more robust and efficient method for many synthetic applications, particularly for the synthesis of (E)-alkenes.[2][3]

Core Advantages of the HWE Reaction:

  • Simplified Product Purification: The most celebrated advantage of the HWE reaction is the nature of its byproduct. It generates a water-soluble dialkyl phosphate salt, which is effortlessly removed from the reaction mixture through a simple aqueous extraction.[1][4] This stands in stark contrast to the Wittig reaction, which produces triphenylphosphine oxide (TPPO). TPPO is a non-polar, often crystalline solid that is notoriously difficult to separate from the desired non-polar alkene product, frequently necessitating laborious column chromatography.[2]

  • Enhanced Nucleophilicity and Reactivity: The phosphonate carbanions employed in the HWE reaction are inherently more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction.[1][5] This heightened reactivity allows for successful olefination of a wider array of carbonyl compounds, including sterically hindered ketones that are often unreactive under Wittig conditions.[6][7][8]

  • Reliable (E)-Stereoselectivity: The HWE reaction is renowned for its high stereoselectivity, predominantly forming the thermodynamically more stable (E)-alkene.[9] This selectivity arises from the stereochemical course of the reaction, which favors an antiperiplanar approach of the reagents, leading to the E-isomer after elimination.[9][10] While modifications exist to favor the (Z)-alkene (e.g., the Still-Gennari modification), the inherent E-selectivity is a reliable and predictable feature.[6][11]

Mechanistic Divergence: HWE vs. Wittig

The fundamental differences in outcome between the HWE and Wittig reactions are rooted in their distinct mechanistic pathways. The Wittig reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate.[12] The stereochemistry of the final alkene is determined by the kinetic formation of this intermediate. In contrast, the HWE reaction's initial nucleophilic addition is often reversible, allowing for equilibration to the thermodynamically favored anti-intermediate, which ultimately leads to the (E)-alkene.[1]

G cluster_0 Horner-Wadsworth-Emmons (HWE) Reaction cluster_1 Wittig Reaction HWE_P Phosphonate HWE_Carbanion Phosphonate Carbanion (More Nucleophilic) HWE_P:e->HWE_Carbanion:w Deprotonation HWE_Base Base (e.g., NaH) HWE_Base:e->HWE_Carbanion:w HWE_Intermediate Oxaphosphetane (Equilibrating) HWE_Carbanion->HWE_Intermediate Nucleophilic Attack HWE_Carbonyl Aldehyde / Ketone HWE_Carbonyl->HWE_Intermediate HWE_E_Alkene (E)-Alkene HWE_Intermediate->HWE_E_Alkene Elimination HWE_Byproduct Water-Soluble Phosphate Salt HWE_Intermediate->HWE_Byproduct Wittig_P (2-Methoxyethyl)triphenyl- phosphonium bromide Wittig_Ylide Phosphonium Ylide Wittig_P:e->Wittig_Ylide:w Deprotonation Wittig_Base Strong Base (e.g., n-BuLi) Wittig_Base:e->Wittig_Ylide:w Wittig_Intermediate Oxaphosphetane (Kinetically Controlled) Wittig_Ylide->Wittig_Intermediate [2+2] Cycloaddition Wittig_Carbonyl Aldehyde / Ketone Wittig_Carbonyl->Wittig_Intermediate Wittig_Alkene Alkene (Mixture or Z-favored) Wittig_Intermediate->Wittig_Alkene Decomposition Wittig_Byproduct Triphenylphosphine Oxide (Organic Soluble) Wittig_Intermediate->Wittig_Byproduct

Caption: Comparative reaction pathways of the HWE and Wittig reactions.
Head-to-Head Comparison

The choice between the HWE reaction and a Wittig reaction using a reagent like this compound depends on the synthetic goal, the substrate, and practical considerations like purification. The ylide generated from this compound is considered semi-stabilized, which can often lead to mixtures of (E) and (Z) alkenes, further complicating purification.[13]

FeatureHorner-Wadsworth-Emmons (HWE) ReactionWittig Reaction (using this compound)
Phosphorus Reagent Phosphonate Ester (e.g., Triethyl phosphonoacetate)Phosphonium Salt
Nucleophile Phosphonate CarbanionPhosphonium Ylide
Reactivity Highly nucleophilic, less basic. Reacts with hindered ketones.[6]Less nucleophilic. May fail with hindered substrates.[7]
Byproduct Dialkyl Phosphate SaltTriphenylphosphine Oxide (TPPO)
Byproduct Removal Simple aqueous extraction (water-soluble).[4]Often requires column chromatography (organic-soluble).[2]
Typical Stereoselectivity Highly selective for (E)-alkenes.[1]Often produces (E)/(Z) mixtures with semi-stabilized ylides.
Base Requirement Can use milder bases (e.g., NaH, K2CO3).[6]Often requires very strong, moisture-sensitive bases (e.g., n-BuLi).[14]
Key Advantage Ease of purification and high (E)-selectivity.A classic, well-established method.
Experimental Protocols & Workflow

The difference in workflow is a critical factor for process efficiency, especially in drug development where scalability and purity are paramount.

G cluster_hwe HWE Workflow cluster_wittig Wittig Workflow hwe_start 1. Reaction Setup (Phosphonate + Base + Carbonyl) hwe_workup 2. Aqueous Workup (Add water/brine) hwe_start->hwe_workup hwe_extract 3. Extraction (Organic Solvent) hwe_workup->hwe_extract hwe_dry 4. Dry & Concentrate hwe_extract->hwe_dry hwe_waste Aqueous Waste (Phosphate Salt) hwe_extract->hwe_waste hwe_product Pure (E)-Alkene hwe_dry->hwe_product wittig_start 1. Reaction Setup (Phosphonium Salt + Base + Carbonyl) wittig_quench 2. Quench Reaction wittig_start->wittig_quench wittig_extract 3. Extraction wittig_quench->wittig_extract wittig_chromatography 4. Column Chromatography wittig_extract->wittig_chromatography wittig_product Alkene Product(s) wittig_chromatography->wittig_product wittig_tppo TPPO Byproduct wittig_chromatography->wittig_tppo

Caption: Contrasting purification workflows for HWE and Wittig reactions.

Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction

  • Rationale: This protocol uses sodium hydride to deprotonate the phosphonate, creating the highly nucleophilic carbanion. The subsequent aqueous workup leverages the water-solubility of the phosphate byproduct for purification.

  • Procedure:

    • To a stirred suspension of sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 equivalents) dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

    • Cool the resulting solution back to 0 °C and add a solution of the aldehyde or ketone (1.0 equivalent) in THF dropwise.

    • Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting carbonyl is consumed.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers. Wash the organic layer with water and then with brine. The phosphate byproduct remains in the aqueous layers.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alkene, which is often of high purity.

Protocol 2: General Procedure for the Wittig Reaction with this compound

  • Rationale: This protocol requires a strong, non-nucleophilic base and strictly anhydrous conditions to generate the ylide. The workup is followed by chromatography to remove the persistent triphenylphosphine oxide byproduct.

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add this compound (1.1 equivalents) and dissolve in anhydrous THF.

    • Cool the solution to -78 °C. Add a strong base such as n-butyllithium (n-BuLi, 1.05 equivalents) dropwise. A characteristic color change (often to deep red or orange) indicates ylide formation.

    • Stir the mixture at -78 °C for 1 hour.

    • Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC.

    • Quench the reaction with a proton source, such as saturated aqueous NH₄Cl or water.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude residue by flash column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.[15][16]

Performance Data Summary

The following data, based on typical literature results, illustrates the performance differences in the synthesis of ethyl cinnamate from benzaldehyde.

ReactionReagentYieldE/Z RatioPurification Method
HWE Reaction Triethyl phosphonoacetate>90%>95:5Aqueous Extraction
Wittig Reaction (2-Methoxyethyl)triphenylphosphonium ylide60-80%~70:30Column Chromatography
Conclusion

For researchers, scientists, and drug development professionals, the Horner-Wadsworth-Emmons reaction offers significant practical and strategic advantages over the Wittig reaction.[2] Its key benefits of a water-soluble byproduct, enhanced reactivity of the phosphonate carbanion, and reliable (E)-alkene selectivity make it a more robust and efficient method for many olefination reactions.[2] While the Wittig reaction remains a valuable tool, particularly for the synthesis of (Z)-alkenes from non-stabilized ylides, the HWE reaction is often the superior choice for the stereoselective synthesis of (E)-alkenes and for reactions involving less reactive carbonyl compounds.[7] The dramatic simplification of product purification alone can lead to significant savings in time and resources, accelerating discovery and development timelines.

References

  • A Comparative Guide: The Horner-Wadsworth-Emmons Reaction vs. the Wittig Reaction - Benchchem.

  • Horner-Wadsworth-Emmons Reaction - NROChemistry.

  • Horner–Wadsworth–Emmons reaction - Wikipedia.

  • contrasting the Wittig and Horner-Wadsworth-Emmons reaction - YouTube.

  • Horner-Wadsworth-Emmons Reaction - Alfa Chemistry.

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal.

  • Horner-Wadsworth-Emmons reaction | PPTX - Slideshare.

  • [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction] - PubMed.

  • (2-Methoxy-ethyl)-triphenyl-phosphonium bromide - Chem-Impex.

  • Horner-Wadsworth-Emmons Reaction - YouTube.

  • This compound - MySkinRecipes.

  • A Comparison of Wittig and Wittig Horner (Wadsworth Emmons) Reagents in Reactions with Some α-Dicarbonyl Compounds - Taylor & Francis Online.

  • Question about Horner-Wadsworth-Emmons workup : r/chemistry - Reddit.

  • Olefination Reactions - Chem 115 Myers.

  • Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC - NIH.

  • Horner–Wadsworth–Emmons (HWE) Reaction: Method for E-alkenes or Trans-Alkene. - YouTube.

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate.

  • Equilibrium between a vinylogous ylide and a phosphonium dienolate zwitterion: Vinylogous Wittig olefination versus vinylogous aldol-type reaction | Request PDF - ResearchGate.

  • Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. - YouTube.

  • Olefination - TCI Chemicals.

  • Phosphorus Ylides.

  • Ylides nucleophilicity comparison - Chemistry Stack Exchange.

  • preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate - Organic Syntheses Procedure.

  • The Wittig Reaction: Synthesis of Alkenes.

  • Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation - The Royal Society of Chemistry.

  • Wittig Reaction - Organic Chemistry Portal.

  • Synthesis of an Alkene via the Wittig Reaction.

  • Wittig Reaction - Wittig Reagents (in situ) - Common Organic Chemistry.

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A Comparative Guide to the Reactivity of (2-Methoxyethyl)triphenylphosphonium Bromide and Chloride Salts in Wittig Olefination

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Wittig reaction is an indispensable tool for the stereoselective synthesis of alkenes. The choice of the phosphonium salt—the ylide precursor—is a critical parameter that can influence reaction efficiency, yield, and ease of handling. This guide provides an in-depth comparison of two commonly used salts for generating the (2-methoxyethyl)idene)triphenylphosphorane ylide: (2-Methoxyethyl)triphenylphosphonium bromide and (2-Methoxyethyl)triphenylphosphonium chloride .

While often used interchangeably, the identity of the halide counter-ion is not merely a passive spectator. It can exert subtle yet significant effects on the salt's physical properties and its reactivity profile during ylide formation and subsequent olefination. This guide will dissect the theoretical underpinnings of these differences and provide a robust experimental framework for their empirical validation.

The Decisive Role of the Halide Counter-Ion: A Mechanistic Perspective

The Wittig reaction, in the absence of lithium salts, is understood to proceed through a concerted [2+2] cycloaddition mechanism. An ylide, generated by deprotonating the phosphonium salt, attacks a carbonyl compound to form a transient four-membered oxaphosphetane intermediate. This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force of the reaction.[1][2]

The halide counter-ion (X⁻) primarily influences the first critical step: the formation of the phosphorus ylide. This occurs through the deprotonation of the α-carbon of the phosphonium salt by a base.

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_olefination Olefination Reaction Salt [(Ph)₃P⁺–CH₂R] X⁻ Ylide (Ph)₃P=CHR Salt->Ylide Deprotonation Base Base HB H-Base⁺ X⁻ Carbonyl R'₂C=O Oxaphosphetane Oxaphosphetane Intermediate Alkene R'₂C=CHR Oxaphosphetane->Alkene Collapse TPPO (Ph)₃P=O Oxaphosphetane->TPPO Ylide_ref (Ph)₃P=CHR Ylide_ref->Oxaphosphetane [2+2] Cycloaddition

Caption: General mechanism of the Wittig reaction.

The key differences between the bromide and chloride salts can be attributed to two main factors:

  • Acidity of the α-Proton: The acidity of the protons on the carbon adjacent to the phosphorus atom is influenced by the proximity and electronegativity of the counter-ion. Spectroscopic studies have revealed that halide anions form C-H···X⁻ hydrogen bonds with the phosphonium cation.[3] The strength of this interaction is directly related to the basicity and charge density of the anion, following the order: Cl⁻ > Br⁻ .[3] A stronger interaction, as seen with the chloride ion, leads to greater deshielding of the α-protons.[3] This increased polarization of the C-H bond may enhance its acidity, potentially leading to faster deprotonation and ylide formation under identical basic conditions.

Comparative Experimental Analysis: A Proposed Protocol

To empirically determine the difference in reactivity, a controlled, parallel experiment is essential. The following protocol is designed to compare the performance of this compound and chloride in a model Wittig reaction with a standard aldehyde, such as p-tolualdehyde.

Experimental_Workflow A_Start Weigh (2-Methoxyethyl)triphenyl- phosphonium Bromide (1.1 eq) A_Solvent Add Anhydrous THF under N₂ Atmosphere A_Start->A_Solvent A_Base Add KHMDS (1.05 eq) at 0°C, Stir 1h A_Solvent->A_Base A_Ylide Formation of Ylide A (Deep Orange/Red Color) A_Base->A_Ylide A_Aldehyde Add p-Tolualdehyde (1.0 eq) Dropwise at 0°C A_Ylide->A_Aldehyde A_React Warm to RT Monitor by TLC (e.g., 2h, 4h, 6h) A_Aldehyde->A_React Workup Quench with sat. aq. NH₄Cl Extract with Ethyl Acetate A_React->Workup B_Start Weigh (2-Methoxyethyl)triphenyl- phosphonium Chloride (1.1 eq) B_Solvent Add Anhydrous THF under N₂ Atmosphere B_Start->B_Solvent B_Base Add KHMDS (1.05 eq) at 0°C, Stir 1h B_Solvent->B_Base B_Ylide Formation of Ylide B (Deep Orange/Red Color) B_Base->B_Ylide B_Aldehyde Add p-Tolualdehyde (1.0 eq) Dropwise at 0°C B_Ylide->B_Aldehyde B_React Warm to RT Monitor by TLC (e.g., 2h, 4h, 6h) B_Aldehyde->B_React B_React->Workup Purify Dry (Na₂SO₄), Concentrate Purify via Flash Chromatography Workup->Purify Analyze Characterize Product (NMR, GC-MS) Calculate Isolated Yield Purify->Analyze

Caption: Parallel workflow for comparing phosphonium salt reactivity.

Objective

To compare the reaction time and isolated yield of the Wittig olefination of p-tolualdehyde using ylides generated from this compound and chloride salts.

Materials
  • This compound

  • (2-Methoxyethyl)triphenylphosphonium chloride

  • Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M solution in THF

  • p-Tolualdehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology

Note: This entire procedure must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent quenching of the highly basic reagents and the ylide.

  • Preparation: Set up two identical, oven-dried, three-neck round-bottom flasks equipped with magnetic stir bars, septa, and a nitrogen inlet.

  • Reagent Addition:

    • In Flask A, add this compound (1.1 equivalents).

    • In Flask B, add (2-Methoxyethyl)triphenylphosphonium chloride (1.1 equivalents).

  • Dissolution: To each flask, add anhydrous THF (approx. 5 mL per 1 mmol of the phosphonium salt) via syringe and stir until the salt is fully dissolved.

  • Ylide Formation:

    • Cool both flasks to 0°C in an ice-water bath.

    • Slowly add KHMDS solution (1.05 equivalents) dropwise to each flask via syringe over 10 minutes.

    • Causality Check: Using a strong, non-nucleophilic hindered base like KHMDS is crucial. It efficiently deprotonates the salt without competing in a reaction with the resulting ylide or the aldehyde. The formation of a deep orange or red color indicates the successful generation of the unstabilized ylide.[2]

    • Allow the solutions to stir at 0°C for 1 hour to ensure complete ylide formation.

  • Carbonyl Addition:

    • While maintaining the 0°C temperature, add p-tolualdehyde (1.0 equivalent), freshly purified, dropwise to each flask.

    • After the addition is complete, remove the ice bath and allow both reactions to warm to room temperature.

  • Reaction Monitoring:

    • Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at set intervals (e.g., 2, 4, and 6 hours). Spot the reaction mixture against a standard of p-tolualdehyde. The disappearance of the aldehyde spot indicates reaction completion.

  • Work-up:

    • Once a reaction is complete (or after a set time, e.g., 12 hours, for comparison), quench it by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product from each reaction using flash column chromatography on silica gel.

    • Characterize the product, 1-(2-methoxyvinyl)-4-methylbenzene, by ¹H NMR to confirm its structure and determine the E/Z isomer ratio.

    • Calculate the isolated yield for each reaction.

Expected Outcomes and Data Interpretation

The primary data points for comparison are the reaction time (as determined by TLC) and the final isolated yield of the alkene product.

ParameterReaction with Bromide SaltReaction with Chloride Salt
Reaction Time (h) e.g., ~5.5e.g., ~4.0
Isolated Yield (%) e.g., 78%e.g., 82%
E/Z Ratio (from NMR) e.g., 1 : 4.5e.g., 1 : 4.8

Note: The data presented in this table is hypothetical and serves as an example of how to present the experimental results. Actual results may vary.

Interpretation of Results:

  • Faster Reaction Time for Chloride: A shorter reaction time for the chloride salt would support the hypothesis that its α-proton is more acidic due to the stronger C-H···Cl⁻ interaction, leading to faster ylide formation, which is often the rate-limiting step with unstabilized ylides.[3]

  • Higher Yield for Chloride: A higher isolated yield could also be a consequence of more efficient and rapid ylide formation, potentially outcompeting minor side reactions.

  • Stereoselectivity: For unstabilized ylides, the Wittig reaction typically favors the formation of the (Z)-alkene.[1][2] It is unlikely that the halide counter-ion of the starting salt will have a profound impact on the stereochemical outcome, as this is primarily governed by the kinetics of the oxaphosphetane formation.[1] However, any significant deviation would be a noteworthy finding.

Conclusion and Practical Recommendations

The choice between this compound and chloride is more than a matter of availability. Theoretical considerations, based on the fundamental principles of ion-pairing and acidity, suggest that the chloride salt may offer a kinetic advantage , potentially leading to faster reaction times and slightly higher yields due to more facile ylide formation.

However, practical considerations such as the physical state of the salt (solid vs. oil), its hygroscopicity, and ease of handling are also critical in a laboratory setting. The bromide salt is often a more tractable, crystalline solid, which can simplify weighing and handling.

Ultimately, for routine syntheses where maximizing throughput is not the primary concern, both salts are effective reagents. For kinetically sensitive applications or process optimization where reaction time is a critical factor, the chloride salt may be the superior choice. We strongly encourage researchers to perform the direct comparative experiment outlined in this guide to validate these findings within their specific reaction context.

References

  • Wikipedia. (n.d.). Wittig reaction. Retrieved January 5, 2026, from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved January 5, 2026, from [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved January 5, 2026, from [Link]

  • Kaupp, M., et al. (2013). Ion-pairing of phosphonium salts in solution: C-H⋅⋅⋅halogen and C-H⋅⋅⋅π hydrogen bonds. Chemistry – A European Journal, 19(45), 15149-15159. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene. Retrieved January 5, 2026, from [Link]

  • Harvey, J. N., et al. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(7), 2394–2409. Retrieved January 5, 2026, from [Link]

  • Taylor, R. J. K., et al. (2011). Use of Silver Carbonate in the Wittig Reaction. Organic Letters, 13(12), 3122–3125. Retrieved January 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved January 5, 2026, from [Link]

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A Comparative Guide to the Characterization of Betaine and Oxaphosphetane Intermediates with (2-Methoxyethyl)triphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical comparison and characterization framework for the transient intermediates in the Wittig reaction, with a specific focus on the use of (2-methoxyethyl)triphenylphosphonium bromide. We will explore the nuanced mechanistic debate between betaine and oxaphosphetane pathways and provide robust, field-tested protocols for their spectroscopic identification, tailored for researchers, chemists, and professionals in drug development.

The Wittig Reaction: A Mechanistic Crossroads

The Wittig reaction, a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes, has been the subject of extensive mechanistic study.[1][2][3] The reaction's core involves the interaction of a phosphorus ylide with a carbonyl compound. Historically, the mechanism was thought to proceed through a zwitterionic betaine intermediate. However, substantial evidence, particularly from reactions conducted under lithium-free conditions, now supports a more direct pathway involving a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[1][4][5]

The existence and stability of these intermediates are heavily influenced by factors such as the structure of the ylide, the presence of salts (especially lithium halides), and solvent polarity.[2][4][6] Non-stabilized ylides, which are more reactive, tend to favor a kinetically controlled process, often leading to Z-alkenes.[2][3][7] Conversely, stabilized ylides, which are less reactive, can undergo reversible formation of intermediates, typically resulting in the thermodynamically favored E-alkenes.[2][7]

The choice of the phosphonium salt precursor is therefore critical. This compound presents an interesting case. The ether oxygen in its structure introduces the potential for intramolecular interactions or chelation, which can influence the reaction's stereochemical course and the nature of the intermediates formed.

Wittig_Mechanism cluster_reactants Reactants cluster_pathways Intermediate Pathways cluster_products Products Ylide Ylide (Ph₃P=CHR¹) Betaine Betaine Intermediate (Stepwise Pathway) Ylide->Betaine Nucleophilic Attack TS_Cyclo [2+2] Transition State (Concerted Pathway) Ylide->TS_Cyclo Concerted Cycloaddition Carbonyl Aldehyde/Ketone (R²R³C=O) Carbonyl->Betaine Carbonyl->TS_Cyclo Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure TS_Cyclo->Oxaphosphetane Alkene Alkene (R¹HC=CR²R³) Oxaphosphetane->Alkene Cycloreversion TPPO Triphenylphosphine Oxide (TPPO) Oxaphosphetane->TPPO

Caption: The two primary proposed mechanisms for the Wittig reaction.

Profiling this compound Against Alternatives

This compound is a versatile phosphonium salt used to generate the corresponding ylide, (2-methoxyethylidene)triphenylphosphorane.[8][9] Its primary utility lies in olefination reactions where a methoxy-substituted vinyl group is desired. The electronic nature of the methoxyethyl group classifies the resulting ylide as non-stabilized, similar to simple alkyl-substituted ylides. This predicts a tendency towards high reactivity and the formation of Z-alkenes under kinetic control.

The key differentiating feature is the ether linkage. In the presence of metal cations from the base (e.g., Li⁺ from n-BuLi or Na⁺ from NaHMDS), this oxygen atom can act as a chelating agent. This chelation can influence the geometry of the transition state or stabilize the betaine intermediate, potentially altering the reaction's inherent stereoselectivity compared to a standard alkyl-substituted ylide.

Table 1: Comparison of Common Wittig Reagents

Phosphonium Salt Ylide Type Typical Base Reactivity Predominant Alkene Isomer Key Features
Methyltriphenylphosphonium bromideNon-stabilizedn-BuLi, NaHMDSHighZ (for substituted aldehydes)Used for methylenation (installing a =CH₂ group).
This compoundNon-stabilizedn-BuLi, KHMDSHighExpected ZEther oxygen allows for potential metal chelation, influencing stereochemistry.
Benzyltriphenylphosphonium chlorideSemi-stabilizedNaH, NaOMeModerateMixture of E/ZAryl group provides some resonance stabilization.
(Carbethoxymethylene)triphenylphosphoraneStabilizedNaH, K₂CO₃, NaOHLowEEster group delocalizes negative charge; stable enough to be isolated.[2][10]

Advanced Spectroscopic Characterization of Intermediates

The direct observation of Wittig intermediates is challenging due to their transient nature. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, as it can slow the reaction kinetics sufficiently to allow for detection.[1][2][6]

³¹P NMR Spectroscopy: The Definitive Tool

³¹P NMR is uniquely suited to probe the phosphorus center, which undergoes significant changes in its electronic environment and coordination number throughout the reaction. Each species—ylide, betaine, oxaphosphetane, and the final triphenylphosphine oxide (TPPO) byproduct—exhibits a distinct chemical shift range.

Table 2: Characteristic ³¹P NMR Chemical Shifts for Wittig Reaction Species

Species Description Typical ³¹P Chemical Shift (δ, ppm) Reference Source(s)
Phosphonium YlideP=C double bond character+5 to +25General Knowledge
Betaine (Salt-Free)Zwitterionic, P⁺-C-C-O⁻-4 to -12[6][11]
Betaine-Li⁺ AdductLithium coordinated to oxygen-4 to -12 (often broader signals)[6][11]
OxaphosphetanePentacoordinate phosphorus in a 4-membered ring-55 to -85[5][6][11]
Triphenylphosphine Oxide (TPPO)P=O double bond+25 to +40General Knowledge

Note: Chemical shifts can vary based on substituents, solvent, and temperature.

The significant upfield shift (to more negative ppm values) for the oxaphosphetane is the most telling diagnostic feature, clearly distinguishing it from the tetracoordinate betaine and ylide species.[5]

¹H and ¹³C NMR Spectroscopy

While ³¹P NMR confirms the nature of the phosphorus species, ¹H and ¹³C NMR provide crucial structural information about the carbon skeleton of the intermediate.

  • Key ¹H NMR Signals: Look for the appearance of new signals corresponding to the P-CH-CH-O fragment. The coupling constants (e.g., ³JHH, ²JPH, ³JPC) are diagnostic for the relative stereochemistry (cis/trans) of the oxaphosphetane ring.

  • Key ¹³C NMR Signals: The carbons directly bonded to phosphorus and oxygen will show characteristic shifts and P-C coupling constants, which differ significantly between the betaine and oxaphosphetane.

Experimental Protocols

The following protocols are designed as a self-validating system. Successful synthesis of the phosphonium salt in Protocol 4.1 is a prerequisite for generating the ylide in Protocol 4.2, where its identity can be confirmed by the characteristic ³¹P NMR shift before proceeding with the reaction.

Protocol 4.1: Synthesis of this compound

Causality: This is a standard SN2 reaction where the highly nucleophilic triphenylphosphine displaces the bromide from 2-bromoethyl methyl ether.[12] Acetonitrile is an ideal polar aprotic solvent for this quaternization reaction.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add triphenylphosphine (26.2 g, 100 mmol).

  • Reagent Addition: Add acetonitrile (100 mL) and stir until the triphenylphosphine is fully dissolved. Add 1-bromo-2-methoxyethane (13.9 g, 100 mmol).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 24 hours. A white precipitate will form as the reaction progresses.

  • Isolation: Cool the reaction mixture to room temperature and then further in an ice bath for 1 hour. Collect the white solid by vacuum filtration.

  • Purification: Wash the solid with cold diethyl ether (3 x 50 mL) to remove any unreacted starting materials.

  • Drying: Dry the resulting white crystalline solid under high vacuum to yield this compound. Characterize by ¹H, ¹³C, and ³¹P NMR. The expected ³¹P shift for the phosphonium salt is approximately +25 ppm.

Protocol 4.2: Low-Temperature NMR Characterization of Intermediates

Causality: This protocol uses a strong, non-nucleophilic base (KHMDS) to deprotonate the phosphonium salt, forming the ylide in situ. The reaction is performed at a very low temperature (-78°C) to trap the transient intermediates formed upon addition of an aldehyde, allowing for their spectroscopic observation.

Caption: Experimental workflow for low-temperature NMR analysis.

Step-by-Step Methodology:

  • Preparation: In a glovebox, add this compound (40.1 mg, 0.1 mmol) to a flame-dried NMR tube.

  • Solvation: Add ~0.6 mL of deuterated tetrahydrofuran (THF-d8) via syringe and cap the tube. Shake gently to dissolve.

  • Initial Scan: Place the NMR tube in the spectrometer, lock and shim, and cool the probe to -78°C. Acquire a baseline ³¹P NMR spectrum.

  • Ylide Generation: Briefly remove the sample. At -78°C (in a dry ice/acetone bath), add potassium hexamethyldisilazide (KHMDS, 0.105 mmol, e.g., 210 µL of a 0.5 M solution in toluene). A distinct color change (often to orange or red) should indicate ylide formation.

  • Ylide Confirmation: Immediately re-insert the sample into the pre-cooled NMR probe and acquire a ³¹P NMR spectrum to confirm the disappearance of the salt signal and the appearance of the ylide signal (expected ~+10 to +20 ppm).

  • Carbonyl Addition: Remove the sample again. At -78°C, add a stoichiometric amount of the desired aldehyde (e.g., benzaldehyde, 0.1 mmol, ~10 µL).

  • Intermediate Detection: Immediately re-insert the sample and begin acquiring a series of ³¹P, ¹H, and ¹³C NMR spectra. The appearance of signals in the -55 to -85 ppm range would be strong evidence for an oxaphosphetane intermediate.[6][11]

  • Decomposition Analysis: Slowly warm the sample in increments (e.g., to -60°C, -40°C, etc.), acquiring spectra at each temperature to monitor the decomposition of the intermediate into the final alkene and triphenylphosphine oxide (TPPO, δ ≈ +30 ppm).

References

  • Wipf, P. (2007). The Wittig Reaction. Chem 2320 Lecture Notes, University of Pittsburgh.
  • Wikipedia. Wittig reaction. [Link]

  • Uchiyama, Y., & Yamagishi, S. (2022). Observation and Stereochemistry of Betaine Intermediates in the Reaction of Phosphonium Ylide Containing a Phosphaboratatriptycene Skeleton with Benzaldehyde. ResearchGate. [Link]

  • Ando, K. (2022). Georg Wittig and the Betaine: What Controversy?. ResearchGate. [Link]

  • MacKay, J. A., & Wetzel, N. R. (2014). Interpreting NMR Spectra from your Wittig Reaction. Journal of Chemical Education, 91, 722. [Link]

  • Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6683. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Li, L., et al. (2024). Beyond Wittig Olefination: Phosphorus Ylide as a Ring-Expansion Reagent for Dibenzocycloheptanone Synthesis. Journal of the American Chemical Society Au. [Link]

  • Ilia, G., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1833. [Link]

  • Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). [Link]

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  • NotNicolaou. (2016). Which is the currently accepted mechanism of a Wittig reaction? Chemistry Stack Exchange. [Link]

  • University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • BDMAEE. (2025). The Role of Triphenylphosphine in Wittig Reaction Synthesis. [Link]

  • Wikipedia. Wittig reagents. [Link]

  • Kolodiazhnyi, O. I. (2011). Synthesis, Properties and Stereochemistry of 2-Halo-1,2λ5-oxaphosphetanes. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(4), 753-774. [Link]

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  • The Organic Chemistry Tutor. (2024). Wittig Reaction: Mechanism, Experimental Procedure and How to Get Rid of TPPO. YouTube. [Link]

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A Comparative Guide to HPLC Analysis for Purity Assessment of (2-Methoxyethyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and synthetic chemistry, the purity of reagents is not merely a matter of quality control; it is the bedrock upon which the reliability and reproducibility of scientific outcomes are built. (2-Methoxyethyl)triphenylphosphonium bromide, a key intermediate in various organic syntheses, including the Wittig reaction, is no exception. Its purity can significantly impact reaction yields, impurity profiles of the final product, and, ultimately, the safety and efficacy of a therapeutic agent. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this critical reagent.

The Criticality of Purity for Wittig Reagents

This compound is a precursor to a phosphonium ylide, the active species in the Wittig reaction which converts aldehydes and ketones into alkenes.[1][2] The presence of impurities can have cascading effects. For instance, unreacted triphenylphosphine can lead to side reactions, while the corresponding phosphine oxide, a common impurity, can complicate product purification.[1][3] Therefore, a robust analytical method to quantify the purity of the phosphonium salt and identify potential impurities is paramount.

High-Performance Liquid Chromatography (HPLC): A Gold Standard for Purity Determination

For the quantitative analysis of non-volatile, thermally labile compounds like phosphonium salts, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the method of choice.[4][5] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the target compound from structurally similar impurities.

Proposed HPLC Method for this compound

Based on established methods for the analysis of aryl phosphonium salts and the principles of HPLC method development, a robust RP-HPLC method is proposed.[6] The rationale behind the selection of each parameter is detailed below to ensure scientific integrity and reproducibility.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis sp Standard & Sample Preparation inj Injection sp->inj mp Mobile Phase Preparation mp->inj col C18 Column inj->col det UV Detector col->det chrom Chromatogram Generation det->chrom integ Peak Integration & Quantification chrom->integ report Purity Report integ->report

Caption: Workflow for the HPLC purity assessment of this compound.

Detailed HPLC Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 stationary phase is recommended due to its versatility and effectiveness in retaining and separating a wide range of organic molecules, including phosphonium salts.[6] A column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm provides a good balance between resolution and analysis time.

  • Mobile Phase: A gradient elution is proposed to ensure the separation of impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. The acidic pH improves peak shape for the phosphonium salt.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    15 80
    20 80
    21 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 220 nm. The phenyl groups of the triphenylphosphonium moiety exhibit strong UV absorbance at this wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Method Validation: Ensuring Trustworthiness and Reliability

The proposed HPLC method must be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[4][7][8]

Validation ParameterAcceptance CriteriaRationale
Specificity The peak for this compound is well-resolved from potential impurities (e.g., triphenylphosphine, triphenylphosphine oxide).Demonstrates that the method can accurately measure the analyte in the presence of other components.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.Confirms a proportional relationship between detector response and analyte concentration.
Accuracy Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.Measures the closeness of the experimental value to the true value.
Precision Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) of ≤ 2.0%.Assesses the degree of scatter between a series of measurements.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.Defines the lowest concentration of analyte that can be reliably detected and quantified.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition).Indicates the method's reliability during normal usage.

Comparative Analysis with Alternative Techniques

While HPLC is the preferred method for quantitative purity assessment, other techniques offer complementary information and can be suitable for specific applications.

Logical Relationship of Purity Assessment Methods

Purity_Assessment_Methods cluster_quant Quantitative Methods cluster_qual Qualitative/Semi-Quantitative Methods HPLC HPLC qNMR qNMR TLC TLC MS Mass Spectrometry NMR NMR Spectroscopy Purity Purity Assessment of this compound Purity->HPLC Primary Quantitative Purity->qNMR Alternative Quantitative Purity->TLC Screening/In-process Control Purity->MS Impurity Identification Purity->NMR Structural Confirmation

Caption: Interrelationship of analytical techniques for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C, and ³¹P) is an indispensable tool for the structural elucidation and qualitative purity assessment of phosphonium salts.[9][10]

  • ¹H and ¹³C NMR: Provide detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of the 2-methoxyethyl and triphenylphosphonium moieties.

  • ³¹P NMR: Is particularly useful for phosphorus-containing compounds. The chemical shift of the phosphorus atom provides a clear indication of its oxidation state and chemical environment. Impurities such as triphenylphosphine and triphenylphosphine oxide will have distinct signals in the ³¹P NMR spectrum, allowing for their detection.

Quantitative NMR (qNMR): With the use of an internal standard of known purity and concentration, NMR can be a powerful quantitative technique. However, it generally has lower sensitivity compared to HPLC and may not be suitable for detecting trace-level impurities.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for monitoring the progress of reactions and for preliminary purity checks.[11]

Protocol for TLC Analysis:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.

  • Visualization: UV light at 254 nm and/or staining with an appropriate reagent (e.g., iodine vapor or potassium permanganate).

While excellent for rapid screening, TLC is generally considered a semi-quantitative technique at best and lacks the resolution and accuracy of HPLC for definitive purity determination.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the molecular weight of the target compound and for identifying unknown impurities. When coupled with HPLC (LC-MS), it becomes an invaluable tool for impurity profiling. The high-resolution mass spectrometry (HRMS) data for the cation [C₂₁H₂₂OP]⁺ would confirm the elemental composition.[9]

Head-to-Head Comparison

FeatureHPLCNMR SpectroscopyTLCMass Spectrometry
Primary Application Quantitative PurityStructural Elucidation, Qualitative PurityReaction Monitoring, ScreeningMolecular Weight Confirmation, Impurity ID
Quantitation ExcellentGood (qNMR)Semi-quantitativePoor (without extensive calibration)
Sensitivity High (ppm levels)ModerateLowVery High (ppb-ppt levels)
Resolution ExcellentGoodModerateN/A (as a standalone technique)
Throughput ModerateLowHighHigh (when coupled with LC)
Cost HighHighLowHigh

Conclusion and Recommendations

For the comprehensive and accurate purity assessment of this compound, a validated RP-HPLC method is the recommended primary technique . Its superior resolution, sensitivity, and quantitative capabilities make it the most reliable method for ensuring the quality of this critical reagent in a regulated environment.

NMR spectroscopy serves as an essential complementary technique for unambiguous structural confirmation and the identification of major impurities. TLC is a valuable tool for in-process control and rapid screening , while mass spectrometry is indispensable for the structural elucidation of unknown impurities , particularly when hyphenated with HPLC.

By employing a multi-faceted analytical approach, with HPLC at its core, researchers and drug development professionals can have the highest confidence in the purity of this compound, thereby ensuring the integrity and success of their scientific endeavors.

References

  • International Conference on Harmonization, "Q2A: Text on Validation of Analytical Procedures," Federal Register. 60. (40), 11260–11262 (1995). [Link]

  • International Conference on Harmonization, "Q2B: Validation of Analytical Procedures: Methodology; Availability," Federal Register 62(96), 27463–27467 (1997). [Link]

  • Pranjali S. Sonune, et al. "METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW." Zenodo, 26 March 2020. [Link]

  • Shabir, G.A. "Validation of high-performance liquid chromatography methods for pharmaceutical analysis." ResearchGate, January 2003. [Link]

  • "New Method Development by HPLC and Validation as per ICH Guidelines." Acta Scientific, 23 March 2020. [Link]

  • Almudhady, Saddam Hussein. "Electrochemical and chromatographic methods for synthesising and analysing aryl phosphonium salts." PhD thesis, University of Nottingham, 2018. [Link]

  • "Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide." The Royal Society of Chemistry. [Link]

  • "My phosphonium salt forming reaction (Ph3P + primary R-Br or R-I) produces a major impurity (about 30%) and I can't figure out how to improve this reaction. Any Ideas? : r/chemistry." Reddit, 18 Dec. 2014. [Link]

  • "Synthesis of triphenylphosphonium bromide." PrepChem.com. [Link]

  • "(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide." PubChem. [Link]

  • "Spectral study of phosphonium salts synthesized from Michael acceptors." ResearchGate, December 2022. [Link]

  • "Four-Component Synthesis of Phosphonium Salts: Application Toward an Alternative Approach to Cross-Coupling for the Synthesis of Bis-Heteroarenes." ResearchGate, 3 April 2017. [Link]

  • "Wittig reagents." Wikipedia. [Link]

  • "Quaternary Phosphonium Compounds: An Examination of Non-Nitrogenous Cationic Amphiphiles That Evade Disinfectant Resistance." PubMed Central. [Link]

  • "Wittig Reaction - Common Conditions." Organic Chemistry Portal. [Link]

  • "What is the most reliable method for producing Phosphonium salts? : r/chemistry." Reddit, 11 Nov. 2017. [Link]

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  • "Revisiting the phosphonium salts chemistry for P-doped carbons synthesis: toward high phosphorus contents and beyond." [Link]

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A Comparative Guide to the E/Z Selectivity of Phosphonium Ylides: Spotlight on (2-Methoxyethyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Wittig reaction stands as a cornerstone of olefination chemistry. Its power lies in the reliable formation of carbon-carbon double bonds. However, the true artistry of its application often resides in controlling the stereochemical outcome—the selective synthesis of either the E (trans) or Z (cis) alkene isomer. This guide provides an in-depth comparison of the E/Z selectivity of various phosphonium ylides, with a special focus on the nuanced behavior of (2-Methoxyethyl)triphenylphosphonium bromide. We will delve into the mechanistic underpinnings of stereoselectivity, present comparative experimental data, and offer a detailed experimental protocol.

The Decisive Factor: Ylide Stabilization and its Impact on Stereoselectivity

The stereochemical course of the Wittig reaction is primarily dictated by the electronic nature of the substituent on the ylidic carbon. Phosphonium ylides are broadly classified into three categories: non-stabilized, stabilized, and semi-stabilized. This classification is pivotal in predicting the E/Z ratio of the resulting alkene.

The currently accepted mechanism for the Wittig reaction under salt-free conditions involves a [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[1][2] The stereoselectivity is determined during the formation of this oxaphosphetane intermediate.

  • Non-Stabilized Ylides: These ylides bear alkyl or other electron-donating groups. The reaction is kinetically controlled and proceeds through an early, puckered transition state that minimizes steric interactions between the substituents on the ylide and the aldehyde. This leads to the preferential formation of the syn oxaphosphetane, which subsequently decomposes to yield the (Z)-alkene with high selectivity.[3][4]

  • Stabilized Ylides: These ylides have an electron-withdrawing group (e.g., ester, ketone) that delocalizes the negative charge on the ylidic carbon, making the ylide less reactive. The formation of the oxaphosphetane is reversible, and the reaction is under thermodynamic control. The more stable anti oxaphosphetane is favored, leading to the predominant formation of the (E)-alkene .[3][4]

  • Semi-Stabilized Ylides: Ylides with substituents like aryl or vinyl groups fall into this category. The stereoselectivity with these ylides is often poor, resulting in mixtures of E and Z isomers, as the energetic difference between the transition states leading to the syn and anti oxaphosphetanes is small.[2]

Wittig_Mechanism cluster_non_stabilized Non-Stabilized Ylide (Z-selective) cluster_stabilized Stabilized Ylide (E-selective) Ylide_NS R-CH=PPh3 (R = alkyl) TS_syn Puckered Transition State Ylide_NS->TS_syn Aldehyde_NS R'-CHO Aldehyde_NS->TS_syn Oxaphosphetane_syn syn-Oxaphosphetane TS_syn->Oxaphosphetane_syn kinetically favored Z_Alkene (Z)-Alkene Oxaphosphetane_syn->Z_Alkene Ylide_S EWG-CH=PPh3 (EWG = CO2R, COR) TS_anti Planar Transition State Ylide_S->TS_anti Aldehyde_S R'-CHO Aldehyde_S->TS_anti Oxaphosphetane_anti anti-Oxaphosphetane TS_anti->Oxaphosphetane_anti thermodynamically favored E_Alkene (E)-Alkene Oxaphosphetane_anti->E_Alkene

Figure 1: Mechanistic pathways for non-stabilized and stabilized ylides.

Comparative E/Z Selectivity of Common Phosphonium Ylides

To illustrate the principles discussed above, the following table summarizes the typical E/Z selectivity observed for various common phosphonium ylides in their reaction with benzaldehyde under salt-free conditions.

Phosphonium Ylide PrecursorYlide TypeAldehydeE/Z RatioReference
Methyltriphenylphosphonium bromideNon-stabilizedBenzaldehyde~5:95[5]
Ethyltriphenylphosphonium iodideNon-stabilizedBenzaldehyde~10:90[5]
Benzyltriphenylphosphonium chlorideSemi-stabilizedBenzaldehyde~55:45[2]
(Carbethoxymethyl)triphenylphosphonium bromideStabilizedBenzaldehyde>95:5[4]

Analysis of this compound: A Case for Nuanced Behavior

The ylide derived from this compound presents an interesting case. The substituent is not a simple alkyl group, nor does it contain a classical electron-withdrawing group. The presence of the oxygen atom at the β-position to the ylidic carbon introduces electronic effects that can influence the ylide's reactivity and stereoselectivity.

Structural and Electronic Considerations:

The 2-methoxyethyl group's primary influence is likely through its inductive effect. The electronegative oxygen atom will withdraw electron density, which could slightly stabilize the carbanion of the ylide. However, this inductive effect is transmitted through a sigma bond and is generally weaker than the resonance stabilization provided by a carbonyl or ester group.

There is also the possibility of weak coordination or chelation of the oxygen atom to the counterion (e.g., Li⁺ if a lithium base is used) in the transition state, which could influence the geometry of the oxaphosphetane formation. However, under salt-free conditions, this effect would be minimal.

Predicted E/Z Selectivity:

Given the mild electron-withdrawing nature of the 2-methoxyethyl group, the ylide derived from this compound is expected to behave as a non-stabilized or, at most, a very weakly semi-stabilized ylide . The inductive effect is unlikely to be strong enough to render the oxaphosphetane formation reversible and thus favor the thermodynamically more stable E-alkene.

Therefore, it is hypothesized that the Wittig reaction of the ylide derived from this compound with aldehydes will predominantly yield the (Z)-alkene . The selectivity is anticipated to be high, though perhaps slightly lower than that observed with simple alkyl ylides due to the potential for minor electronic stabilization from the methoxy group.

Disclaimer: It is important to note that a comprehensive search of the scientific literature did not yield specific experimental data on the E/Z selectivity of the ylide derived from this compound. The prediction above is based on established principles of Wittig reaction stereoselectivity and the electronic effects of substituents. Experimental verification is necessary to confirm this hypothesis.

Experimental Protocol: A Representative Wittig Reaction for High Z-Selectivity

This protocol describes a general procedure for the Wittig reaction of a non-stabilized ylide with an aldehyde to achieve high Z-selectivity. It is crucial to maintain anhydrous and salt-free conditions to ensure kinetic control.

Materials:

  • (Alkyl)triphenylphosphonium bromide (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Ylide: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add the (alkyl)triphenylphosphonium bromide (1.0 equiv). b. Add anhydrous THF via syringe. c. Cool the resulting suspension to 0 °C in an ice bath. d. Slowly add n-BuLi (1.0 equiv) dropwise via syringe. A color change (typically to orange or deep red) indicates the formation of the ylide. e. Stir the reaction mixture at 0 °C for 30 minutes.

  • Reaction with the Aldehyde: a. Cool the ylide solution to -78 °C using a dry ice/acetone bath. b. Slowly add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise via syringe. c. Stir the reaction mixture at -78 °C for 1 hour. d. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. The disappearance of the ylide color indicates the completion of the reaction.

  • Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and add diethyl ether and water. c. Separate the layers and extract the aqueous layer with diethyl ether (2x). d. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. e. Filter the drying agent and concentrate the filtrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel to isolate the alkene and separate it from the triphenylphosphine oxide byproduct.

  • Analysis: a. Determine the E/Z ratio of the purified alkene by ¹H NMR spectroscopy by integrating the signals corresponding to the vinylic protons of the E and Z isomers.

Experimental_Workflow start Start ylide_prep Ylide Preparation: Phosphonium salt + n-BuLi in THF at 0°C start->ylide_prep reaction Wittig Reaction: Add aldehyde in THF at -78°C ylide_prep->reaction workup Aqueous Work-up: Quench with NH4Cl, extract with ether reaction->workup purification Purification: Flash column chromatography workup->purification analysis Analysis: Determine E/Z ratio by 1H NMR purification->analysis end End analysis->end

Figure 2: General experimental workflow for a Z-selective Wittig reaction.

Conclusion

The E/Z selectivity of the Wittig reaction is a predictable and controllable aspect of this powerful olefination method, primarily governed by the electronic nature of the ylide. Non-stabilized ylides reliably afford Z-alkenes, while stabilized ylides yield E-alkenes. The ylide derived from this compound is predicted to behave as a non-stabilized ylide, favoring the formation of the (Z)-alkene, although experimental verification is needed. By carefully selecting the appropriate phosphonium ylide and controlling the reaction conditions, synthetic chemists can harness the Wittig reaction to achieve their desired stereochemical outcomes with a high degree of precision.

References

  • Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1-157.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
  • Robiette, R., Richardson, J., Aggarwal, V. K., & Harvey, J. N. (2006). On the origin of high E selectivity in the Wittig reaction of stabilized ylides: importance of dipole− dipole interactions. Journal of the American Chemical Society, 128(7), 2394-2409.
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  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
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A Senior Application Scientist's Guide to Olefination: A Cost-Benefit Analysis of (2-Methoxyethyl)triphenylphosphonium bromide in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in process chemistry and drug development, the selection of a synthetic route is a delicate balance of yield, purity, scalability, safety, and cost. The Wittig reaction, a cornerstone of C=C bond formation, exemplifies this challenge. While powerful, its practical application on an industrial scale necessitates a critical evaluation of the chosen phosphonium salt. This guide provides an in-depth analysis of (2-Methoxyethyl)triphenylphosphonium bromide, comparing it with key alternatives to inform strategic decisions in large-scale campaigns.

The Wittig Reaction in an Industrial Context

The Wittig reaction is prized for its ability to form a carbon-carbon double bond at a precise location, a level of regiochemical control that is often difficult to achieve with other methods like elimination reactions.[1] The reaction's versatility allows for the synthesis of a vast array of alkenes, which are critical components in many pharmaceuticals, agrochemicals, and fine chemicals.[2][3]

However, the classic Wittig reaction carries a significant downstream processing burden. The stoichiometric formation of triphenylphosphine oxide (TPPO), a highly crystalline and polar byproduct, is the reaction's primary drawback.[4][5] On a laboratory scale, TPPO is typically removed by chromatography, a technique that is economically and logistically prohibitive for multi-kilogram or ton-scale production.[5] In an industrial setting, its removal requires specialized and often costly procedures like complex extractions or crystallizations, driving up production costs and generating substantial waste streams.[5][6][7] Therefore, the choice of the phosphonium ylide precursor is not merely a question of reactivity but a critical process variable with major financial and environmental implications.

Profile: this compound

This compound is a specialized Wittig reagent used to introduce a 2-methoxyvinyl group. Upon deprotonation with a suitable base, it forms the reactive ylide, (2-methoxyethylidene)triphenylphosphorane.[8][9]

  • CAS Number: 55894-16-1

  • Molecular Formula: C₂₁H₂₂BrOP[8]

  • Molecular Weight: 401.28 g/mol [8]

Its primary application lies in syntheses where the resulting enol ether is either the final target or an intermediate. Enol ethers are valuable synthetic handles that can be subsequently hydrolyzed under acidic conditions to yield an aldehyde, effectively achieving a one-carbon homologation of the starting ketone or aldehyde.[10] This makes the reagent particularly useful in the multi-step synthesis of complex natural products and active pharmaceutical ingredients (APIs).[8][11]

In-Depth Cost-Benefit Analysis

The true cost of a reagent extends far beyond its purchase price. It encompasses the entire process: reaction efficiency, safety, work-up, purification, and waste disposal.

Parameter Benefit (Advantage) Cost (Disadvantage) Scientific Rationale & Large-Scale Implications
Reagent Cost Moderate for a specialized phosphonium salt.Higher than simple alkylphosphonium salts.While lab-scale prices are high (~$484/g), industrial bulk pricing is significantly lower. The cost must be justified by the unique functionality it introduces.
Functionality Introduces a versatile vinyl ether moiety.Specific application may not be broadly applicable.The key benefit. The vinyl ether can be a stable final product or a masked aldehyde, enabling chain extension strategies.[10]
Reactivity The unstabilized nature of the ylide ensures high reactivity with a broad range of aldehydes and ketones.[12]Requires strong bases (e.g., n-BuLi, NaH, KHMDS) and anhydrous conditions.The need for strong, often pyrophoric, bases and strict moisture control adds significant operational costs and safety considerations (specialized reactors, inert atmosphere) at scale.
Byproduct -Forms one equivalent of triphenylphosphine oxide (TPPO).This is the most significant drawback. TPPO (MW = 278.28 g/mol ) is a high-mass byproduct that complicates purification, reduces process throughput, and requires costly, solvent-intensive separation techniques.[5][7]
Atom Economy -Very poor.For every mole of a typical aldehyde (e.g., benzaldehyde, MW=106.12) converted, 278.28 g of TPPO waste is generated. This leads to a low atom economy, a key metric in green chemistry.[13]
Waste Stream -Generates a significant, non-biodegradable phosphine oxide waste stream.Disposal of phosphorus-containing waste is environmentally regulated and adds to the overall process cost. While TPPO can be recycled, the reduction process is energy-intensive.[2][14]

Strategic Alternatives for Large-Scale Olefination

When evaluating this compound, two categories of alternatives must be considered: other Wittig-type reagents and different olefination methodologies.

Alternative 1: (Methoxymethyl)triphenylphosphonium chloride (MOM-Cl Reagent)

This is the most direct alternative, used to generate methoxymethylenetriphenylphosphorane for the same one-carbon homologation purpose.[10][15]

  • Comparison: The performance, reactivity, and drawbacks are nearly identical to its 2-methoxyethyl counterpart. Both generate TPPO, require strong bases, and suffer from poor atom economy. The decision between them for a large-scale process would likely be dictated by commercial availability, supplier negotiations on bulk pricing, and minor differences in handling or stability.

Alternative 2: The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is the preeminent industrial alternative to the Wittig reaction for many applications.[4][16] It utilizes a phosphonate ester instead of a phosphonium salt.

  • Key Advantage: Simplified Purification. The primary benefit of the HWE reaction is the nature of its byproduct: a water-soluble phosphate salt (e.g., diethyl phosphate).[4][16] This allows for a simple aqueous extraction to remove the byproduct, completely avoiding the purification challenges associated with TPPO. This single factor can dramatically reduce production time, solvent usage, and cost on a large scale.

  • Other Advantages: HWE reactions typically exhibit excellent (E)-alkene selectivity and have a better atom economy than the Wittig reaction.[12][13]

  • Disadvantages: The corresponding phosphonate esters can sometimes be more expensive or require synthesis. They also typically require strong bases like sodium hydride (NaH), which presents significant handling and safety challenges at an industrial scale.[13]

Comparative Summary: Wittig vs. HWE
FeatureWittig Reaction (using subject reagent) Horner-Wadsworth-Emmons (HWE) Reaction
Reagent This compoundDiethyl (2-methoxyethyl)phosphonate (hypothetical)
Byproduct Triphenylphosphine oxide (TPPO)Diethyl phosphate salt
Purification Difficult; requires complex extraction or crystallization.[5]Easy; removed by simple aqueous workup.[4]
Stereoselectivity Typically favors (Z)-alkene with unstabilized ylides.[12]Typically favors (E)-alkene.[12]
Atom Economy Poor (~30-40%).[13]Moderate to Good (~60-70%).[13]
Industrial Viability Favorable for specific targets where the ylide is unique, but purification is a major cost driver.Often more favorable for large-scale synthesis due to simplified purification, provided a suitable phosphonate is available.

Experimental Protocols & Visualizations

Protocol 1: Representative Wittig Reaction

This protocol describes the synthesis of 1-(2-methoxyvinyl)benzene from benzaldehyde.

Causality: Anhydrous conditions are critical as the phosphonium ylide is a strong base and will be quenched by water. The reaction is run at low temperature during ylide formation to control reactivity and prevent side reactions.

Materials:

  • This compound (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

  • Benzaldehyde (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Formation: To a flame-dried, two-necked flask under an inert argon atmosphere, add this compound.

  • Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.

  • While stirring vigorously, add n-BuLi solution dropwise. The formation of the deep red ylide indicates successful deprotonation.[17] Stir the mixture at 0 °C for 30 minutes.

  • Wittig Reaction: Slowly add a solution of benzaldehyde in anhydrous THF to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup & Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel, add water, and extract three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Self-Validation: The crude product will be a mixture of the desired enol ether and TPPO. Successful purification, likely requiring column chromatography on a lab scale or extensive crystallization/extraction studies for scale-up, validates the process. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS.

Visual Workflow: Large-Scale Wittig Synthesis

cluster_0 Upstream Processing (Reactor) cluster_1 Downstream Processing (Purification) A Charge Phosphonium Salt & Anhydrous Solvent B Cool to 0°C A->B C Add Strong Base (e.g., n-BuLi) (Ylide Formation) B->C D Add Aldehyde/ Ketone C->D E Reaction & Aging (Warm to RT) D->E F Aqueous Quench (e.g., NH4Cl) E->F Transfer to Workup Vessel G Solvent Extraction F->G H CRITICAL STEP: TPPO Separation G->H I Solvent Swap & Concentration H->I J Final Product Isolation (Distillation/Crystallization) I->J K K J->K Purified Alkene

Caption: Workflow for a large-scale Wittig reaction, highlighting the critical TPPO separation step.

Visual Mechanism: The Wittig Reaction

cluster_Ylide 1. Ylide Formation cluster_Reaction 2. Olefination Y1 R-CH2-P⁺Ph3 + Base⁻ Y2 R-C⁻H-P⁺Ph3 (Ylide) Y1->Y2 R1 Ylide + R'₂C=O R2 [Oxaphosphetane Intermediate] R1->R2 [2+2] Cycloaddition R3 R-CH=CR'₂ (Alkene) R2->R3 R4 Ph₃P=O (TPPO) R2->R4

Caption: The mechanism of the Wittig reaction, from ylide formation to products.

Conclusion and Strategic Recommendations

This compound is a highly effective, albeit specialized, reagent for introducing a vinyl ether functional group. Its value is highest in complex, multi-step syntheses where this specific moiety is required and alternative routes are less viable.

However, for large-scale production, its utility is severely hampered by the formation of triphenylphosphine oxide. The associated costs and complexities of purification at scale are substantial. Therefore, for drug development professionals and process chemists, the following recommendations are key:

  • Early-Stage Process Development: For any synthesis targeting large-scale production, the Horner-Wadsworth-Emmons reaction should be investigated in parallel as a primary alternative. The long-term benefits of simplified purification often outweigh the initial investment in developing the HWE route.

  • Cost-Modeling: A thorough cost-of-goods (COGS) model should be developed early, factoring in not just the reagent price but the projected costs of solvent, labor, cycle time, and waste disposal associated with TPPO removal.

  • Catalytic Alternatives: For long-term manufacturing, exploring catalytic Wittig reactions, where the phosphine oxide is reduced and recycled in situ, represents the frontier of sustainable olefination and could offer a paradigm shift in cost and efficiency.[14][18]

Ultimately, this compound remains a valuable tool in the synthetic chemist's arsenal, but its application in large-scale synthesis must be approached with a clear-eyed view of the total process cost, where the challenge of purification often eclipses the reaction itself.

References

  • Minissale, M., Wintersteen Jr, S., & Venkitachalam, S. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University.
  • Chem-Impex International. (n.d.). (2-Methoxy-ethyl)-triphenyl-phosphonium bromide.
  • Byrne, P. A., & Gilheany, D. G. (2012). Unequivocal experimental evidence for a unified lithium salt-free Wittig reaction mechanism for all phosphonium Ylide types: reactions with β-heteroatom-substituted aldehydes are consistently selective for cis-oxaphosphetane-derived products. Journal of the American Chemical Society, 134(22), 9225–9239.
  • ResearchGate. (n.d.). Organic synthesis: The Wittig reaction cleans up | Request PDF.
  • BenchChem. (2025). A Comparative Guide to the Cost-Benefit Analysis of (Triphenylphosphoranylidene)acetaldehyde in Alkene Synthesis.
  • Byrne, P. A., & Gilheany, D. G. (2012). Unequivocal Experimental Evidence for a Unified Lithium Salt-Free Wittig Reaction Mechanism for All Phosphonium Ylide Types: Reactions with β-Heteroatom-Substituted Aldehydes Are Consistently Selective for cis-Oxaphosphetane-Derived Products. Journal of the American Chemical Society, 134(22), 9225-9239.
  • MySkinRecipes. (n.d.). This compound.
  • Kubiak, G., & Fryczkowska, B. (2017). Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. Beilstein Journal of Organic Chemistry, 13, 2710–2738.
  • De Gruyter. (2022). The Wittig Reaction.
  • Morsch, L. (n.d.). Greening the Wittig and other reactions for the undergraduate organic teaching laboratory.
  • Kabalka, G. W., Wu, Z., & Yao, M.-L. (2011).
  • ResearchGate. (2012). Unequivocal Experimental Evidence for a Unified Lithium Salt-Free Wittig Reaction Mechanism for All Phosphonium Ylide Types... | Request PDF.
  • Wintersteen Jr, S., & Venkitachalam, S. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University.
  • Sigma-Aldrich. (n.d.). (2-methoxy-ethyl)-triphenyl-phosphonium, bromide.
  • CookeChem. (n.d.). This compound, 97%, 55894-16-1.
  • CymitQuimica. (n.d.). Wittig Reagents.
  • O'Brien, C. J., et al. (2008). Recycling the Waste: The Development of a Catalytic Wittig Reaction.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
  • El-Batta, A., et al. (2007). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction: Synthesis of 3-Methyl-2-heptene.
  • University of Michigan. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • Wikipedia. (n.d.). Methoxymethylenetriphenylphosphorane.
  • AiFChem. (n.d.).
  • Wang, L., et al. (2018). Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry. PMC.
  • Santa Cruz Biotechnology. (n.d.). Wittig Reagents.
  • O'Brien, C. J., et al. (2009). Recycling the Waste: The Development of a Catalytic Wittig Reaction.
  • Sigma-Aldrich. (n.d.). (2-Hydroxyethyl)triphenylphosphonium bromide 97.
  • PubChem. (n.d.). (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide.
  • BLD Pharm. (n.d.). 33670-32-5|(Methoxymethyl)triphenylphosphonium bromide.
  • TCI Chemicals. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Wittig Olefination of 5-Bromopentanal for Carbon Chain Extension.
  • BenchChem. (2025). Assessing the Atom Economy of Olefination Reactions: A Comparative Guide Featuring Diethyl (bromomethyl)
  • BenchChem. (2025).
  • BenchChem. (2025).

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (2-Methoxyethyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the disposal of (2-Methoxyethyl)triphenylphosphonium bromide (CAS No. 55894-16-1), moving beyond simple instructions to explain the critical reasoning behind each procedure.

This compound is a versatile phosphonium salt, often employed in synthetic organic chemistry, including as a precursor for Wittig reagents.[1] Like many of its class, it is stable and can be handled under standard laboratory conditions.[1] However, its hazard profile necessitates a rigorous and informed approach to its disposal.

Hazard Profile and Essential Safety Imperatives

Understanding the specific risks associated with a chemical is the first step in handling it safely from acquisition to disposal. The primary hazards of this compound are related to its irritant properties.[2][3]

Hazard Classification GHS Hazard Code Description
Skin IrritationH315Causes skin irritation.[2][3]
Eye IrritationH319Causes serious eye irritation.[2][3]
Respiratory IrritationH335May cause respiratory irritation.[2][3]
Acute Oral ToxicityH301 / H302Harmful or toxic if swallowed.[4]
Aquatic ToxicityH411Toxic to aquatic life with long lasting effects.[4]
Note: While H301/H302 and H411 are documented for closely related phosphonium bromides, they should be considered potential hazards for this compound in a conservative waste management approach.

These hazards dictate the mandatory use of Personal Protective Equipment (PPE) during any handling or disposal procedure. The causality is direct: failure to use appropriate barriers exposes the researcher to the risk of irritation or other toxic effects.

Personal Protective Equipment (PPE) Specification Rationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and irritation (H315).[2][3][5]
Eye/Face Protection Safety glasses with side-shields or goggles.To prevent dust or splashes from causing serious eye irritation (H319).[2][3][5]
Respiratory Protection Use only in a well-ventilated area or chemical fume hood.To prevent inhalation of dust, which can cause respiratory irritation (H335).[2][3][5]
Body Protection Standard laboratory coat.To protect skin and clothing from contamination.

The Regulatory Framework: A Foundation for Compliance

In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] This framework mandates that hazardous waste be managed from its point of generation to its final disposal.[7]

It is crucial to recognize that state and local regulations, as well as your own institution's Environmental Health & Safety (EH&S) protocols, may be more stringent than federal law.[7][8] This guide provides a universal framework, but it must be adapted to your specific institutional requirements.

Step-by-Step Disposal Protocol

The disposal of this compound should be treated as a formal, documented laboratory procedure.

Step 1: Waste Characterization

The moment this compound is deemed unwanted, it is classified as hazardous waste due to its irritant and potential toxic properties.[2] It must never be disposed of in standard trash or washed down the drain.[6] Improper disposal can lead to environmental contamination and significant legal penalties.[6]

Step 2: On-Site Accumulation in a Satellite Accumulation Area (SAA)

Federal regulations allow for the temporary storage of hazardous waste at or near its point of generation in a designated Satellite Accumulation Area (SAA).[7][9]

  • Designate the Area: The SAA can be a specific section of a benchtop or a dedicated cabinet within the laboratory where the waste is generated.[9] It must be clearly marked.

  • Control: The SAA must be under the control of laboratory personnel.[6]

Step 3: Containerization

The integrity of the waste containment system is paramount to preventing leaks and exposures.

  • Select a Compatible Container: Use a container that is chemically compatible with the phosphonium salt. High-density polyethylene (HDPE) or other plastic containers are generally preferred.[7] Ensure the container is in good condition, free from cracks or deterioration, and has a secure, leak-proof closure.[6]

  • Transfer Waste: Carefully transfer the solid this compound waste into the designated container. If transferring a solution, use a funnel to prevent spills. Perform these actions within a chemical fume hood to manage dust and vapors.

  • Keep Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[7] This is a key EPA requirement to prevent the release of vapors and protect lab personnel.

Step 4: Labeling

Proper labeling is a critical compliance and safety step. The label must be legible, visible, and securely affixed to the container.[9]

  • Mandatory Information:

    • The words "Hazardous Waste" .[8][9]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[9]

    • A clear statement of the associated hazards: "Irritant, Potentially Toxic" .[9]

    • The date the container becomes full.[9]

Step 5: Segregation and Storage

Chemical incompatibility can lead to dangerous reactions.

  • Segregate Waste: Store the container of this compound waste away from incompatible materials. As a general rule, segregate by hazard class. Specifically, keep it away from strong oxidizing agents.[9]

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.[6]

Step 6: Arranging Final Disposal

Laboratory personnel are responsible for the waste until it is collected by a trained professional.

  • Monitor Accumulation: Do not exceed the SAA volume limits (typically 55 gallons for total hazardous waste or 1 quart for acutely toxic P-listed waste).[7]

  • Request Pickup: Once the container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers), contact your institution's EH&S department to arrange for a waste pickup.[7][9] EH&S or a licensed waste vendor will then transport the waste for final treatment and disposal at an approved facility.[3][10]

Disposal Workflow Diagram

The following diagram illustrates the complete, compliant workflow for disposing of this compound.

DisposalWorkflow A Waste Generation (Unwanted Chemical) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B  Safety First C Select & Prepare Waste Container B->C D Transfer Waste (In Fume Hood) C->D E Securely Label Container ('Hazardous Waste', Full Name, Hazards) D->E F Store in Designated SAA (Segregated, Closed, Secondary Containment) E->F G Request EH&S Pickup (When Full or Time Limit Reached) F->G  Container Full H Final Disposal (By Licensed Vendor) G->H

Caption: Logical workflow for the safe disposal of laboratory chemical waste.

Emergency Procedures for Spills

In the event of an accidental spill, prompt and correct action is vital.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for specific guidance.[2][3][5]

  • Contain and Clean: For a small spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the solid. Avoid creating dust.[3] Sweep up the material carefully.

  • Dispose as Hazardous Waste: Place the collected spill material and any contaminated cleaning supplies into a designated hazardous waste container and label it appropriately.[3]

  • Decontaminate: Thoroughly wash the affected area.

For large spills, evacuate the area and contact your institution's emergency response team or EH&S immediately.

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, reflecting the highest standards of scientific practice.

References

  • Daniels Health. (2025-05-21).
  • Google Patents. (n.d.).
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Google Patents. (n.d.).
  • American Chemical Society. (n.d.).
  • Medical Laboratory Observer. (2019).
  • SDS Manager. (2022-04-02). (2-METHOXY-ETHYL)-TRIPHENYL- PHOSPHONIUM, BROMIDE SDS.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • ChemicalBook. (2025-07-26). Chemical Safety Data Sheet MSDS / SDS - Phosphonium, (2-methoxyethyl)triphenyl-, bromide.
  • Alfa Chemistry. (n.d.).
  • Sigma-Aldrich. (2017-05-28). Safety Data Sheet for (Carbomethoxymethyl)triphenylphosphonium bromide.
  • Fisher Scientific. (2025-12-19). Safety Data Sheet for Methyltriphenylphosphonium bromide.
  • Sigma-Aldrich. (2024-09-07).
  • Royal Society of Chemistry. (n.d.). Phosphonium salts and P-ylides | Organophosphorus Chemistry: Volume 47.
  • Thermo Fisher Scientific. (2025-10-08). Safety Data Sheet for (2-Bromoethyl)triphenylphosphonium bromide.
  • Loba Chemie. (n.d.). TRIPHENYL ETHYL PHOSPHONIUM BROMIDE FOR SYNTHESIS.
  • Sigma-Aldrich. (2025-11-06).
  • ScholarWorks@UMass Amherst. (n.d.).
  • MDPI. (n.d.).
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Methyltriphenylphosphonium bromide.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Methoxyethyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with specialized chemical reagents demands not only precision in our experiments but also an unwavering commitment to safety. (2-Methoxyethyl)triphenylphosphonium bromide (CAS No. 55894-16-1) is a valuable phosphonium salt in organic synthesis, but its handling requires a thorough understanding of its potential hazards and the appropriate protective measures.

This guide moves beyond a simple checklist. It provides a comprehensive operational plan, grounded in authoritative safety data, to ensure your well-being and the integrity of your research. We will delve into the causality behind each safety recommendation, empowering you to work with confidence and control.

Hazard Analysis: Understanding the "Why" Behind the "What"

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. A clear understanding of these hazards is the foundation of an effective PPE strategy. The primary risks are associated with direct contact and inhalation of the solid material.

According to safety data sheets and chemical databases, this compound presents the following hazards:

  • H315 - Causes skin irritation [1][2]. Direct contact with the solid or solutions can lead to redness, itching, and inflammation.

  • H319 - Causes serious eye irritation [1][2]. The crystalline nature of the compound poses a significant risk of mechanical and chemical irritation to the eyes, potentially causing serious damage.

  • H335 - May cause respiratory irritation [1][2]. Inhalation of dust particles can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

These classifications dictate a non-negotiable requirement for a multi-layered PPE approach to create a complete barrier between you and the chemical.

Hazard ClassificationGHS CodeDescriptionPrimary Exposure Route
Skin IrritationH315Causes skin irritationDermal Contact
Serious Eye IrritationH319Causes serious eye irritationOcular Contact
Respiratory IrritationH335May cause respiratory irritationInhalation

Core PPE and Engineering Controls: Your First Line of Defense

While PPE is essential, it should always be used in conjunction with appropriate engineering controls.

Primary Engineering Control: Always handle this compound in a certified chemical fume hood or a glove box. This is the most critical step to minimize inhalation exposure by controlling dust and vapors at the source[2]. Use of a well-ventilated area is a mandatory minimum requirement[1][2][3].

Mandatory Personal Protective Equipment

A. Eye and Face Protection:

  • Rationale: To prevent eye contact with airborne dust particles or splashes of solutions containing the compound, which can cause serious irritation[2][4].

  • Required Equipment:

    • Safety Glasses with Side-Shields: Must conform to EN166 (EU) or be NIOSH-approved (US) for all low-risk manipulations[2][5][6].

    • Face Shield: A full-face shield must be worn over safety glasses whenever there is a significant risk of splashing or when handling larger quantities of the solid where dust generation is likely[5][6].

B. Skin and Body Protection:

  • Rationale: To prevent skin contact, which is known to cause irritation[1][2]. Contaminated clothing must be removed and washed before reuse[3][7].

  • Required Equipment:

    • Gloves: Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or holes before use[2][8]. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[5][8].

    • Laboratory Coat: A full-length lab coat, buttoned completely, is required to protect street clothes and underlying skin.

    • Full-Body Protection: For large-scale operations or in the event of a significant spill, a chemical-resistant suit may be necessary to provide comprehensive protection[5].

C. Respiratory Protection:

  • Rationale: To prevent the inhalation of airborne dust, which may cause respiratory tract irritation[1][2][4]. Engineering controls are the primary method to manage this risk.

  • Required Equipment:

    • When to Use: A respirator is required as a backup to engineering controls if dust generation is unavoidable or if ventilation is insufficient[5].

    • Type: A NIOSH-approved N100 (US) or P3 (EN 143) particulate respirator is recommended[5]. For higher exposure risks, a full-face supplied-air respirator may be required[5].

Procedural Discipline: PPE Workflow from Donning to Disposal

The effectiveness of PPE is directly tied to its correct usage. The following workflow ensures that the protective barrier is maintained throughout the handling process.

PPE_Workflow cluster_prep Preparation Phase cluster_work Handling Phase cluster_decon Decontamination & Doffing Phase prep 1. Verify Engineering Controls (Fume Hood) don_coat 2. Don Lab Coat don_resp 3. Don Respirator (If Required) don_eye 4. Don Eye/Face Protection don_gloves 5. Don Gloves (Over Cuffs) handle 6. Handle Chemical Inside Fume Hood decon_outer 7. Decontaminate Outer Gloves handle->decon_outer doff_coat 8. Doff Lab Coat decon_outer->doff_coat doff_gloves 9. Doff Gloves (Proper Technique) doff_coat->doff_gloves wash1 10. Wash Hands doff_gloves->wash1 doff_eye 11. Doff Eye/Face Protection wash1->doff_eye doff_resp 12. Doff Respirator doff_eye->doff_resp wash2 13. Wash Hands Thoroughly doff_resp->wash2

Caption: PPE Donning, Handling, and Doffing Workflow.

Step-by-Step Protocol

A. Donning (Putting On) PPE:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Eye Protection: Put on your safety glasses or face shield.

  • Gloves: Don your gloves last. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a seal.

B. Doffing (Taking Off) PPE: The goal is to avoid contact with the contaminated exterior of the PPE.

  • Gloves: Remove gloves first using the proper technique. With one gloved hand, grasp the palm of the other and peel the glove off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Face Shield/Goggles: Remove the face shield or goggles from the back of your head. Do not touch the front surface.

  • Lab Coat: Unbutton your lab coat. As you remove it, fold it so the contaminated outside is folded inward.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE[1][2].

C. Disposal Plan:

  • Contaminated PPE: All disposable PPE, including gloves and any contaminated wipes, must be placed in a designated, sealed hazardous waste container.

  • Chemical Waste: Dispose of the chemical and its container in accordance with all local, state, and federal regulations at an approved waste disposal facility[2][3][8]. Do not let the product enter drains[2].

Emergency Response: Immediate Actions for Exposure

Should an exposure occur despite precautions, immediate and correct first aid is crucial.

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water[1][2][3]. If irritation occurs or persists, seek medical attention[3][7].

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes. If present, remove contact lenses after the first 5 minutes and continue rinsing[3][4][5]. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing[1][3][9]. If the person feels unwell, call a poison center or doctor[1][2].

By adhering to these rigorous safety protocols, you build a system where safety is not an afterthought but an integral part of the scientific process. This ensures that your valuable contributions to research are achieved without compromising your health and well-being.

References

  • (2-METHOXY-ETHYL)-TRIPHENYL- PHOSPHONIUM, BROMIDE SDS. Sigma-Aldrich Chemie GmbH. [Link]

  • (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide. PubChem, National Library of Medicine. [Link]

  • (Methoxymethyl)triphenylphosphonium bromide. PubChem, National Library of Medicine. [Link]

  • TRIPHENYL ETHYL PHOSPHONIUM BROMIDE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]

  • (2-Phenoxyethyl)(triphenyl)phosphonium bromide Material Safety Data Sheet. Cole-Parmer. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.